molecular formula C10H14ClNO2 B554974 H-DL-Phe-OMe.HCl CAS No. 7524-50-7

H-DL-Phe-OMe.HCl

货号: B554974
CAS 编号: 7524-50-7
分子量: 215.67 g/mol
InChI 键: SWVMLNPDTIFDDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protected (S) enantiomer of the amino acid Phenylalanine.>

属性

IUPAC Name

methyl 2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-07-8, 7524-50-7
Record name Phenylalanine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5619-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-phenyl-DL-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7524-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-phenyl-DL-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-DL-Phenylalanine Methyl Ester Hydrochloride: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a racemic mixture of the methyl ester of the essential amino acid phenylalanine. In biochemistry, its primary application lies in the enzymatic kinetic resolution of its constituent enantiomers, H-L-Phe-OMe and H-D-Phe-OMe, utilizing the stereospecificity of proteases, most notably α-chymotrypsin. This enzyme selectively catalyzes the hydrolysis of the L-enantiomer, leaving the D-enantiomer largely unreacted. This process is fundamental for the preparative separation of these enantiomers, which have distinct applications in pharmaceutical synthesis and metabolic studies. This guide provides a comprehensive overview of the biochemical uses of this compound, focusing on its role as a substrate for α-chymotrypsin, and includes detailed experimental protocols, kinetic data, and mechanistic diagrams.

Introduction

H-DL-Phenylalanine methyl ester hydrochloride is a derivative of phenylalanine where the carboxylic acid group is esterified with methanol (B129727) and the compound is supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions. As a racemic mixture, it contains equal amounts of the L- and D-enantiomers. The stereochemical difference between these enantiomers is pivotal to its application in biochemistry. While the L-enantiomer is a natural constituent of proteins and a precursor for various biomolecules, the D-enantiomer is utilized in the synthesis of certain pharmaceuticals and as a research tool. The enzymatic resolution of this racemic mixture is a key technique for isolating the individual stereoisomers.

Application in Enzymatic Kinetic Resolution

The primary biochemical utility of this compound is as a substrate for the kinetic resolution of its enantiomers by the serine protease α-chymotrypsin.

Principle of Stereospecific Hydrolysis

α-Chymotrypsin exhibits a high degree of stereospecificity, preferentially binding and catalyzing the hydrolysis of peptide bonds and ester derivatives of L-aromatic amino acids such as L-phenylalanine.[1][2] The active site of α-chymotrypsin contains a hydrophobic pocket that accommodates the phenyl group of the L-enantiomer in a specific orientation, facilitating the nucleophilic attack by the catalytic triad (B1167595) (Ser-195, His-57, Asp-102) on the ester carbonyl group.[1] Conversely, the D-enantiomer binds much less effectively and is hydrolyzed at a significantly slower rate, allowing for their separation.[1]

The enzymatic reaction involves the selective hydrolysis of the L-enantiomer (H-L-Phe-OMe) to L-phenylalanine (L-Phe) and methanol, while the D-enantiomer (H-D-Phe-OMe) remains largely in its ester form. This difference in reactivity allows for the separation of the unreacted D-ester from the L-amino acid product.

Quantitative Data

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Conditions
N-acetyl-L-phenylalanine methyl ester0.952829,474pH 8.00, 25.0 °C[3]
N-acetyl-(glycyl)-L-phenylalanine methyl ester1.16660,000pH 8.00, 25.0 °C[3]
N-acetyl-(glycyl)₂-L-phenylalanine methyl ester1.211091,667pH 8.00, 25.0 °C[3]
N-acetyl-(glycyl)₃-L-phenylalanine methyl ester1.211595,833pH 8.00, 25.0 °C[3]

Note: The kinetic parameters listed are for N-acetylated derivatives of L-phenylalanine methyl ester. The presence of the N-acetyl group can influence substrate binding and catalysis. However, these values serve as a reasonable approximation for the behavior of the non-acetylated L-enantiomer.

The hydrolysis of the D-enantiomer by α-chymotrypsin is significantly slower, demonstrating the high stereoselectivity of the enzyme.[1]

Experimental Protocols

Kinetic Resolution of this compound using α-Chymotrypsin

This protocol is adapted from a method for the biocatalytic kinetic resolution of racemic phenylalanine methyl ester.[4]

Materials:

  • H-DL-Phenylalanine methyl ester hydrochloride

  • α-Chymotrypsin from bovine pancreas (Type II, >40 units/mg)

  • Deionized water

  • 0.5 N Sodium hydroxide (B78521) (NaOH) solution

  • pH meter

  • Burette

  • Magnetic stirrer and stir bar

  • 100 mL beaker

  • Diethyl ether

  • 1.0 M Hydrochloric acid (HCl) in diethyl ether

  • Rotary evaporator

  • Polarimeter

Procedure:

  • Substrate Preparation:

    • Weigh 2.00 g (9.27 mmol) of this compound into a 100 mL beaker equipped with a magnetic stir bar.

    • Dissolve the substrate in 20 mL of deionized water.

    • Place a calibrated pH meter electrode into the solution.

    • Adjust the pH of the solution to approximately 5.15 by the dropwise addition of 0.5 N NaOH from a burette while stirring.

  • Enzyme Preparation:

    • Weigh 60 mg of α-chymotrypsin in a small test tube.

    • Dissolve the enzyme in 2-3 mL of deionized water.

  • Enzymatic Reaction:

    • Rapidly add the α-chymotrypsin solution to the substrate solution in the beaker.

    • Start a timer immediately upon addition of the enzyme.

    • Monitor the pH of the reaction mixture. The hydrolysis of the L-ester will produce L-phenylalanine, which is zwitterionic at this pH, and methanol. The reaction can be followed by the consumption of NaOH required to maintain a constant pH, or by other analytical methods such as HPLC to monitor the disappearance of the L-ester and the appearance of L-phenylalanine.

  • Work-up and Separation (for isolation of H-D-Phe-OMe):

    • After a predetermined time (or when approximately 50% of the L-ester has been hydrolyzed), quench the reaction by adding acid to lower the pH significantly (e.g., to pH 2-3), which will denature the enzyme.

    • Extract the unreacted H-D-Phe-OMe from the aqueous solution using an organic solvent such as diethyl ether. The L-phenylalanine product will remain in the aqueous phase.

    • Wash the organic extracts with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining L-phenylalanine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude H-D-Phe-OMe.

  • Purification and Characterization of H-D-Phe-OMe:

    • The crude H-D-Phe-OMe can be further purified by techniques such as column chromatography.

    • To obtain the hydrochloride salt for easier handling and storage, dissolve the purified H-D-Phe-OMe in diethyl ether and add a 1.0 M solution of HCl in diethyl ether. The H-D-Phe-OMe.HCl will precipitate as a white solid.[4]

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4]

    • The enantiomeric purity of the isolated H-D-Phe-OMe can be determined by polarimetry or chiral chromatography.

Mechanistic and Workflow Diagrams

Signaling Pathway: Enzymatic Hydrolysis by α-Chymotrypsin

The following diagram illustrates the catalytic mechanism of α-chymotrypsin for the hydrolysis of H-L-Phe-OMe.

chymotrypsin_mechanism E_S E + H-L-Phe-OMe ES Michaelis Complex (E-S) E_S->ES Binding (k1) TS1 Tetrahedral Intermediate 1 ES->TS1 Acylation (k2) (Ser-195 attacks) EA Acyl-Enzyme Intermediate + Methanol TS1->EA Collapse (Methanol leaves) E_H2O Acyl-Enzyme + H2O TS2 Tetrahedral Intermediate 2 E_H2O->TS2 Deacylation (k3) (H2O attacks) EP Enzyme-Product Complex (E-P) TS2->EP Collapse (L-Phe leaves) E_P E + L-Phenylalanine EP->E_P Product Release

Caption: Catalytic cycle of α-chymotrypsin with H-L-Phe-OMe.

Experimental Workflow: Kinetic Resolution of this compound

The diagram below outlines the key steps in the experimental protocol for the kinetic resolution.

kinetic_resolution_workflow start Start: This compound dissolve Dissolve in H2O & Adjust pH to 5.15 start->dissolve add_enzyme Add α-Chymotrypsin Solution dissolve->add_enzyme reaction Enzymatic Hydrolysis of L-enantiomer add_enzyme->reaction quench Quench Reaction (e.g., acidify) reaction->quench extract Liquid-Liquid Extraction with Diethyl Ether quench->extract aqueous_phase Aqueous Phase: L-Phenylalanine extract->aqueous_phase Separation organic_phase Organic Phase: H-D-Phe-OMe extract->organic_phase purify Purify & Precipitate as HCl salt organic_phase->purify end End: Pure H-D-Phe-OMe.HCl purify->end

Caption: Workflow for the kinetic resolution of this compound.

Conclusion

H-DL-Phenylalanine methyl ester hydrochloride serves as a valuable tool in biochemistry, primarily as a racemic substrate for the stereospecific enzyme α-chymotrypsin. This allows for the efficient kinetic resolution of its L- and D-enantiomers. The selective hydrolysis of the L-form provides a practical method for the preparation of enantiomerically enriched D-phenylalanine methyl ester, a precursor for various pharmaceutical compounds. The principles and protocols outlined in this guide provide a foundation for researchers and scientists in drug development and biochemical research to effectively utilize this compound in their work. Further investigation into the precise kinetic parameters of the non-acetylated L- and D-enantiomers with α-chymotrypsin would be beneficial for optimizing resolution processes.

References

An In-depth Technical Guide to H-DL-Phe-OMe.HCl: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). The information is presented to support research and development activities in medicinal chemistry, pharmacology, and material science.

Chemical Identity and Properties

This compound is the hydrochloride salt of the methyl ester of DL-phenylalanine, a racemic mixture of the D- and L-enantiomers. It is a common intermediate in peptide synthesis and is utilized in various research and pharmaceutical applications.[1][2]

The structure consists of a central alpha-carbon bonded to a hydrogen atom, an amino group (protonated as the hydrochloride salt), a benzyl (B1604629) side chain, and a methyl ester group.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Synonyms DL-Phe-OMe·HCl[1]
CAS Number 5619-07-8[1][2]
Molecular Formula C₁₀H₁₃NO₂·HCl[1]
Molecular Weight 215.68 g/mol [2][3]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 156 - 162 °C[1][3][4]
Solubility Soluble in DMSO (≥ 200 mg/mL)[2]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1][2]
  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the methylene (B1212753) and methine protons of the phenylalanine backbone, and signals for the aromatic protons of the benzyl group. The amine proton signal may be broad and its chemical shift dependent on the solvent.

  • ¹³C NMR: Carbon signals are expected for the methyl ester carbonyl, the aromatic carbons of the phenyl ring, the alpha and beta carbons of the amino acid backbone, and the methyl carbon of the ester.[5]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ester, N-H stretching of the ammonium (B1175870) salt, C-H stretches for the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

Experimental Protocols

Detailed methodologies for the synthesis of amino acid methyl ester hydrochlorides are well-established. Below are representative protocols.

This is a common and efficient method for the esterification of amino acids.

  • Reaction Setup: Suspend the amino acid (e.g., L-phenylalanine, 1.0 eq) in methanol (B129727) (approx. 6-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.[6]

  • Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the stirred suspension over a period of 15-30 minutes, ensuring the temperature remains low.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethanol/ethyl acetate, to yield the pure amino acid methyl ester hydrochloride as a white solid.[6]

This method provides a convenient room-temperature synthesis.

  • Reaction Setup: Place the amino acid (1.0 eq) in a round-bottom flask with a magnetic stirrer.[5]

  • Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (B32843) (2.0 eq) to the amino acid and stir. Then, add methanol (approx. 10 mL per 0.1 mol of amino acid).[5]

  • Reaction Progression: Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.[5]

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the product, the amino acid ester hydrochloride.[5]

Biological and Pharmaceutical Relevance

This compound serves as a crucial building block and precursor in various applications, particularly in neuroscience and pharmaceutical development.

  • Neurotransmitter Precursor: Phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine. Tyrosine is subsequently converted into a series of key neurotransmitters known as catecholamines, which include dopamine, norepinephrine, and epinephrine.[7]

  • Pharmaceutical Synthesis: Due to its role as a precursor to neurotransmitters, the compound is widely used in the synthesis of pharmaceuticals targeting neurological disorders.[1]

  • Dietary Supplements: It is found in dietary supplements aimed at improving mood and cognitive function.[1] Its methyl ester form may enhance bioavailability and its ability to cross the blood-brain barrier allows for effective use in studies on neurotransmitter synthesis.[1]

Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

cluster_identifiers Chemical Identifiers cluster_compound Core Compound CAS_5619_07_8 CAS: 5619-07-8 C10H14ClNO2 Formula: C₁₀H₁₄ClNO₂ Compound This compound C10H14ClNO2->Compound represents DL_Phe_OMe_HCl Synonym: DL-Phe-OMe·HCl DL_Phe_OMe_HCl->Compound is known as start DL-Phenylalanine + Methanol reagent Add Thionyl Chloride (SOCl₂) at 0°C start->reagent stir Stir at Room Temperature (24h) reagent->stir evaporate Solvent Evaporation (Rotary Evaporator) stir->evaporate crude Crude Product evaporate->crude recrystallize Recrystallization (e.g., EtOH/EtOAc) crude->recrystallize product Pure this compound recrystallize->product PheOMe This compound (crosses BBB) Phe Phenylalanine PheOMe->Phe Metabolism Tyr Tyrosine Phe->Tyr Phenylalanine hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase

References

DL-Phenylalanine Methyl Ester Hydrochloride: A Technical Overview of Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for DL-Phenylalanine methyl ester hydrochloride. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative descriptions and data from a closely related analog. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical industries in understanding the solubility profile of this compound.

Introduction

DL-Phenylalanine methyl ester hydrochloride is a racemic mixture of the methyl ester of the essential amino acid phenylalanine. It is a crucial building block in the synthesis of various pharmaceutical compounds and is of significant interest in drug development. Understanding its solubility is critical for its formulation, delivery, and overall bioavailability.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₀H₁₄ClNO₂[1][2]
Molecular Weight 215.68 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point Approximately 160 °C (with decomposition)[1]

Solubility Profile

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for DL-Phenylalanine methyl ester hydrochloride. However, qualitative descriptions are consistently reported.

Table 1: Qualitative Solubility of DL-Phenylalanine Methyl Ester Hydrochloride

SolventSolubility Description
WaterSlightly soluble[1]
EthanolSoluble[3][4][5]
Methanol (B129727)Soluble[3][4][5]
Dimethyl Sulfoxide (DMSO)No specific data found

It is important to note that while the compound is described as "soluble" in polar organic solvents like methanol and ethanol, the exact limits of this solubility are not documented in the available resources.

Solubility Data of a Structural Analog

In the absence of direct quantitative data, the solubility of a structurally similar compound, 4-Chloro-DL-phenylalanine methyl ester hydrochloride, can provide some insight.

Table 2: Quantitative Solubility of 4-Chloro-DL-phenylalanine methyl ester hydrochloride

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)50 mg/mLRequires sonication.[6]
Water50 mg/mLRequires sonication and heating to 60°C.[6]

Note: This data is for a different, albeit related, compound and should be used as an estimation with caution. The chloro-substituent on the phenyl ring can influence the molecule's polarity and crystal lattice energy, thereby affecting its solubility compared to the non-substituted parent compound.

Experimental Protocol: A General Workflow for Solubility Determination

While a specific experimental protocol for determining the solubility of DL-Phenylalanine methyl ester hydrochloride was not found, a general and widely accepted method is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

A conceptual workflow for this process is outlined below:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess DL-Phenylalanine methyl ester hydrochloride B Add to a known volume of the solvent A->B Step 1 C Agitate the mixture at a constant temperature B->C Step 2 D Allow undissolved solid to settle C->D Step 3 E Extract a clear aliquot of the supernatant D->E Step 4 F Dilute the aliquot appropriately E->F Step 5 G Analyze concentration using a validated analytical method (e.g., HPLC-UV, Mass Spectrometry) F->G Step 6 H Calculate the solubility (e.g., in g/L or mol/L) G->H Step 7

Conceptual workflow for determining solubility.

Conclusion

References

H-DL-Phe-OMe.HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the physicochemical properties of DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl), a compound of interest to researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental design and chemical synthesis.

ParameterValueSource
Molecular Formula C₁₀H₁₄ClNO₂[1][2][3][4]
C₁₀H₁₃NO₂·HCl[5]
Molecular Weight 215.68 g/mol [1][2][4]
215.7 g/mol [5][6]
CAS Number 5619-07-8[1][3][5]
Appearance White to off-white solid/powder[1][5]
Melting Point 157 - 159 °C[5]

Logical Relationship of Compound Components

The following diagram illustrates the relationship between the constituent parts of the this compound molecule.

cluster_main This compound DL-Phenylalanine DL-Phenylalanine This compound This compound DL-Phenylalanine->this compound Core Amino Acid Methyl Ester Methyl Ester Methyl Ester->this compound Esterification Hydrochloride Hydrochloride Hydrochloride->this compound Salt Formation

Molecular composition of this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of DL-Phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of DL-Phenylalanine methyl ester hydrochloride. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Physical and Chemical Properties

DL-Phenylalanine methyl ester hydrochloride is a racemic mixture of the D- and L-enantiomers of phenylalanine methyl ester hydrochloride. It presents as a white to off-white crystalline powder.[1][2] It is an amino acid ester hydrochloride widely used in the pharmaceutical and food industries.[2]

Table 1: Physical and Chemical Properties of DL-Phenylalanine Methyl Ester Hydrochloride

PropertyValueReferences
Appearance White to off-white crystalline powder[1][2]
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol
Melting Point 157-159 °C; ~160 °C (with decomposition)[2]
Solubility Slightly soluble in water; Soluble in ethanol (B145695) and methanol (B129727)
CAS Number 5619-07-8[2]

Experimental Protocols

Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

A common method for the synthesis of DL-Phenylalanine methyl ester hydrochloride is the Fischer esterification of DL-phenylalanine using methanol and a catalyst such as thionyl chloride or hydrogen chloride gas.

Protocol: Synthesis via Fischer Esterification with Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-phenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Addition of Reagent: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and then add ethyl acetate (B1210297) until the solution becomes turbid. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystals of DL-Phenylalanine methyl ester hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of the synthesized compound.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry crystalline DL-Phenylalanine methyl ester hydrochloride. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the end of melting). For pure DL-Phenylalanine methyl ester hydrochloride, a sharp melting range of 157-159 °C is expected.[2]

Solubility Assessment

A qualitative assessment of solubility in key solvents is important for handling and formulation.

Protocol: Qualitative Solubility Test

  • Preparation: To three separate small test tubes, add approximately 10-20 mg of DL-Phenylalanine methyl ester hydrochloride.

  • Testing:

    • To the first test tube, add 1 mL of distilled water.

    • To the second test tube, add 1 mL of ethanol.

    • To the third test tube, add 1 mL of methanol.

  • Observation: Agitate each tube vigorously for 30 seconds at room temperature. Observe and record whether the compound dissolves completely, partially, or not at all. DL-Phenylalanine methyl ester hydrochloride is expected to be slightly soluble in water and soluble in ethanol and methanol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are essential for the structural confirmation of DL-Phenylalanine methyl ester hydrochloride. The spectra for the DL-racemic mixture will be identical to those of the individual enantiomers in an achiral solvent.

1H NMR (500 MHz, D₂O) δ: 7.45-7.30 (m, 5H, Ar-H), 4.39 (t, J = 7.0 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 3.29 (dd, J = 14.0, 7.0 Hz, 1H, CH₂), 3.17 (dd, J = 14.0, 7.0 Hz, 1H, CH₂).

13C NMR (125 MHz, D₂O) δ: 171.8 (C=O), 135.9 (Ar-C), 129.4 (2 x Ar-CH), 129.1 (2 x Ar-CH), 127.8 (Ar-CH), 55.2 (CH), 53.2 (OCH₃), 36.9 (CH₂).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Absorptions (KBr pellet, cm⁻¹):

  • 3400-2800 cm⁻¹ (broad): N-H and O-H stretching (from the hydrochloride salt and any residual water).

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching.

  • ~1740 cm⁻¹: C=O stretching of the ester group.

  • ~1600, 1495, 1455 cm⁻¹: Aromatic C=C stretching.

  • ~1220 cm⁻¹: C-O stretching of the ester group.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of DL-Phenylalanine methyl ester hydrochloride.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product start DL-Phenylalanine in Methanol reagent Add Thionyl Chloride (0 °C) start->reagent Suspension reflux Reflux (65 °C, 2-4h) reagent->reflux Exothermic Reaction evaporation Rotary Evaporation reflux->evaporation Crude Product recrystallization Recrystallization (Ethanol/Ethyl Acetate) evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Vacuum Drying filtration->drying product DL-Phenylalanine Methyl Ester Hydrochloride drying->product

Caption: Workflow for the synthesis and purification of DL-Phenylalanine methyl ester hydrochloride.

References

An In-depth Technical Guide to DL-Phenylalanine Methyl Ester Hydrochloride (CAS 5619-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylalanine methyl ester hydrochloride, identified by CAS number 5619-07-8, is a derivative of the essential amino acid phenylalanine. It is a racemic mixture containing both D- and L-enantiomers. This compound serves primarily as a laboratory chemical and a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and peptides.[1] Its utility is noted in research concerning neurological disorders, pain management, and mood enhancement, largely owing to its role as a precursor to phenylalanine, which is vital for protein synthesis and the production of neurotransmitters.[2][3] This technical guide provides a comprehensive overview of the known properties, applications, and synthetic methodologies related to DL-Phenylalanine methyl ester hydrochloride.

Chemical and Physical Properties

DL-Phenylalanine methyl ester hydrochloride is a white crystalline powder.[4][5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions. A summary of its key chemical and physical properties is presented below.

PropertyValueReference(s)
CAS Number 5619-07-8[1]
IUPAC Name methyl 2-amino-3-phenylpropanoate;hydrochloride
Synonyms H-DL-Phe-OMe HCl, DL-Phe-OMe·HCl[6]
Molecular Formula C10H13NO2·HCl[1]
Molecular Weight 215.68 g/mol [6]
Appearance White crystalline powder[4][5]
Melting Point 157 - 162 °C
Purity ≥97.5%[4][5]
Water Content <0.5% (Karl Fischer)[4][5]
SMILES COC(=O)C(CC1=CC=CC=C1)N.Cl
InChI Key SWVMLNPDTIFDDY-UHFFFAOYSA-N

Pharmacology and Toxicology

Direct pharmacological and toxicological studies on DL-Phenylalanine methyl ester hydrochloride are limited. Its biological effects are primarily inferred from its metabolic products, D-phenylalanine and L-phenylalanine.[3]

Mechanism of Action (Inferred)

Upon administration, DL-Phenylalanine methyl ester hydrochloride is likely hydrolyzed to yield DL-phenylalanine.

  • L-Phenylalanine: This enantiomer is a direct precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[2] Elevated levels of these neurotransmitters in the brain are associated with antidepressant effects.[3]

  • D-Phenylalanine: This enantiomer is not incorporated into proteins. Its purported analgesic activity may stem from the inhibition of enkephalin-degrading enzymes like carboxypeptidase A.[3] Enkephalins are endogenous opioid peptides that play a role in pain modulation. By preventing their degradation, D-phenylalanine may prolong their analgesic and mood-elevating effects.[3]

The methyl ester form is suggested to enhance the bioavailability of the compound.[2]

Applications

This compound is utilized in several areas of research and development:

  • Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[2][7] It is also used in the development of analgesics and antidepressants.[7]

  • Dietary Supplements: It is found in supplements aimed at improving mood and cognitive function.[2]

  • Pain Management Research: Its potential to modulate pain perception makes it a subject of interest in the development of new pain relief therapies.[2]

  • Cosmetic Formulations: It is incorporated into skincare products, potentially for its antioxidant properties.[2]

  • Food Industry: It is sometimes used as a flavor enhancer.[2]

Toxicology

Experimental Protocols

1. General Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol describes a general method for the esterification of amino acids using chlorotrimethylsilane (B32843) and methanol (B129727).[9]

  • Materials:

    • Amino acid (0.1 mol)

    • Chlorotrimethylsilane (0.2 mol, freshly distilled)

    • Methanol (100 mL)

    • Round bottom flask

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Place the amino acid in a round bottom flask.

    • Slowly add freshly distilled chlorotrimethylsilane while stirring with a magnetic stirrer.

    • Add methanol to the mixture.

    • Stir the resulting solution or suspension at room temperature.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride product.

2. Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This protocol provides a more specific example for the synthesis of the D-enantiomer.[10]

  • Materials:

    • D-phenylalanine (3 g, 18.16 mmol)

    • Anhydrous methanol (50 mL)

    • Acetyl chloride (3 mL)

    • 100 mL two-necked round-bottomed flask

    • Reflux condenser

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Add anhydrous methanol to a 100 mL two-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel.

    • Cool the flask in an ice bath.

    • Slowly add acetyl chloride dropwise through the dropping funnel.

    • After 15 minutes, add D-phenylalanine to the reaction mixture.

    • Reflux the reaction mixture at 70 °C overnight.

    • Upon completion, obtain D-phenylalanine methyl ester hydrochloride by vacuum drying. The product can be used for subsequent reactions without further purification.

3. Enzymatic Resolution of DL-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the separation of the D- and L-enantiomers using an enzyme.[11]

  • Materials:

    • DL-phenylalanine methyl ester hydrochloride (2.00 g, 9.27 mmol)

    • Deionized water (20 mL)

    • 0.5 N NaOH

    • α-chymotrypsin from bovine pancreas (>40 units/mg)

    • pH meter

    • Burette

    • Magnetic stirrer

    • Sodium chloride (NaCl)

    • Ethyl acetate

    • Sodium sulfate (B86663) (Na2SO4)

    • Rotary evaporator

  • Procedure:

    • Dissolve DL-phenylalanine methyl ester hydrochloride in deionized water in a beaker with a magnetic stir bar.

    • Insert a pH meter and adjust the pH to approximately 5.15 by adding 0.5 N NaOH from a burette.

    • Dissolve α-chymotrypsin in a small amount of deionized water.

    • Rapidly add the enzyme solution to the beaker containing the methyl ester and start timing.

    • Continuously add 0.5 N NaOH from the burette to maintain the pH at the starting value. Record the volume of NaOH added over time.

    • When the pH no longer decreases, stir the solution for an additional 10 minutes.

    • Adjust the pH to 9.5 with NaOH and add NaCl.

    • Extract the aqueous solution three times with ethyl acetate.

    • Combine the organic phases, dry with Na2SO4, filter, and evaporate to dryness using a rotary evaporator to obtain the unreacted enantiomer (D-phenylalanine methyl ester).

    • The L-phenylalanine remains in the aqueous phase as the carboxylate salt.

Visualizations

Inferred Metabolic Pathway of DL-Phenylalanine Methyl Ester Hydrochloride

G cluster_0 Metabolism cluster_1 Biological Activity A DL-Phenylalanine Methyl Ester Hydrochloride B Hydrolysis A->B C DL-Phenylalanine B->C D L-Phenylalanine C->D E D-Phenylalanine C->E F Tyrosine D->F H Enkephalin Degradation (Carboxypeptidase A) E->H Inhibits G Dopamine, Norepinephrine, Epinephrine F->G J Analgesic & Antidepressant Effects G->J I Enkephalins I->H I->J

Caption: Inferred metabolic fate and mechanism of action.

General Synthetic Workflow

G cluster_workflow Synthesis of Amino Acid Methyl Ester Hydrochloride start Start: Amino Acid step1 React with Chlorotrimethylsilane and Methanol start->step1 step2 Stir at Room Temperature step1->step2 step3 Monitor Reaction (TLC) step2->step3 step4 Concentrate via Rotary Evaporation step3->step4 Reaction Complete end Product: Amino Acid Methyl Ester Hydrochloride step4->end

Caption: General workflow for synthesis.

References

H-DL-Phe-OMe.HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Amino Acid Derivative in Drug Discovery and Development.

Introduction

H-DL-Phe-OMe.HCl, the hydrochloride salt of DL-phenylalanine methyl ester, is a pivotal amino acid derivative with significant applications in pharmaceutical research, peptide synthesis, and neuroscience. As a racemic mixture of the D- and L-enantiomers of phenylalanine with a protected carboxylic acid group, it serves as a versatile building block for the synthesis of a wide array of complex organic molecules and bioactive compounds. Its enhanced stability and solubility in comparison to the free amino acid make it a valuable precursor in various synthetic endeavors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its multifaceted role in scientific research and drug development, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Physicochemical Properties and Data

The physical and chemical characteristics of this compound are crucial for its application in synthesis and research. The following tables summarize key quantitative data for this compound.

Identifier Value
IUPAC Name methyl 2-amino-3-phenylpropanoate;hydrochloride
Synonyms H-DL-Phe-OMe·HCl, DL-Phenylalanine methyl ester hydrochloride
CAS Number 5619-07-8
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol [1]
Property Value Reference
Appearance White to off-white crystalline powder[2][3]
Melting Point 157 - 163 °C[2][4]
Purity ≥98%[3]
Storage Temperature 2-8°C[4]

Role as an Amino Acid Derivative in Research and Drug Development

This compound's utility stems from its structural features as a protected amino acid. The methyl ester group prevents the carboxylic acid from participating in reactions, allowing for selective modifications at the amino group. This characteristic is fundamental in peptide synthesis, where controlled, sequential addition of amino acids is required.

Furthermore, as a derivative of phenylalanine, this compound is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Phenylalanine is a crucial antecedent to the synthesis of key neurotransmitters.[5] The D-enantiomer, in particular, has been investigated for its potential analgesic and antidepressant activities.[6] The racemic nature of this compound also makes it a key substrate for enzymatic and chemical resolution studies, aimed at isolating the individual stereoisomers which may possess distinct pharmacological properties.[7]

Key Signaling Pathway: Catecholamine Biosynthesis

Phenylalanine is the metabolic precursor to the catecholamine neurotransmitters, which play critical roles in mood, cognition, and physiological regulation. The following diagram illustrates the biochemical pathway from phenylalanine to epinephrine.

Catecholamine_Biosynthesis Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase

Figure 1: Catecholamine synthesis pathway from Phenylalanine.

Experimental Protocols

Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for the formation of a dipeptide using this compound as the C-terminal amino acid ester.

Workflow Diagram:

Peptide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification BocAA Boc-Amino Acid Activation Activate Boc-Amino Acid with Coupling Agent BocAA->Activation PheOMe This compound Neutralization Neutralize this compound with Base in Solvent (e.g., CHCl₃) PheOMe->Neutralization CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->Activation Base Base (e.g., NMM) Base->Neutralization Coupling Combine Activated Amino Acid and Neutralized Phe-OMe Neutralization->Coupling Activation->Coupling Stir Stir at 0°C to Room Temperature for 24h Coupling->Stir Filter Filter to Remove By-products (e.g., DCU) Stir->Filter Wash Wash Filtrate with NaHCO₃ and Brine Filter->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Dipeptide (e.g., Chromatography) Evaporate->Purify

Figure 2: Workflow for solution-phase peptide coupling.

Methodology:

  • Neutralization of this compound: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (DCM). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring. Stir the mixture at 0°C for 15 minutes.

  • Activation of N-Boc-Protected Amino Acid: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) in the same anhydrous solvent. Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents).

  • Coupling Reaction: Add the activated amino acid solution to the neutralized this compound solution. Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[8]

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 5% sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (brine) solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude dipeptide can be further purified by column chromatography.

Enzymatic Resolution of DL-Phenylalanine Methyl Ester

This protocol outlines a general procedure for the kinetic resolution of this compound using an enzyme like α-chymotrypsin, which selectively hydrolyzes the L-enantiomer.

Workflow Diagram:

Enzymatic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction_monitoring Reaction and Monitoring cluster_extraction Product Extraction cluster_isolation L-Amino Acid Isolation (Aqueous Phase) Dissolve Dissolve this compound in Deionized Water AdjustpH_start Adjust pH to ~7.0 with NaOH solution Dissolve->AdjustpH_start AddEnzyme Add α-Chymotrypsin Solution AdjustpH_start->AddEnzyme MaintainpH Maintain pH at 7.0 by Titrating with NaOH AddEnzyme->MaintainpH Monitor Monitor NaOH Consumption (indicates L-ester hydrolysis) MaintainpH->Monitor StopReaction Stop Reaction when NaOH Consumption Ceases Monitor->StopReaction AdjustpH_extract Adjust pH to 9.5 with NaOH and Add NaCl StopReaction->AdjustpH_extract Extract Extract with Ethyl Acetate (separates unreacted D-ester) AdjustpH_extract->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry AdjustpH_iso Adjust Aqueous Phase to Isoelectric Point of Phe (~pH 5.5) Extract->AdjustpH_iso Evaporate Evaporate Solvent to Obtain D-Phe-OMe Dry->Evaporate Precipitate Precipitate L-Phenylalanine AdjustpH_iso->Precipitate Isolate Isolate L-Phenylalanine by Filtration Precipitate->Isolate

References

Phenylalanine Methyl Ester Hydrochloride: A Technical Guide to its Function in Neurochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the neurochemical functions of phenylalanine methyl ester hydrochloride. As a more bioavailable precursor to the essential amino acid L-phenylalanine, this compound serves as a valuable tool in neuroscience research and holds potential for therapeutic development in neurological and psychiatric disorders. This document details its role in catecholamine biosynthesis, its modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, and its implications for neurotransmitter system dynamics. Quantitative data, detailed experimental protocols, and visualizations of key pathways are presented to offer a comprehensive resource for the scientific community.

Introduction

Phenylalanine methyl ester hydrochloride is the methyl ester of the essential amino acid phenylalanine, provided as a hydrochloride salt to enhance its stability and solubility. Its primary role in neurochemistry stems from its conversion to L-phenylalanine, a fundamental building block for several key neurotransmitters and neuromodulators.[1][2] The esterification of phenylalanine increases its lipophilicity, which is believed to enhance its ability to cross the blood-brain barrier, making it a subject of interest for influencing central nervous system biochemistry.[2] This guide will elucidate the mechanisms through which phenylalanine methyl ester hydrochloride exerts its effects on neuronal function, with a focus on its impact on dopaminergic and glutamatergic systems.

Core Neurochemical Functions

The neurochemical impact of phenylalanine methyl ester hydrochloride is primarily indirect, arising from the in vivo hydrolysis of the ester to yield L-phenylalanine.

Precursor to Catecholamine Neurotransmitters

L-phenylalanine is the initial substrate in the biosynthesis of the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[3][4] This pathway is critical for numerous physiological and cognitive processes, including motor control, motivation, reward, and the stress response.

The metabolic cascade is initiated by the enzyme phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine. Subsequently, tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, hydroxylates L-tyrosine to form L-DOPA.[5] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase. In specific neuronal populations, dopamine can be further converted to norepinephrine and epinephrine.[6]

Modulation of the N-Methyl-D-Aspartate (NMDA) Receptor

High concentrations of L-phenylalanine have been shown to act as a competitive antagonist at the glycine (B1666218) co-agonist binding site of the NMDA receptor.[7][8] The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[9] By competing with glycine, L-phenylalanine can reduce NMDA receptor activation, thereby influencing glutamatergic neurotransmission. This interaction is particularly relevant in the context of phenylketonuria (PKU), a metabolic disorder characterized by elevated L-phenylalanine levels, which is associated with severe neurological impairment.[7]

Quantitative Data

ParameterCompoundReceptor/Enzyme/ProcessValueSpecies/SystemReference
IC50L-PhenylalanineNMDA Receptor Current (inhibition)1.71 ± 0.24 mMCultured rat hippocampal neurons[7][10]

Note: The IC50 value represents the concentration of L-phenylalanine that inhibits 50% of the NMDA-activated current. This demonstrates a direct modulatory effect on a key glutamate receptor. It is important to note that this is for L-phenylalanine, the metabolite of phenylalanine methyl ester hydrochloride.

Signaling and Metabolic Pathways

The following diagrams illustrate the key neurochemical pathways influenced by phenylalanine methyl ester hydrochloride.

Catecholamine Biosynthesis Pathway

Catecholamine_Biosynthesis PME Phenylalanine Methyl Ester Hydrochloride Phe L-Phenylalanine PME->Phe Hydrolysis Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase (Rate-Limiting) DA Dopamine LDOPA->DA Aromatic L-Amino Acid Decarboxylase NE Norepinephrine DA->NE Dopamine β-Hydroxylase Epi Epinephrine NE->Epi Phenylethanolamine N-Methyltransferase

Figure 1: Catecholamine biosynthesis from phenylalanine methyl ester.
NMDA Receptor Modulation by L-Phenylalanine

NMDA_Modulation cluster_receptor NMDA Receptor Glutamate_Site Glutamate Binding Site Channel Ion Channel (Blocked by Mg2+ at rest) Glycine_Site Glycine Co-agonist Site Inhibition Reduced Activation Glycine_Site->Inhibition Reduced Glycine Binding Activation Channel Opening & Ca2+ Influx Channel->Activation Depolarization relieves Mg2+ block Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site LPhe L-Phenylalanine LPhe->Glycine_Site Competitive Antagonism

Figure 2: Competitive antagonism of L-phenylalanine at the NMDA receptor.

Experimental Protocols

The following are representative protocols for key experiments to investigate the neurochemical effects of phenylalanine methyl ester hydrochloride.

In Vivo Microdialysis for Dopamine Release in the Rat Striatum

Objective: To measure extracellular dopamine levels in the rat striatum following administration of phenylalanine methyl ester hydrochloride.

Materials:

  • Male Wistar rats (250-300g)

  • Phenylalanine methyl ester hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Microdialysis probes (e.g., 4mm membrane, 20 kDa molecular weight cutoff)

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Probe Insertion and Baseline Collection:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine.[2]

  • Administration of Phenylalanine Methyl Ester Hydrochloride:

    • Prepare a solution of phenylalanine methyl ester hydrochloride in sterile saline.

    • Administer the solution via intraperitoneal (i.p.) injection at the desired dose.

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples at the same regular intervals for a defined period post-injection (e.g., 2-3 hours).

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC-ED.

    • Quantify the dopamine concentration by comparing the peak areas to a standard curve.

  • Data Analysis:

    • Express the post-administration dopamine levels as a percentage of the baseline levels for each animal.

    • Perform statistical analysis to determine the significance of any observed changes.

Tyrosine Hydroxylase Activity Assay

Objective: To determine the effect of phenylalanine methyl ester hydrochloride on the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

Materials:

  • Tissue homogenates (e.g., from rat striatum)

  • Phenylalanine methyl ester hydrochloride

  • L-[3,5-3H]tyrosine (radiolabeled substrate)

  • 6(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4, cofactor)

  • Dithiothreitol (DTT)

  • Catalase

  • Activated charcoal

  • Scintillation counter and fluid

Procedure:

  • Tissue Preparation:

    • Homogenize the tissue samples in an appropriate buffer and centrifuge to obtain the supernatant containing the enzyme.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the tissue supernatant, L-[3,5-3H]tyrosine, DTT, and catalase.

    • Prepare separate reaction tubes for control (no phenylalanine methyl ester hydrochloride) and experimental conditions (with varying concentrations of phenylalanine methyl ester hydrochloride).

  • Enzyme Reaction:

    • Initiate the reaction by adding the cofactor BH4.

    • Incubate the reaction tubes at 37°C for a specific time (e.g., 20 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding a cold solution of activated charcoal in HCl. The charcoal will bind the unreacted [3H]tyrosine.

    • Centrifuge the tubes to pellet the charcoal.

  • Quantification of Product:

    • The supernatant will contain the [3H]H2O produced during the hydroxylation of tyrosine.

    • Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of tyrosine hydroxylase activity based on the amount of [3H]H2O produced per unit time per amount of protein.

    • Compare the activity in the presence and absence of phenylalanine methyl ester hydrochloride to determine its effect.[11]

Conclusion

Phenylalanine methyl ester hydrochloride serves as a valuable research tool for investigating the roles of the essential amino acid L-phenylalanine in the central nervous system. Its primary functions in neurochemistry are mediated through its conversion to L-phenylalanine, which acts as a crucial precursor for the synthesis of catecholamine neurotransmitters and as a modulator of NMDA receptor activity. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the neuropharmacological properties of this compound and its potential applications in addressing neurological and psychiatric conditions characterized by dysregulation of dopaminergic and glutamatergic systems. Further research is warranted to elucidate the direct binding affinities of phenylalanine methyl ester hydrochloride at various neuroreceptors and to fully characterize its pharmacokinetic and pharmacodynamic profile in vivo.

References

H-DL-Phe-OMe.HCl as a Precursor in Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a versatile and economically significant precursor in the field of organic synthesis. As a protected form of the essential amino acid phenylalanine, it serves as a fundamental building block for a wide array of molecules, ranging from simple dipeptides to complex bioactive macrocycles. Its utility is primarily centered in peptide synthesis, where the methyl ester group provides temporary protection for the carboxylic acid functionality, allowing for selective formation of amide bonds at the free amino group. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for professionals in research and drug development.

Core Properties and Specifications

This compound is a white to off-white crystalline powder that is soluble in water and methanol.[1][2] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[2] As a racemic mixture, it contains equal amounts of the D- and L-enantiomers, making it a cost-effective starting material for syntheses where stereochemistry at this position is not critical or where subsequent separation of diastereomers is planned.

PropertyValueReference(s)
Synonyms DL-Phe-OMe·HCl, Methyl DL-phenylalaninate hydrochloride[1]
CAS Number 5619-07-8[1]
Molecular Formula C₁₀H₁₃NO₂·HCl[1]
Molecular Weight 215.68 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 157 - 162 °C[1]
Purity ≥ 99% (HPLC)[1]
Solubility Soluble in water and methanol[2]
Storage Conditions 0 - 8 °C, Hygroscopic[1]

Applications in Synthesis

The primary application of this compound is as a nucleophilic component in peptide bond formation. The free amino group readily reacts with an activated carboxylic acid of an N-protected amino acid to form a dipeptide. This process can be repeated to build longer peptide chains. It is a key precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its role as a precursor for neurotransmitters.[1] Furthermore, it is utilized in the development of novel bioactive compounds, including enzyme inhibitors and potential therapeutics. For instance, it serves as a starting material for the synthesis of precursors to natural products like Segetalin D, a cyclic heptapeptide (B1575542) with demonstrated cytotoxic and anthelmintic activities.[4]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations using this compound or its enantiopure counterparts. The principles and reaction conditions are generally applicable to the DL-form, with the understanding that the resulting products will be racemic or diastereomeric mixtures.

Protocol 1: General Dipeptide Synthesis via Carbodiimide Coupling (Boc-Trp-Phe-OMe)

This protocol details the synthesis of a protected dipeptide, Boc-Trp-Phe-OMe, using a carbodiimide-mediated coupling reaction, a common and effective method for peptide bond formation in solution.[5]

Materials and Reagents:

Procedure:

  • Preparation of Phenylalanine Methyl Ester (Free Base):

    • Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This neutralizes the hydrochloride salt to yield the free amine.[5]

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[5]

    • Add the solution of L-phenylalanine methyl ester free base from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[5]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent.[5]

    • Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Trp-Phe-OMe as a white solid.

G cluster_0 Amine Component Preparation cluster_1 Carboxyl Component Activation cluster_2 Coupling and Work-up A This compound in DCM B Add DIPEA (Base) A->B C Stir at Room Temp B->C D DL-Phe-OMe (Free Base) C->D J Combine Free Base and Activated Acid D->J Combine E Boc-AA-OH + HOBt in DCM F Cool to 0°C E->F G Add DCC (Coupling Agent) F->G H Stir at 0°C G->H I Activated Boc-AA-OH H->I I->J K Stir Overnight at Room Temp J->K L Filter DCU Precipitate K->L M Aqueous Work-up (Acid/Base Wash) L->M N Dry, Concentrate, and Purify M->N O Boc-AA-Phe-OMe N->O

Protocol 2: Synthesis of a Dipeptide Precursor for a Bioactive Cyclopeptide (Boc-Ala-Phe-OMe)

This protocol describes the synthesis of Boc-Ala-Phe-OMe, a dipeptide fragment used in the total synthesis of Segetalin D, a natural cyclic heptapeptide.[4]

Materials and Reagents:

  • Boc-Alanine (Boc-Ala-OH)

  • DL-phenylalanine methyl ester hydrochloride (this compound)

  • N-methylmorpholine (NMM)

  • Dicyclohexylcarbodiimide (DCC)

  • Chloroform (B151607) (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Component Preparation:

    • Dissolve this compound (0.01 mol) in chloroform (20 mL).

    • Cool the solution to 0 °C and add N-methylmorpholine (NMM) (2.23 mL, 0.021 mol).

    • Stir the reaction mixture for 15 minutes at 0 °C.[4]

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Alanine (0.01 mol) in chloroform (20 mL).

    • Add the Boc-Alanine solution and dicyclohexylcarbodiimide (DCC) (2.1 g, 0.01 mol) to the amine component mixture with stirring.[4]

    • Continue stirring the reaction mixture for 24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with chloroform (30 mL) and combine the filtrates.

    • Wash the combined filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the product.[4]

    • Reported Yield: 78.3% (for the L-L dipeptide).[4]

Biological Context and Signaling Pathways

Peptides synthesized from this compound can exhibit a range of biological activities, including enzyme inhibition and cytotoxicity. For example, Segetalin D, whose synthesis utilizes a phenylalanine methyl ester precursor, has shown significant cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines.[4] While the precise mechanism for Segetalin D is not fully elucidated, many cytotoxic cyclic peptides exert their effects by inducing apoptosis (programmed cell death). This often involves the disruption of mitochondrial membrane potential and the activation of a cascade of enzymes called caspases.

Conclusion

This compound remains a cornerstone building block for synthetic chemists. Its accessibility, stability, and reactivity make it an ideal starting point for the synthesis of a diverse range of molecules. The protocols outlined in this guide demonstrate its utility in standard peptide coupling reactions, which form the basis for creating novel peptides for drug discovery and materials science. The connection between synthetic products derived from this precursor and significant biological outcomes, such as cytotoxicity, underscores its importance in the development of new therapeutic agents. As research continues, the application of this compound is expected to expand, further solidifying its role as an indispensable tool in modern organic and medicinal chemistry.

References

An In-depth Technical Guide to the Basic Characterization of H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a derivative of the essential amino acid DL-phenylalanine. It serves as a versatile building block in peptide synthesis and is utilized in the development of various pharmaceutical compounds.[1] Its hydrochloride salt form enhances stability and solubility, making it a convenient precursor for a range of chemical modifications. A thorough characterization of this compound is crucial to ensure its identity, purity, and suitability for research and drug development applications. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for its characterization, and a standardized workflow for its analysis.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
Synonyms DL-Phe-OMe·HCl, DL-Phenylalanine methyl ester hydrochloride[1]
CAS Number 5619-07-8[1][2]
Molecular Formula C₁₀H₁₄ClNO₂[1][2][3]
Molecular Weight 215.68 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point 157 - 159 °C[1]
Purity (by HPLC) ≥ 99%[1]
Solubility Soluble in DMSO (≥ 200 mg/mL)[2]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. The following table summarizes typical spectroscopic data.

Technique Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.63 (s, 4H), 7.1 (m, 10H), 6.02 (dd, 2H, J=4Hz, 4Hz), 3.77 (s, 6H), 3.73 (dd, 2H, J=8Hz, 4Hz), 3.50 (dd, 2H, J=12Hz, 4Hz)[4]
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 169.6, 162.4, 136.9, 131.3, 129.2, 128.5, 126.9, 126.8, 126.4, 54.9, 52.8, 34.9[4]
FT-IR (ATR)ν (cm⁻¹): 3377, 2865, 2534, 1643, 1589, 1496, 1441, 1423, 1394, 1224, 1296, 1116, 1093, 1061, 983, 908, 846, 795, 759, 743[5]
Mass Spectrometry (EI) m/z = 590.17 [M]+ (for a related dimer)[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible characterization of this compound.

Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C/min initially.

  • Observe the sample. Once the temperature is within 20 °C of the expected melting point (157-159 °C), reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has melted (the clear point).

  • The melting point is reported as the range between these two temperatures. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Apparatus and Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • This compound sample

  • Pipettes and vials

Procedure for ¹H and ¹³C NMR:

  • Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to an NMR tube using a pipette.

  • Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • After acquiring the ¹H spectrum, set up the ¹³C NMR experiment. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

  • Assign the chemical shifts of the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Apparatus:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Procedure:

  • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the this compound powder onto the center of the ATR crystal to completely cover it.

  • Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Acquire the FT-IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • After data acquisition, clean the ATR crystal thoroughly.

  • Analyze the resulting spectrum by identifying the characteristic absorption bands for the functional groups present (e.g., N-H, C=O, C-O, aromatic C-H).

Visualizations

General Characterization Workflow

The following diagram illustrates a standard workflow for the basic characterization of this compound, from initial sample reception to final data analysis and reporting.

Characterization_Workflow Sample Sample Reception (this compound) Visual Visual Inspection (Appearance, Color) Sample->Visual MP Melting Point Determination Visual->MP FTIR FT-IR Spectroscopy (Functional Groups) Visual->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Visual->NMR Purity Purity Analysis (e.g., HPLC) Visual->Purity Data Data Analysis and Structure Confirmation MP->Data FTIR->Data NMR->Data Purity->Data Report Final Report and Certificate of Analysis Data->Report

Caption: Workflow for the basic characterization of this compound.

References

H-DL-Phe-OMe.HCl: A Comprehensive Technical Guide on its Core Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe-OMe.HCl, or DL-Phenylalanine methyl ester hydrochloride, is a racemic mixture of the methyl ester of the essential amino acid phenylalanine. This derivative has become a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its utility stems from the protection of the carboxylic acid group as a methyl ester, allowing for selective reactions at the amino group. This in-depth technical guide explores the historical context of its development, rooted in the foundational work on amino acid chemistry, and provides a detailed overview of its synthesis, physicochemical properties, and biological relevance. Experimental protocols for its preparation and key quantitative data are presented to support its application in research and drug development.

Discovery and History

The journey to the isolation and synthesis of this compound is intrinsically linked to the broader history of amino acid chemistry.

The Dawn of Amino Acid Chemistry

Phenylalanine, the parent amino acid, was first isolated in 1879 by Schulze and Barbieri from yellow lupine seedlings.[1] Just a few years later, in 1882, Erlenmeyer and Lipp accomplished the first chemical synthesis of phenylalanine.[1] These early discoveries laid the groundwork for understanding the fundamental building blocks of proteins.

The Advent of Amino Acid Esterification

The "discovery" of this compound was not a singular event but rather an outcome of the pioneering work on the esterification of amino acids. The German chemist Emil Fischer was a central figure in this field. In the early 20th century, Fischer developed methods for esterifying the carboxylic acid group of amino acids, which proved to be a critical step in peptide synthesis and the characterization of amino acids.[2] This process, often referred to as the Fischer esterification, involves reacting the amino acid with an alcohol in the presence of an acid catalyst, typically hydrogen chloride. This reaction not only protects the carboxylic acid group but also increases the solubility of the amino acid in organic solvents, facilitating further reactions. The synthesis of this compound is a direct application of this classical and robust chemical transformation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClNO₂N/A
Molecular Weight 215.68 g/mol N/A
Appearance White to off-white crystalline powderGeneric
Melting Point Approximately 158-162 °CGeneric
Solubility Soluble in water and methanol (B129727)Generic

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and resolution of DL-phenylalanine methyl ester hydrochloride.

Synthesis of this compound via Fischer Esterification

This protocol is a standard laboratory procedure for the synthesis of amino acid methyl esters.

Materials:

  • DL-Phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

  • Diethyl ether

Procedure:

  • Suspend DL-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is highly exothermic and generates hydrochloric acid in situ, which acts as the catalyst.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting solid residue is triturated with diethyl ether to precipitate the hydrochloride salt.

  • Collect the white crystalline product by filtration, wash with diethyl ether, and dry under vacuum.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product DL-Phe DL-Phenylalanine ReactionVessel Suspension in Methanol (Ice Bath) DL-Phe->ReactionVessel MeOH Methanol MeOH->ReactionVessel SOCl2 Thionyl Chloride SOCl2->ReactionVessel Catalyst Generation Reflux Reflux (2-4h) ReactionVessel->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Trituration Trituration with Diethyl Ether Evaporation->Trituration Filtration Filtration & Drying Trituration->Filtration Product This compound Filtration->Product

Figure 1. Experimental workflow for the synthesis of this compound.

Resolution of DL-Phenylalanine Methyl Ester

For applications requiring enantiomerically pure forms, the racemic mixture can be resolved. One common method is enzymatic resolution.

Materials:

  • This compound

  • α-Chymotrypsin

  • Sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Hydrochloric acid solution (e.g., 0.1 M)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve this compound in deionized water and adjust the pH to a range suitable for α-chymotrypsin activity (typically around 7.5-8.0) using a sodium hydroxide solution.

  • Add α-chymotrypsin to the solution and stir the mixture at room temperature. The enzyme will selectively hydrolyze the L-enantiomer of the ester back to L-phenylalanine.

  • Monitor the reaction progress by measuring the consumption of the base required to maintain a constant pH or by HPLC.

  • Once the reaction is complete (typically when 50% of the ester has been hydrolyzed), acidify the solution with hydrochloric acid to stop the enzymatic reaction.

  • Extract the unreacted D-phenylalanine methyl ester with an organic solvent such as ethyl acetate.

  • The aqueous layer, containing L-phenylalanine and the enzyme, can be further processed to recover the L-amino acid.

  • The organic layer containing the D-ester can be washed, dried, and the solvent evaporated to yield H-D-Phe-OMe. The hydrochloride salt can be reformed by treatment with HCl in an appropriate solvent.

Biological Significance and Signaling Pathways

DL-Phenylalanine, the parent compound of this compound, is an essential amino acid with significant roles in neurotransmitter synthesis. While this compound itself is primarily a synthetic intermediate, its in vivo hydrolysis would release DL-phenylalanine, which can then participate in biological pathways.

L-Phenylalanine is a precursor for the synthesis of tyrosine, which is subsequently converted into the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][4] These neurotransmitters are crucial for mood regulation, attention, and the body's stress response. D-Phenylalanine is not incorporated into proteins but has been suggested to exhibit analgesic properties, potentially by inhibiting the enzymatic degradation of enkephalins, which are endogenous opioid peptides.

Signaling_Pathway H-DL-Phe-OMe This compound (in vivo hydrolysis) L-Phe L-Phenylalanine H-DL-Phe-OMe->L-Phe D-Phe D-Phenylalanine H-DL-Phe-OMe->D-Phe Tyr Tyrosine L-Phe->Tyr Phenylalanine hydroxylase Enkephalinase Enkephalinase (Enzyme) D-Phe->Enkephalinase Inhibition L-DOPA L-DOPA Tyr->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Mood Mood & Attention Dopamine->Mood Epinephrine Epinephrine Norepinephrine->Epinephrine Norepinephrine->Mood Enkephalins Enkephalins Enkephalinase->Enkephalins Degradation Analgesia Analgesic Effect Enkephalins->Analgesia

Figure 2. Putative biological pathways of DL-phenylalanine.

Applications in Research and Development

This compound is a versatile reagent with numerous applications in the laboratory and in industrial processes:

  • Peptide Synthesis: As a protected amino acid, it is a fundamental building block in the synthesis of peptides and peptidomimetics. The ester group prevents self-polymerization and allows for controlled coupling reactions.

  • Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and other bioactive molecules.

  • Chiral Synthesis: Following resolution, the enantiomerically pure forms (H-L-Phe-OMe.HCl and H-D-Phe-OMe.HCl) are valuable chiral synthons for asymmetric synthesis.

  • Biochemical Research: It can be used in studies related to amino acid metabolism, transport, and the development of enzyme assays.

Conclusion

This compound, a derivative of the essential amino acid phenylalanine, holds a significant place in the toolkit of synthetic and medicinal chemists. While its discovery was an evolutionary step built upon the foundational principles of amino acid chemistry established by pioneers like Emil Fischer, its continued use in modern research and development underscores its importance. The straightforward synthesis, well-characterized properties, and the biological relevance of its parent compound make this compound a key intermediate for the creation of novel peptides, pharmaceuticals, and other complex molecular architectures. This guide provides a core understanding of its history, synthesis, and biological context to aid researchers in its effective application.

References

Unlocking the Potential of DL-Phenylalanine Methyl Ester Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on Potential Research Areas for DL-Phenylalanine Methyl Ester Hydrochloride (DL-Phe-OMe.HCl)

This whitepaper provides an in-depth exploration of the potential research applications for DL-Phenylalanine Methyl Ester Hydrochloride (DL-Phe-OMe.HCl), a derivative of the essential amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development, offering a technical guide to spur innovation in neurology, oncology, and advanced drug delivery systems.

Introduction to DL-Phe-OMe.HCl

DL-Phenylalanine methyl ester hydrochloride is a racemic mixture of the methyl ester of phenylalanine, presented as a hydrochloride salt to enhance its solubility and stability.[1] As a derivative of phenylalanine, an essential amino acid, it serves as a crucial building block in protein synthesis and a precursor to vital neurotransmitters.[2] Its chemical structure makes it a versatile tool for various biochemical and pharmaceutical research applications.

Potential Research Areas

Neurological Disorders: Modulating Neurotransmitter Pathways

Phenylalanine is a direct precursor to tyrosine, which in turn is converted into key catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[3][4] Deficiencies or imbalances in these neurotransmitters are implicated in a range of neurological and psychiatric conditions. The potential of DL-Phe-OMe.HCl in this area lies in its ability to cross the blood-brain barrier and serve as a pro-drug for phenylalanine, thereby influencing the synthesis of these crucial signaling molecules.[2]

Research into halogenated derivatives of L-phenylalanine has demonstrated significant neuroprotective effects through the modulation of glutamatergic transmission, suggesting a promising avenue for the development of novel therapeutics for conditions like schizophrenia and ischemic stroke.[5][6] This indicates that chemical modification of the phenylalanine scaffold can yield compounds with potent and specific neurological activity.

Potential Research Directions:

  • Neuroprotection: Investigating the neuroprotective effects of DL-Phe-OMe.HCl and its novel derivatives in in vitro and in vivo models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[6]

  • Mood and Cognitive Enhancement: Exploring its role in modulating mood and cognitive functions, with potential applications in treating depression and attention-deficit disorders.[2]

  • Anticonvulsant Activity: Phenylalanine derivatives have shown promise in modulating glycine (B1666218) receptors, indicating potential for developing agents to treat epilepsy.[4]

Oncology: Targeting Aberrant Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, often showing an increased demand for specific amino acids, including phenylalanine.[7][8] This metabolic dependency presents a therapeutic window for interventions that selectively target cancer cells.

Recent studies have highlighted that dysregulation of the phenylalanine-tyrosine metabolic pathway is associated with prognosis and treatment response in certain cancers, such as HER2-positive breast cancer.[9] Furthermore, the concept of using L-phenylalanine as a "Trojan horse" to deliver cytotoxic agents to cancer cells has been successfully demonstrated with nanoparticles, indicating a promising strategy for targeted drug delivery.

Potential Research Directions:

  • Metabolic Targeting: Designing and evaluating derivatives of DL-Phe-OMe.HCl that can act as competitive inhibitors of phenylalanine uptake or metabolism in cancer cells.

  • Targeted Drug Delivery: Utilizing DL-Phe-OMe.HCl as a targeting moiety for the delivery of chemotherapeutic agents or imaging probes specifically to cancer cells that overexpress amino acid transporters.

  • Adjuvant Therapy: Investigating the potential of a low-phenylalanine diet, supplemented with specific phenylalanine derivatives, as an adjuvant to conventional cancer therapies to enhance their efficacy.[7]

Drug Delivery Systems

The chemical structure of DL-Phe-OMe.HCl, with its amino and ester functional groups, makes it a suitable candidate for incorporation into various drug delivery systems. Its potential to be part of peptide-based carriers or to be functionalized onto nanoparticles opens up avenues for creating sophisticated and targeted therapeutic delivery platforms.

Potential Research Directions:

  • Peptide-Based Drug Carriers: Synthesizing di- and tri-peptides incorporating DL-Phe-OMe.HCl to improve the solubility, stability, and cellular uptake of conjugated drugs.

  • Nanoparticle Functionalization: Covalently attaching DL-Phe-OMe.HCl to the surface of nanoparticles to enhance their biocompatibility and targeting capabilities towards cells with high amino acid uptake.

  • Hydrogel Formulations: Exploring the use of phenylalanine derivatives in the formation of supramolecular hydrogels for the sustained and localized delivery of therapeutic agents.

Quantitative Data Summary

Compound/DerivativeApplication AreaKey Findings/PotentialReference
DL-Phe-OMe.HCl NeurologyPrecursor to neurotransmitters (dopamine, norepinephrine)[2]
OncologyPotential targeting moiety for cancer cells[7][8]
Drug DeliveryBuilding block for peptide carriers and nanoparticles
Halogenated L-Phenylalanine Derivatives NeurologyNeuroprotective via modulation of glutamatergic transmission[5][6]
L-Phenylalanine-coated Nanoparticles Oncology"Trojan horse" for targeted cancer cell killing

Experimental Protocols

General Protocol for Dipeptide Synthesis using DL-Phe-OMe.HCl

This protocol outlines a standard procedure for coupling an N-protected amino acid to the free amine of DL-phenylalanine methyl ester.

1. Neutralization of DL-Phe-OMe.HCl:

  • Dissolve DL-Phe-OMe.HCl (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
  • Cool the solution to 0°C in an ice bath.
  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equivalents), dropwise to the stirred solution.
  • Stir the mixture at 0°C for 15-30 minutes to ensure complete neutralization. The resulting solution contains the free amine of DL-phenylalanine methyl ester.

2. Peptide Coupling Reaction (using HBTU/HATU):

  • In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH) (1.0 equivalent) and a coupling agent such as HBTU or HATU (1.0 equivalent) in anhydrous DMF.
  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
  • Add the neutralized DL-Phe-OMe.HCl solution from step 1 to the activated amino acid solution.
  • Allow the reaction to proceed at room temperature for 2-4 hours or until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the resulting dipeptide by silica (B1680970) gel column chromatography.

General Protocol for In Vitro Cytotoxicity Assay

This protocol provides a general method to evaluate the cytotoxic effects of newly synthesized DL-Phe-OMe.HCl derivatives on a cancer cell line.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in Dimethyl sulfoxide (B87167) (DMSO).
  • Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

4. Incubation:

  • Incubate the plate for 48-72 hours.

5. Cell Viability Assessment (MTT Assay):

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Pathways and Workflows

Phenylalanine_Metabolism_Pathway substance substance enzyme enzyme product product Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH LDOPA L-DOPA Tyr->LDOPA TH Dopamine Dopamine LDOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT PAH Phenylalanine Hydroxylase TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β- Hydroxylase PNMT Phenylethanolamine N-Methyltransferase

Caption: Phenylalanine to Catecholamines Synthesis Pathway.

Research_Workflow start_end start_end process process decision decision output output start Start: Hypothesis synthesis Synthesis of DL-Phe-OMe.HCl Derivatives start->synthesis char Chemical Characterization (NMR, MS, Purity) synthesis->char invitro In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) char->invitro active Compound Active? invitro->active invivo In Vivo Studies (Animal Models) active->invivo Yes inactive Inactive: Redesign/Abandon active->inactive No pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd lead Lead Compound Identification pkpd->lead end End: Preclinical Development lead->end

Caption: Drug Discovery Workflow for DL-Phe-OMe.HCl Derivatives.

References

Methodological & Application

Application Note and Protocol: Synthesis of H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a crucial derivative of the essential amino acid phenylalanine. It serves as a versatile building block in organic synthesis, particularly in the preparation of peptides and peptidomimetics. For instance, the L-enantiomer is a key intermediate in the industrial synthesis of the artificial sweetener Aspartame.[1][2] The compound is also utilized in pharmaceutical research as a precursor for various therapeutic agents, leveraging its role in neurotransmitter production and its ability to cross the blood-brain barrier.[3]

This application note provides a detailed protocol for the synthesis of this compound via the direct esterification of DL-Phenylalanine. This method is efficient, scalable, and employs readily available reagents, making it suitable for standard laboratory settings.

Synthesis Overview

The synthesis of this compound is most commonly achieved through the direct Fischer esterification of DL-Phenylalanine. This reaction involves treating the amino acid with methanol (B129727) in the presence of an acid catalyst. The acid protonates the carboxylic acid group, rendering it more electrophilic for nucleophilic attack by methanol. The acid also protonates the amino group, forming the ammonium (B1175870) salt which protects it from side reactions and results in the final product as a hydrochloride salt. Common acid sources include thionyl chloride (SOCl₂), acetyl chloride, or trimethylchlorosilane (TMSCl), which react in situ with methanol to generate anhydrous HCl.[4]

Experimental Workflow

The overall workflow for the synthesis is depicted below. It outlines the key stages from starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Preparation & Reaction cluster_1 Work-up & Purification cluster_2 Final Product Reactants DL-Phenylalanine Methanol (Solvent) Acid Catalyst (TMSCl) Reaction Esterification Reaction (Stir at Room Temp) Reactants->Reaction Combine Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Reaction Completion (TLC) Purification Purification (Trituration with Ether) Evaporation->Purification Product This compound (Crystalline Solid) Purification->Product Isolation & Drying

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on the mild and efficient esterification of amino acids using trimethylchlorosilane (TMSCl) in methanol.[4]

Materials and Reagents
  • DL-Phenylalanine

  • Methanol (MeOH), anhydrous

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Diethyl ether (Et₂O)

  • Ethyl acetate (B1210297) (EtOAc) for TLC

  • Hexanes for TLC

  • Ninhydrin (B49086) stain for TLC visualization

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum desiccator

  • TLC plates (silica gel) and developing chamber

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, suspend DL-Phenylalanine (0.1 mol) in anhydrous methanol (100 mL). Place the flask on a magnetic stirrer.

  • Addition of Catalyst: While stirring the suspension, slowly add freshly distilled trimethylchlorosilane (0.2 mol, 2 equivalents) to the flask at room temperature. The addition can be done via a syringe or dropping funnel over 10-15 minutes. The mixture should become a clear solution as the reaction progresses.

  • Reaction: Continue to stir the resulting solution at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until all the starting amino acid has been consumed. (Typical mobile phase: 75% EtOAc in hexanes; visualize with ninhydrin stain).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the methanol and excess TMSCl. A crystalline residue should be obtained.

  • Purification: To purify the crude product, add cold diethyl ether to the flask and triturate the solid (scrape and stir with a spatula). This process washes away impurities.

  • Isolation and Drying: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether. Dry the final product, this compound, under vacuum.

Results and Characterization

The protocol described is expected to produce this compound in high yield and purity. The final product should be a white crystalline solid.

Quantitative Data Summary
ParameterExpected ValueReference
Yield Good to Excellent (>90%)[4]
Physical State White Crystalline Solid[5]
Melting Point ~162 °C[5]
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Characterization
  • ¹H-NMR: The proton NMR spectrum for the L-isomer shows characteristic peaks at δ 7.37-7.21 (m, 5H, aromatic), 4.36 (t, 1H, α-H), 3.77 (s, 3H, OCH₃), and 3.29-3.13 (m, 2H, β-H₂).[4] The spectrum for the DL-racemate will be identical.

  • ¹³C-NMR: The carbon NMR spectrum for the L-isomer shows peaks at δ 170.1 (C=O), 133.8, 129.5, 128.2 (aromatic C), 54.2 (α-C), 53.7 (OCH₃), and 35.7 (β-C).[4]

  • Mass Spectrometry (ESI-MS): Calculated for (M+H)⁺: 180.1; a corresponding peak should be observed.[4]

Discussion

The use of TMSCl as a catalyst for esterification is advantageous as it is a mild method that proceeds at room temperature and generally gives high yields.[4] An alternative, more traditional method involves bubbling anhydrous HCl gas through methanol or the slow addition of thionyl chloride or acetyl chloride to cold methanol to generate HCl in situ. While effective, these methods can require more stringent handling precautions.

It is crucial to use anhydrous methanol, as the presence of water can lead to hydrolysis of the ester product and decrease the overall yield. Freshly distilled TMSCl ensures the absence of hydrolysis byproducts that could interfere with the reaction. The final trituration step with diethyl ether is effective for removing non-polar impurities and any remaining reagents.

References

Application Notes and Protocols for Utilizing DL-Phenylalanine Methyl Ester Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The standard starting material for SPPS is an Nα-protected amino acid with a free carboxylic acid. This document provides detailed application notes and protocols for an alternative starting material: DL-Phenylalanine methyl ester hydrochloride. Utilizing this compound requires a multi-step approach to prepare it for standard SPPS procedures. These notes will guide the user through the necessary chemical transformations, from the commercially available hydrochloride salt to a resin-bound amino acid ready for peptide elongation. This methodology is particularly useful when DL-Phenylalanine methyl ester hydrochloride is a readily available or cost-effective starting material.

The overall workflow involves a solution-phase preparation of the appropriate Nα-Fmoc-protected phenylalanine, followed by its coupling to a solid support.

Data Presentation

The following tables summarize key quantitative data relevant to the protocols described herein.

Table 1: Hydrolysis of Fmoc-Phe-OMe to Fmoc-Phe-OH

ParameterValueNotes
Yield 84.3%Based on a mild, green hydrolysis method using CaI₂ as an additive to protect the Fmoc group.[1]
Reaction Time 4 hoursAt room temperature.
Purity HighThe method is reported to proceed without significant epimerization or Fmoc deprotection.[1][2][3][4]

Table 2: Typical Loading Efficiency for Coupling Fmoc-DL-Phe-OH to Common Resins

Resin TypeLoading EfficiencyCoupling Method
Wang Resin 0.49 - 0.60 mmol/gDIC/HOBt or similar carbodiimide-based methods.[5]
Rink Amide Resin >99% (coupling)HBTU/DIPEA.[6]
2-Chlorotrityl Chloride Resin HighDIPEA in DCM.[7]

Table 3: Reagents for Key Transformation Steps

StepReagentPurpose
Nα-Fmoc Protection Fmoc-OSu, NaHCO₃Protection of the primary amine.[8]
Methyl Ester Hydrolysis NaOH, CaI₂, Acetone (B3395972)/WaterSaponification of the methyl ester to a carboxylic acid.[2][3][4]
Resin Coupling (Wang) DIC, HOBt, DMAPActivation of the carboxylic acid for esterification with the resin.[5]
Resin Coupling (Rink Amide) HBTU, DIPEAActivation of the carboxylic acid for amidation with the resin linker.[7][9]

Experimental Protocols

This section details the necessary protocols to prepare and utilize DL-Phenylalanine methyl ester hydrochloride for solid-phase peptide synthesis.

Protocol 1: Nα-Fmoc Protection of DL-Phenylalanine Methyl Ester

This protocol describes the conversion of DL-Phenylalanine methyl ester hydrochloride to Fmoc-DL-Phenylalanine methyl ester.

Materials:

  • DL-Phenylalanine methyl ester hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane (B91453)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Neutralization: Dissolve DL-Phenylalanine methyl ester hydrochloride (1 equivalent) in deionized water. Add sodium bicarbonate (2.2 equivalents) in portions until the pH of the solution is approximately 8-9. Extract the resulting free base into dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free DL-Phenylalanine methyl ester.

  • Fmoc Protection: Dissolve the DL-Phenylalanine methyl ester in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).

  • Work-up: Add deionized water to the reaction mixture. Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu.

  • Extract the aqueous layer with ethyl acetate (B1210297). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-DL-Phe-OMe as a white solid.

Protocol 2: Saponification of Fmoc-DL-Phenylalanine Methyl Ester

This protocol details the hydrolysis of the methyl ester to the free carboxylic acid, which is necessary for coupling to the resin. This method is adapted from a "green" chemistry approach that protects the base-labile Fmoc group.[2][3][4]

Materials:

  • Fmoc-DL-Phe-OMe

  • Calcium iodide (CaI₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve Fmoc-DL-Phe-OMe (1 equivalent) in a 2.3:1 mixture of acetone and water.

  • Addition of Reagents: Add calcium iodide (19 equivalents) to the solution and stir until dissolved. Then, add sodium hydroxide (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the acetone under reduced pressure.

  • Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the product, Fmoc-DL-Phe-OH, with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified Fmoc-DL-Phe-OH.

Protocol 3: Coupling of Fmoc-DL-Phe-OH to Wang Resin

This protocol describes the attachment of the prepared Fmoc-DL-Phe-OH to Wang resin to yield a peptide with a C-terminal carboxylic acid upon cleavage.[5]

Materials:

  • Wang resin

  • Fmoc-DL-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) or DIPEA

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM for at least 30 minutes in the reaction vessel.

  • Activation: In a separate flask, dissolve Fmoc-DL-Phe-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a minimal amount of DMF.

  • Coupling: Add the activation solution to the swollen resin. Then, add DIC (3 equivalents) to the resin slurry. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Capping: To block any unreacted hydroxyl groups on the resin, swell the resin in DMF and add a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., 1:1:8 v/v/v). Agitate for 30-60 minutes.

  • Final Wash and Drying: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). Dry the loaded resin under vacuum.

Protocol 4: Coupling of Fmoc-DL-Phe-OH to Rink Amide Resin

This protocol details the attachment of Fmoc-DL-Phe-OH to Rink Amide resin, which will yield a peptide with a C-terminal amide upon cleavage.[7][9]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-DL-Phe-OH

  • HBTU (or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) (20% in DMF)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection of Linker: Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes to remove the Fmoc group from the Rink linker. Drain and wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vial, pre-activate Fmoc-DL-Phe-OH (3 equivalents), HBTU (2.9 equivalents) in DMF with DIPEA (6 equivalents) for 2-5 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next SPPS cycle.

Visualizations

Logical Workflow Diagram

G start DL-Phenylalanine Methyl Ester Hydrochloride step1 Step 1: Neutralization & Nα-Fmoc Protection start->step1 intermediate1 Fmoc-DL-Phe-OMe step1->intermediate1 step2 Step 2: Saponification (Methyl Ester Hydrolysis) intermediate1->step2 intermediate2 Fmoc-DL-Phe-OH step2->intermediate2 step3a Step 3a: Coupling to Wang Resin intermediate2->step3a step3b Step 3b: Coupling to Rink Amide Resin intermediate2->step3b resin_bound_a Fmoc-DL-Phe-Wang-Resin step3a->resin_bound_a resin_bound_b Fmoc-DL-Phe-RinkAmide-Resin step3b->resin_bound_b spps_cycle Standard SPPS Cycles (Fmoc Deprotection & Coupling) resin_bound_a->spps_cycle resin_bound_b->spps_cycle final_peptide_a Peptide-COOH spps_cycle->final_peptide_a Cleavage from Wang final_peptide_b Peptide-CONH₂ spps_cycle->final_peptide_b Cleavage from Rink Amide

Caption: Workflow for preparing and using DL-Phenylalanine methyl ester hydrochloride in SPPS.

Signaling Pathway for Fmoc Protection

G cluster_reactants Reactants cluster_products Products phe_ester DL-Phe-OMe (Free Amine) fmoc_phe_ester Fmoc-DL-Phe-OMe phe_ester->fmoc_phe_ester Nucleophilic Attack on Carbonyl fmoc_osu Fmoc-OSu fmoc_osu->fmoc_phe_ester succinimide N-Hydroxysuccinimide fmoc_osu->succinimide Leaving Group base NaHCO₃ base->fmoc_phe_ester Base Catalyst

Caption: Reaction pathway for the Nα-Fmoc protection of DL-Phenylalanine methyl ester.

Experimental Workflow for Resin Coupling

G cluster_preparation Preparation cluster_coupling Coupling cluster_finalization Finalization resin Swell Resin (e.g., Wang or Rink Amide) deprotection Fmoc Deprotection (Rink Amide Only) resin->deprotection activation Activate Fmoc-DL-Phe-OH (e.g., DIC/HOBt or HBTU/DIPEA) resin->activation deprotection->activation coupling Couple to Resin activation->coupling washing Wash Resin coupling->washing capping Cap Unreacted Sites (Wang Resin) washing->capping ready Ready for SPPS Elongation washing->ready capping->ready

References

Application Notes and Protocols for H-DL-Phe-OMe.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a common building block in peptide synthesis and medicinal chemistry. The formation of a peptide (amide) bond between the free amine of this compound and a carboxyl group of an N-protected amino acid or another carboxylic acid is a critical step. This process requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and stereochemical integrity of the final product. These notes provide an overview of common coupling conditions and detailed protocols for using this compound in peptide synthesis.

Overview of Peptide Coupling

Peptide bond formation is a dehydration reaction that involves the coupling of a carboxylic acid and an amine. To facilitate this reaction under mild conditions and minimize side reactions, the carboxylic acid is activated using a coupling reagent. This activation forms a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Additives are often used to increase coupling efficiency and suppress racemization. A base is required to neutralize the hydrochloride salt of the amine and to facilitate the reaction.

Quantitative Data Summary

The selection of reagents and conditions is crucial for a successful coupling reaction. The following table summarizes various conditions reported for peptide coupling reactions, which are applicable to this compound.

N-Protected Amino AcidCoupling ReagentAdditiveBaseSolvent(s)Temperature (°C)Time (h)Yield (%)
Z-L-Phg-OHEDC.HClOxyma PureDIEADCM/DMF (1:1)0 to RT14-1581-84
Boc-Trp-OHHATU-DIPEADMFRT2-4>90 (purified)
Boc-Trp-OHHBTU-DIPEADMFRT2-4~90-98 (purified)
Carboxylic Acid (general)EDC.HClHOBtDIEADMF0 to RT12Not specified
N-protected amino acidDICHOBt-DCM/DMFRTNot specifiedNot specified
Carboxylic Acid (general)PyBOPHOBt-Not specifiedNot specifiedNot specified76-79

Note: Yields are highly dependent on the specific substrates and purification methods.

Experimental Protocols

Prior to the coupling reaction, the hydrochloride salt of H-DL-Phe-OMe must be neutralized to the free amine. This is typically done in situ by adding a tertiary base.

Protocol 1: Coupling using EDC/HOBt

This protocol describes a classic and cost-effective method for peptide coupling.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add DIEA (1.1 eq) to the this compound solution to neutralize the salt and form the free amine.

  • Add the neutralized H-DL-Phe-OMe solution to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][3]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling using HATU

HATU is a highly efficient uronium-based coupling reagent that often leads to faster reactions and higher yields, especially for sterically hindered amino acids.[4][5]

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.[2]

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.[2]

  • Add the neutralized H-DL-Phe-OMe solution to the pre-activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

The following diagrams illustrate the logical relationships of the reaction components and a general experimental workflow.

logical_relationship cluster_reactants Reactants cluster_reagents Reagents & Additives cluster_products Products & Byproducts N-Protected\nAmino Acid N-Protected Amino Acid Coupling Reagent\n(e.g., EDC, HATU) Coupling Reagent (e.g., EDC, HATU) N-Protected\nAmino Acid->Coupling Reagent\n(e.g., EDC, HATU) activates This compound This compound Base\n(e.g., DIEA) Base (e.g., DIEA) This compound->Base\n(e.g., DIEA) neutralized by Byproducts\n(e.g., Urea, Salts) Byproducts (e.g., Urea, Salts) Coupling Reagent\n(e.g., EDC, HATU)->Byproducts\n(e.g., Urea, Salts) Activated Acid Activated Acid Coupling Reagent\n(e.g., EDC, HATU)->Activated Acid Additive\n(e.g., HOBt) Additive (e.g., HOBt) Additive\n(e.g., HOBt)->Activated Acid stabilizes & prevents racemization Base\n(e.g., DIEA)->Byproducts\n(e.g., Urea, Salts) Free Amine Free Amine Base\n(e.g., DIEA)->Free Amine Dipeptide Product Dipeptide Product Free Amine->Dipeptide Product Activated Acid->Dipeptide Product reacts with

Caption: Logical relationship of components in the coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acid 1. Dissolve N-Protected Amino Acid & Additive activation 3. Add Coupling Reagent to Acid Mixture (Activation) prep_acid->activation prep_amine 2. Dissolve this compound & Neutralize with Base coupling 4. Combine Activated Acid & Neutralized Amine prep_amine->coupling activation->coupling stir 5. Stir at 0°C to RT (2-24h) coupling->stir workup 6. Aqueous Work-up (Wash with Acid/Base/Brine) stir->workup purify 7. Dry, Concentrate, & Purify (Chromatography) workup->purify analysis 8. Characterize Pure Product (LC-MS, NMR) purify->analysis

Caption: General experimental workflow for peptide coupling.

References

Application Notes and Protocols for the Deprotection of Methyl Ester in H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deprotection of the methyl ester in H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride) to yield DL-Phenylalanine is a fundamental transformation in peptide synthesis and the development of phenylalanine-derived active pharmaceutical ingredients. The most common method for this conversion is saponification, a base-catalyzed hydrolysis of the ester. The selection of the appropriate base, solvent system, and reaction conditions is critical to ensure high yield and purity of the final product. These application notes provide a comparative overview of common saponification protocols and detailed experimental procedures.

Overview of Deprotection Methods

Alkaline hydrolysis is the standard approach for the saponification of amino acid methyl esters. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the free carboxylic acid. The choice of base—typically sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH)—can influence reaction rates and outcomes.

Key Considerations:

  • Choice of Base: LiOH is often favored in peptide chemistry as it can sometimes offer milder reaction conditions and reduce the risk of side reactions like racemization in chiral systems.[1] However, for a racemic mixture like this compound, the choice may be guided more by solubility, cost, and ease of handling.

  • Solvent System: A mixture of an organic solvent (e.g., methanol (B129727), ethanol, tetrahydrofuran (B95107) (THF), dioxane) and water is commonly employed to ensure the solubility of both the ester starting material and the inorganic base.

  • Temperature: Reactions can be performed at temperatures ranging from 0°C to reflux. Milder temperatures are generally preferred to minimize potential side reactions.

  • Reaction Monitoring: The progress of the deprotection can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Comparative Data on Saponification Conditions

The following table summarizes various conditions for the saponification of methyl esters, including those of phenylalanine derivatives, using different bases. While a direct comparative study under identical conditions for this compound was not found, this data provides a useful guide for reaction optimization.

Base Solvent System Temperature Reaction Time Yield Substrate/Notes
NaOH Methanol/WaterRoom Temp.5 hours99%Ethyl 2-fluoropentanoate
NaOH Methanol/WaterReflux4 hours98%General ester
KOH Methanol/Water80°C13 hours98%Methyl 2,6-diisopropoxybenzoate
KOH MethanolAmbient (~35°C)20 min87%Methyl phenylacetate
LiOH THF/WaterRoom Temp.1 hour (monitored by TLC)High (not specified)General ester, 2-2.3 equivalents of LiOH used.
LiOH THF/Methanol/WaterRoom Temp.Not specified97% (without racemization)Complex peptide methyl ester

Experimental Protocols

General Workflow for Saponification of this compound

The following diagram illustrates the general experimental workflow for the deprotection of this compound.

Deprotection_Workflow start Start: this compound dissolution Dissolve in Solvent (e.g., Methanol/Water) start->dissolution reaction Base Addition & Saponification (NaOH, KOH, or LiOH) dissolution->reaction monitoring Monitor Reaction Progress (TLC or HPLC) reaction->monitoring monitoring->reaction Incomplete neutralization Acidic Work-up (Neutralize with HCl) monitoring->neutralization Complete extraction Product Extraction (e.g., with Ethyl Acetate) neutralization->extraction drying Dry Organic Layer (e.g., over Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration product Final Product: DL-Phenylalanine concentration->product

Caption: General workflow for the saponification of this compound.

Protocol 1: Saponification using Sodium Hydroxide (NaOH)

This protocol is a general method adapted for the deprotection of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1 M NaOH solution (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • After completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield DL-Phenylalanine.

Protocol 2: Saponification using Lithium Hydroxide (LiOH)

This protocol utilizes LiOH, which is often preferred for its mildness.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add LiOH·H₂O (1.5 - 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to a pH of ~2.

  • Extract the product with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum to obtain the pure DL-Phenylalanine.

Reaction Mechanism and Potential Side Reactions

The saponification of an ester proceeds through a nucleophilic acyl substitution mechanism.

Saponification_Mechanism Ester H-DL-Phe-OMe Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Hydroxide OH⁻ Carboxylate DL-Phenylalaninate Intermediate->Carboxylate - CH₃O⁻ Product DL-Phenylalanine Carboxylate->Product + H₃O⁺ Methanol CH₃OH Protonation H₃O⁺

Caption: Simplified mechanism of ester saponification.

A potential side reaction, particularly with chiral α-amino esters, is racemization at the α-carbon. This can occur under basic conditions through the formation of an enolate intermediate. While this is not a concern for the deprotection of the racemic this compound, it is a critical consideration when working with enantiomerically pure starting materials. Using milder conditions, such as lower temperatures and LiOH as the base, can help to minimize racemization.[1]

Conclusion

The deprotection of the methyl ester in this compound is a straightforward yet crucial step in many synthetic routes. The choice of base and reaction conditions allows for the efficient and high-yielding production of DL-Phenylalanine. For sensitive substrates where stereochemistry is important, LiOH-mediated hydrolysis under mild conditions is recommended. The provided protocols offer a solid foundation for researchers to perform this transformation effectively in a laboratory setting.

References

Application Notes and Protocols for H-DL-Phe-OMe.HCl in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) in the synthesis of pharmaceutical intermediates. The primary application highlighted is in peptide synthesis, where it serves as a crucial building block for creating dipeptides, which are themselves valuable intermediates for more complex drug molecules.

This compound is a derivative of the essential amino acid phenylalanine, featuring a methyl ester protecting group on the carboxylic acid end and a hydrochloride salt at the amino end. This configuration makes it an ideal starting material for solution-phase peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.

Core Application: Dipeptide Synthesis

A significant application of this compound is in the synthesis of dipeptide intermediates. These dipeptides can be further elaborated to create a wide range of pharmaceutical compounds, including enzyme inhibitors, neuropeptide analogs, and other bioactive molecules. The presence of the unnatural DL-racemic mixture can be particularly useful in creating peptide libraries for drug screening or in developing peptides with increased resistance to enzymatic degradation.

The following sections detail a typical experimental protocol for the synthesis of a protected dipeptide, Boc-Ala-DL-Phe-OMe, a common intermediate in various synthetic pathways.

Experimental Protocols

Protocol 1: Synthesis of a Protected Dipeptide Intermediate (Boc-Ala-DL-Phe-OMe)

This protocol describes the coupling of N-Boc-L-alanine (Boc-Ala-OH) with this compound to form the protected dipeptide, Boc-Ala-DL-Phe-OMe. This reaction employs a carbodiimide (B86325) coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and an additive, 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate peptide bond formation and minimize racemization.[1]

Materials and Reagents:

  • This compound

  • N-Boc-L-alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of DL-Phenylalanine methyl ester (free base):

    • Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

    • To this solution, add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) and stir the mixture at room temperature for 20 minutes. This neutralizes the hydrochloride salt to generate the free amine of DL-phenylalanine methyl ester.[1]

  • Peptide Coupling Reaction:

    • In a separate reaction flask, dissolve N-Boc-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane.

    • Cool this solution to 0 °C using an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

    • To this mixture, add the solution of DL-phenylalanine methyl ester free base prepared in step 1.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the completion of the coupling reaction.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-Ala-DL-Phe-OMe.

Data Presentation: Expected Performance in Dipeptide Synthesis

The following table summarizes the expected outcomes for the synthesis of a dipeptide using this compound based on typical results for similar solution-phase peptide couplings.

ParameterExpected ValueMethod of Analysis
Overall Yield 60-80%Gravimetric analysis after purification
Crude Purity >70%Thin Layer Chromatography (TLC), HPLC
Final Purity >98%High-Performance Liquid Chromatography (HPLC)
Synthesis Time 24-36 hours-
Stereochemical Purity Racemic at Phe residueChiral HPLC

Visualizations

Logical Workflow for Protected Dipeptide Synthesis

The following diagram illustrates the logical steps involved in the synthesis of a protected dipeptide using this compound, emphasizing the role of protecting groups.

G cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Product Boc-Ala-OH N-Boc-Protected Amino Acid (Boc-Ala-OH) Activation Carboxylic Acid Activation (using DCC/HOBt) Boc-Ala-OH->Activation 1. Activate This compound C-Ester Protected Amino Acid Salt (this compound) Neutralization Neutralization of Amine Salt (using DIPEA) This compound->Neutralization 2. Deprotonate Coupling Peptide Bond Formation Neutralization->Coupling Free Amine Activation->Coupling Activated Species Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Dipeptide Protected Dipeptide Intermediate (Boc-Ala-DL-Phe-OMe) Purification->Dipeptide

Caption: Logical workflow for the synthesis of a protected dipeptide intermediate.

Experimental Workflow for Dipeptide Synthesis

This diagram outlines the sequential steps in the experimental protocol for synthesizing Boc-Ala-DL-Phe-OMe.

G Start Free_Base_Prep Prepare Free Base of H-DL-Phe-OMe Start->Free_Base_Prep Coupling_Reaction Perform Coupling Reaction with Boc-Ala-OH, DCC, HOBt Free_Base_Prep->Coupling_Reaction Filter_DCU Filter Precipitated DCU Coupling_Reaction->Filter_DCU Aqueous_Wash Wash with Acid, Base, and Brine Filter_DCU->Aqueous_Wash Dry_Concentrate Dry and Concentrate Organic Phase Aqueous_Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Obtain Pure Boc-Ala-DL-Phe-OMe Purify->Final_Product

Caption: Experimental workflow for the synthesis of Boc-Ala-DL-Phe-OMe.

References

Application Notes and Protocols for the Investigation of H-DL-Phe-OMe.HCl in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following document provides a comprehensive overview and a proposed investigational framework for the use of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) in neurological disorder research. It is important to note that specific research on the neurological effects of the racemic mixture this compound is limited. The proposed mechanisms of action and experimental protocols are based on the known roles of L-phenylalanine, D-phenylalanine, and their derivatives in the central nervous system. These notes are intended to guide preliminary research and are not based on established applications of this specific compound.

Introduction to Phenylalanine Derivatives in Neuroscience

Phenylalanine is an essential amino acid that plays a crucial role in neurotransmitter synthesis.[1][2] Its L-isomer, L-phenylalanine, is the direct precursor to L-tyrosine, which is subsequently converted to dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[2] Dysregulation of phenylalanine metabolism is linked to the genetic disorder Phenylketonuria (PKU), where elevated levels of phenylalanine can lead to severe neurological impairment.[1][2] Conversely, some derivatives of phenylalanine have been investigated for their potential neuroprotective properties.[3] The D-isomer, D-phenylalanine, is not incorporated into proteins and is thought to be metabolized differently, with some studies suggesting it may inhibit enzymes that break down enkephalins.

This compound is the hydrochloride salt of the methyl ester of a racemic mixture of D- and L-phenylalanine. Its specific effects on the central nervous system are not well-documented. Research into its potential applications in neurological disorders would be exploratory, aiming to elucidate its unique pharmacological profile.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring experimental reproducibility.

PropertyValueReference
Molecular Formula C10H14ClNO2[4][5]
Molecular Weight 215.68 g/mol [4][6]
Appearance White to off-white solid/fine crystalline powder[4][6]
Melting Point 156 - 160 °C[6]
Solubility Soluble in DMSO (≥ 200 mg/mL) and methanol.[4]
Storage Store as a powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 6 months.[4]

Safety Precautions: Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with skin and eyes, and prevent dust formation.[7] In case of contact, rinse immediately with plenty of water.[6][7]

Hypothetical Mechanisms of Action and Research Directions

Given the limited specific data on this compound, the following are potential avenues for investigation based on the properties of its constituent enantiomers.

Modulation of Neurotransmitter Systems

The L-phenylalanine component could serve as a precursor to catecholamines, potentially influencing dopamine and norepinephrine levels.[2] The D-phenylalanine component might inhibit enkephalinases, leading to increased levels of endogenous opioids, which have roles in pain perception and mood.

Neuroprotection

Some phenylalanine derivatives have shown neuroprotective effects.[3] Research could explore if this compound exhibits similar properties, potentially by mitigating oxidative stress or excitotoxicity.

Application in Specific Neurological Disorders
  • Parkinson's Disease: Research could investigate if the L-Phe component can be utilized by remaining dopaminergic neurons to synthesize dopamine. Some studies have explored the link between phenylalanine hydroxylase and Parkinson's disease susceptibility.[8] Peptidomimetics are also being explored for Parkinson's treatment.[9]

  • Alzheimer's Disease: The role of phenylalanine in Alzheimer's disease is complex, with some studies suggesting its involvement in amyloid-beta-induced oxidative stress.[10] Conversely, novel peptides and molecules are being investigated as potential treatments.[11][12] Research could explore if this compound modulates amyloid pathology or related neuroinflammation.

  • Chronic Pain and Depression: The potential for D-phenylalanine to increase enkephalin levels could be explored in the context of pain management and mood disorders.

Proposed Experimental Protocols

The following are generalized protocols that would require significant optimization for the specific investigation of this compound.

In Vitro Assays
  • Objective: To determine the cytotoxic or protective effects of this compound on neuronal cells.

  • Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neuronal cultures.

  • Methodology:

    • Plate cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a range of concentrations of this compound (e.g., 1 µM to 1 mM).

    • To assess neuroprotection, co-treat cells with a known neurotoxin (e.g., 6-OHDA for Parkinson's models, Aβ oligomers for Alzheimer's models).

    • Incubate for 24-48 hours.

    • Assess cell viability using an MTT or LDH assay.

  • Objective: To measure changes in dopamine and serotonin (B10506) levels in response to treatment.

  • Methodology:

    • Treat neuronal cells (e.g., PC12) with this compound.

    • After the desired incubation period, collect the cell lysate and culture medium.

    • Quantify neurotransmitter levels using HPLC with electrochemical detection or ELISA kits.

In Vivo Studies
  • Parkinson's Disease Model: 6-OHDA or MPTP-induced mouse or rat model.

  • Alzheimer's Disease Model: 5xFAD or APP/PS1 transgenic mouse models.

  • Motor Function (Parkinson's): Rotarod test, cylinder test, open field test.

  • Cognitive Function (Alzheimer's): Morris water maze, Y-maze, novel object recognition test.

  • Immunohistochemistry: Stain brain sections for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons, amyloid-beta plaques, and neurofibrillary tangles).

  • Neurochemistry: Measure neurotransmitter levels in specific brain regions (e.g., striatum, hippocampus) using HPLC.

Visualizing Potential Pathways and Workflows

The following diagrams illustrate key concepts relevant to the investigation of this compound.

Phenylalanine_Metabolism L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Phenylalanine to Dopamine Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Neuroprotection_Assay Neuroprotection Assay (vs. Toxin) Cytotoxicity_Assay->Neuroprotection_Assay If non-toxic Neurotransmitter_Quantification Neurotransmitter Quantification (e.g., HPLC, ELISA) Neuroprotection_Assay->Neurotransmitter_Quantification Animal_Model Select Animal Model (e.g., MPTP, 5xFAD) Neurotransmitter_Quantification->Animal_Model Promising results Behavioral_Tests Behavioral Assessments (Motor and Cognitive) Animal_Model->Behavioral_Tests Post_Mortem_Analysis Post-Mortem Analysis (IHC, Neurochemistry) Behavioral_Tests->Post_Mortem_Analysis Compound (this compound) Compound (this compound) Compound (this compound)->Cytotoxicity_Assay

Caption: Hypothetical Research Workflow.

Logical_Relationship cluster_components Components cluster_potential_effects Potential Effects cluster_disorders Target Disorders This compound This compound L-Phe-OMe L-Phe-OMe This compound->L-Phe-OMe D-Phe-OMe D-Phe-OMe This compound->D-Phe-OMe Neurotransmitter_Modulation Neurotransmitter Modulation L-Phe-OMe->Neurotransmitter_Modulation Enzyme_Inhibition Enzyme Inhibition D-Phe-OMe->Enzyme_Inhibition Parkinsons_Disease Parkinson's Disease Neurotransmitter_Modulation->Parkinsons_Disease Neuroprotection Neuroprotection Neuroprotection->Parkinsons_Disease Alzheimers_Disease Alzheimer's Disease Neuroprotection->Alzheimers_Disease Chronic_Pain Chronic Pain / Depression Enzyme_Inhibition->Chronic_Pain

Caption: Investigational Logic for this compound.

Conclusion

This compound represents an understudied compound with a potentially interesting pharmacological profile for neurological disorders due to its racemic nature. The application notes provided here offer a foundational framework for initiating research into its effects. Researchers should proceed with a systematic approach, beginning with fundamental in vitro characterization and progressing to in vivo models of disease. The lack of existing data necessitates a thorough and careful investigation to determine if this compound holds therapeutic promise.

References

Protocol for the Dissolution of H-DL-Phe-OMe.HCl in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

H-DL-phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a derivative of the essential amino acid phenylalanine, utilized in various research and pharmaceutical development applications, including peptide synthesis and neurochemical studies.[1] Proper dissolution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and versatile solvent for a wide range of organic compounds; however, hydrochloride salts of organic molecules can sometimes exhibit limited solubility.[2] It is also noted that L-Phenylalanine is insoluble in DMSO.[3] Therefore, careful technique is required when preparing solutions of this compound in DMSO.

This document provides a detailed protocol for the dissolution of this compound in DMSO, including safety precautions, a summary of material properties, and a stepwise experimental procedure.

Summary of Material Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling and use.

PropertyValueSource
Synonyms DL-Phe-OMe·HCl, DL-Phenylalanine methyl ester hydrochloride[1]
CAS Number 5619-07-8[1]
Molecular Formula C₁₀H₁₃NO₂·HCl[1]
Molecular Weight 215.7 g/mol [1]
Appearance White to off-white crystalline powder[1][4]
Melting Point 157 - 159 °C[1]
Storage Conditions 0 - 8 °C, protect from moisture[1][5]
Solubility in Methanol Soluble (5mg/ml - clear colorless solution)[4]
Hygroscopicity Hygroscopic[4]

Experimental Protocol

This protocol outlines the steps for preparing a stock solution of this compound in DMSO. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials and Equipment
  • This compound powder

  • Anhydrous/dry DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions
  • Work in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of the powder and contact with skin and eyes.[6][7] In case of contact, rinse immediately with plenty of water.[7]

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[6][7]

Procedure
  • Equilibration of Materials: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for the hygroscopic this compound to prevent condensation.

  • Weighing the Compound: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the container.

  • Initial Solvent Addition: Add a small volume of anhydrous DMSO to the container with the this compound powder. It is advisable to start with a concentration known to be soluble for similar compounds or to perform a trial at a low concentration.

  • Vortexing: Cap the container tightly and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Observation and Incremental Solvent Addition: Visually inspect the solution for any undissolved particles. If the compound has not fully dissolved, continue to add small increments of DMSO, vortexing thoroughly after each addition, until the desired concentration is reached or the compound is fully dissolved.

  • Gentle Heating (Optional): If the compound remains insoluble at the desired concentration, gentle warming in a water bath (37°C) for a short period (5-10 minutes) may aid dissolution. Caution: Some compounds can degrade with heat. It is crucial to know the thermal stability of this compound before applying heat.

  • Sonication (Optional): In cases of persistent insolubility, brief sonication in a bath sonicator can be used to break up aggregates and enhance dissolution.

  • Stock Solution Storage: Once the this compound is fully dissolved, the stock solution should be stored in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][9] For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months.[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps for dissolving this compound in DMSO.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting (If Needed) cluster_final Final Steps Equilibrate Equilibrate Reagents to Room Temperature Weigh Weigh this compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Vigorously Add_DMSO->Vortex Observe Observe for Undissolved Particles Vortex->Observe Heat Gentle Warming (e.g., 37°C) Observe->Heat No Fully_Dissolved Fully Dissolved Observe->Fully_Dissolved Yes Sonicate Sonication Heat->Sonicate Sonicate->Observe Store Aliquot and Store at -20°C or -80°C Fully_Dissolved->Store

Caption: Workflow for dissolving this compound in DMSO.

References

Application Notes and Protocols for H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride). Adherence to these protocols is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

Chemical and Physical Properties

This compound is a hydrochloride salt of the methyl ester of DL-Phenylalanine, a non-essential amino acid. It is often used as a precursor in the synthesis of peptides and other pharmaceuticals.[1] Its methyl ester form can enhance bioavailability, making it a subject of interest for dietary supplements aimed at improving mood and cognitive function.[1]

Table 1: Physical and Chemical Data for this compound

PropertyValueReferences
Synonyms DL-Phe-OMe·HCl, Methyl 3-phenyl-DL-alaninate hydrochloride[1][2]
CAS Number 5619-07-8[1]
Molecular Formula C₁₀H₁₃NO₂·HCl[1]
Molecular Weight 215.68 g/mol [3]
Appearance White to off-white powder/solid[1][3]
Melting Point 157 - 160 °C[1][3]
Purity ≥ 99% (HPLC)[1]
Solubility Soluble in Ethanol and Methanol.[4]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety practices and the use of appropriate personal protective equipment to minimize exposure.

2.1 Engineering Controls

  • When handling the solid form where dust may be generated, use a chemical fume hood or a ventilated enclosure to keep airborne levels below exposure limits.[5]

  • Ensure an eyewash station and safety shower are readily accessible in the work area.[6]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

  • Hand Protection : Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3][6]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn.[3]

  • Respiratory Protection : If dust is generated, a dust respirator or a self-contained breathing apparatus should be used to avoid inhalation.[5]

2.3 Hygiene Measures

  • Wash hands thoroughly after handling the compound, before eating, smoking, or using the lavatory.[5]

  • Avoid breathing dust.[5]

  • Do not ingest or allow the compound to come into contact with skin and eyes.[7]

Storage Procedures

Proper storage is critical for maintaining the stability and purity of this compound.

  • Temperature : Store in a tightly closed container in a refrigerator at a temperature between 0°C and 8°C.[1][8] Some suppliers recommend storage at or below 5°C.[5]

  • Container : Keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[5][9]

  • Incompatibilities : Store away from strong oxidizing agents.[3][5]

  • Ventilation : Store in a dry and well-ventilated place.[2][7]

Experimental Protocols

4.1 Protocol for Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound for use in experimental assays.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile deionized water, ethanol, or methanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-weighing Preparation : Don all required PPE (lab coat, gloves, safety glasses). Ensure the analytical balance is calibrated and located inside a chemical fume hood or ventilated enclosure.

  • Weighing : Tare a suitable weigh boat on the analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization : Transfer the weighed powder into a volumetric flask of the desired volume.

  • Dissolving : Add a portion of the chosen solvent (e.g., ~70% of the final volume). Cap the flask and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.

  • Final Volume Adjustment : Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization : Invert the flask several times to ensure the solution is homogeneous.

  • Storage : Transfer the solution to a clearly labeled, sealed container. Store the stock solution under appropriate conditions (typically refrigerated or frozen, protected from light) based on the solvent used and experimental requirements.

Spill and Disposal Procedures

5.1 Spill Response

  • Small Spills : For small spills of the solid material, use appropriate tools to carefully sweep or scoop the material into a suitable waste disposal container.[5]

  • Large Spills : For larger spills, evacuate the area. Use a shovel to place the material into a convenient waste disposal container.[5] Avoid generating dust. A self-contained breathing apparatus should be used to avoid inhalation of the product.[5]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

5.2 Waste Disposal

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.[5] Do not allow the product to enter drains.

Stability and Reactivity

  • Reactivity : The compound is stable under recommended storage conditions.[5]

  • Conditions to Avoid : Avoid heat, sources of ignition, and exposure to incompatible materials.[5]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[3]

  • Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5]

Visualized Workflows

7.1 General Handling Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to solution preparation.

G cluster_prep Preparation & Safety cluster_handling Chemical Handling cluster_cleanup Completion & Storage A 1. Review SDS B 2. Don Personal Protective Equipment (PPE) A->B C 3. Prepare Workspace (Fume Hood / Ventilated Area) B->C D 4. Retrieve Compound from Refrigerated Storage C->D Proceed to handling E 5. Equilibrate to Room Temperature D->E F 6. Weigh Required Amount E->F G 7. Prepare Solution (as per Protocol 4.1) F->G H 8. Store Stock Solution (Refrigerated/Frozen) G->H Store solution I 9. Return Solid Compound to Refrigerated Storage G->I Return unused solid J 10. Clean Workspace & Dispose of Waste G->J Clean up

Workflow for handling this compound.

References

Application Note: Synthesis of Dipeptides using DL-Phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols and application notes for the synthesis of dipeptides utilizing DL-phenylalanine methyl ester hydrochloride as a key building block. Dipeptide synthesis is a fundamental process in peptide chemistry, crucial for drug discovery and development. Phenylalanine-containing peptides are of significant interest due to their presence in many biologically active molecules. This note details two common and effective coupling methods: the mixed anhydride (B1165640) method and the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method. It also addresses the critical implications of using a racemic (DL) starting material, which results in a diastereomeric mixture of dipeptide products requiring subsequent purification.

Core Principles of Dipeptide Synthesis

The formation of a dipeptide involves the creation of an amide (peptide) bond between the carboxyl group of an N-protected amino acid and the amino group of a C-protected amino acid. In this context, DL-phenylalanine methyl ester hydrochloride serves as the C-terminal residue. Its carboxyl group is protected as a methyl ester, and its amino group is available for coupling after neutralization of the hydrochloride salt.

Key steps involve:

  • Protection: The N-terminus of the first amino acid must be protected (e.g., with Boc, Cbz, or Acetyl groups) to prevent self-coupling. The C-terminus of phenylalanine is already protected as a methyl ester.

  • Activation: The carboxyl group of the N-protected amino acid is activated to make it more susceptible to nucleophilic attack by the amino group of phenylalanine methyl ester.

  • Coupling: The activated N-protected amino acid reacts with DL-phenylalanine methyl ester to form the peptide bond.

  • Work-up and Purification: The crude product is isolated, and unreacted reagents and byproducts are removed. Purification of the final dipeptide is typically achieved through recrystallization or chromatography.

Diagram of General Reaction Scheme

G cluster_reactants Reactants N_Protected_AA N-Protected Amino Acid Product Protected Dipeptide (Diastereomeric Mixture) N_Protected_AA->Product + DL_Phe_OMe DL-Phenylalanine Methyl Ester DL_Phe_OMe->Product Coupling Coupling Reagent + Base Coupling->Product

Caption: General scheme for dipeptide synthesis.

Experimental Protocols

Protocol 1: Mixed Anhydride Method

This method involves the activation of the N-protected amino acid with isobutylchloroformate in the presence of a base like N-methylmorpholine (NMM) to form a mixed anhydride, which then readily reacts with the amino ester.[1][2]

Example: Synthesis of N-acetyl-L-prolyl-DL-phenylalanine Methyl Ester

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)
N-acetyl-L-proline157.172.012.7-
Chloroform (B151607) (Solvent)---30
N-methylmorpholine (NMM)101.15-26.03.0 (total)
Isobutylchloroformate136.58-13.91.8
DL-phenylalanine methyl ester hydrochloride215.682.813.0-

Procedure:

  • Dissolve 2.0 g of N-acetyl-L-proline in 30 mL of chloroform in a round-bottomed flask.

  • Cool the solution to -20°C using a dry ice/carbon tetrachloride bath or 0°C using an ice bath.[1][2]

  • Add 1.5 mL of N-methylmorpholine, followed by the dropwise addition of 1.8 mL of isobutylchloroformate. Stir the mixture for 10 minutes at this temperature to form the mixed anhydride.[1]

  • Add 2.8 g of DL-phenylalanine methyl ester hydrochloride as a solid, followed immediately by another 1.5 mL of N-methylmorpholine to neutralize the hydrochloride salt.[1]

  • Stir the reaction mixture for at least 45 minutes, allowing it to slowly warm to room temperature.[2]

  • Transfer the mixture to a separatory funnel for work-up.

  • Wash the organic layer sequentially with two 20 mL portions of 0.2 N HCl and two 20 mL portions of 1% NaHCO₃ solution to remove unreacted base and acid.[1][2]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield an oily residue.[1][2]

  • Crystallize the product from a minimal amount of cold diethyl ether. Collect the white crystals by vacuum filtration.[2]

Protocol 2: Dicyclohexylcarbodiimide (DCC) Coupling Method

DCC is a widely used coupling reagent that activates the carboxylic acid to form an O-acylisourea intermediate, which is then aminolyzed to form the peptide bond.[3] The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[3][4] Adding 1-hydroxybenzotriazole (B26582) (HOBt) is recommended to suppress racemization.[4][5]

Procedure:

  • Dissolve one equivalent of the N-protected amino acid in dichloromethane (B109758) (DCM) or a THF/water mixture.[4][5]

  • Add one equivalent of DL-phenylalanine methyl ester (previously neutralized from its HCl salt with a base like NMM or triethylamine) and 1.1 equivalents of HOBt.

  • Cool the mixture in an ice bath.

  • Add a solution of 1.1 equivalents of DCC in a minimum amount of DCM to the cooled mixture with stirring.[4]

  • Allow the reaction to stir overnight, warming to room temperature.

  • Filter the reaction mixture to remove the precipitated DCU byproduct.[4]

  • Wash the filtrate with 5% NaHCO₃ solution and saturated NaCl solution.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the crude product.[5]

  • Purify the product by recrystallization or column chromatography.

Workflow and Data Presentation

Diagram of Experimental Workflow

G start Start prep_aa 1. Dissolve N-Protected AA in Solvent start->prep_aa end End activation 2. Add Activating Agent (e.g., Isobutylchloroformate) prep_aa->activation add_phe 3. Add DL-Phe-OMe HCl & Base activation->add_phe coupling 4. Coupling Reaction (Stir at 0°C to RT) add_phe->coupling workup 5. Aqueous Work-up (Acid/Base Washes) coupling->workup dry 6. Dry Organic Layer (e.g., MgSO4) workup->dry purify 7. Purify Product (Recrystallization / Chromatography) dry->purify characterize 8. Characterize Product (NMR, MS, m.p.) purify->characterize characterize->end

Caption: Workflow for dipeptide synthesis.

Quantitative Data Summary

The following table summarizes yields for various dipeptide syntheses using L-phenylalanine methyl ester as a starting material, which can be considered representative.

N-Protected Amino AcidCoupling MethodProductYield (%)Melting Point (°C)
N-acetyl-L-prolineMixed AnhydrideN-Ac-L-Pro-L-Phe-OMe60-90%112-115[1]
Boc-glycineNot specified in sourceBoc-Gly-L-Phe-OMe61%-
Cbz-glycineNot specified in sourceCbz-Gly-L-Phe-OMe52%-
Phth-glycineNot specified in sourcePhth-Gly-L-Phe-OMe63%172-173
Boc-amino acid/peptideDCCBoc-Ser-Phe-Ala-Phe-OMe73.1%-

Application Notes & Important Considerations

  • Implications of Using DL-Phenylalanine Methyl Ester: The use of a racemic starting material (DL-Phe-OMe-HCl) with a chiral N-protected amino acid (e.g., N-Ac-L-Proline) will result in the formation of two diastereomers (N-Ac-L-Pro-L-Phe-OMe and N-Ac-L-Pro-D-Phe-OMe). These diastereomers have different physical properties and will likely require separation, typically by reversed-phase HPLC or careful column chromatography.[6][7]

  • Choice of Coupling Reagent:

    • Mixed Anhydrides: Fast and efficient, but can be sensitive to moisture and temperature.[8][9]

    • Carbodiimides (DCC, DIC): Very common and effective. DCC's main advantage is the precipitation of the DCU byproduct, simplifying purification.[4] However, it is a known sensitizer.[4] DIC is often preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble.

    • Additives: Reagents like HOBt or HOSu are often added to carbodiimide (B86325) reactions to form active esters in situ, which minimizes the risk of racemization and reduces side reactions.[3][5]

  • Base Selection: A tertiary amine base (e.g., NMM, triethylamine, DIPEA) is required for two reasons: to neutralize the amino acid ester hydrochloride salt and to neutralize the HCl generated during the formation of the mixed anhydride.[1] Two equivalents of base are typically needed.[1]

  • Purification and Characterization:

    • Purification: Following the aqueous work-up, crude products can be purified by recrystallization if crystalline.[2] For oily products or for separating diastereomers, flash chromatography on silica (B1680970) gel is the standard method.[7][10] Preparative HPLC is also a powerful tool for obtaining highly pure peptides.[11]

    • Characterization: The identity and purity of the final dipeptide should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and melting point determination.[11]

References

Application Notes and Protocols: H-DL-Phe-OMe.HCl as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OMe.HCl, the hydrochloride salt of DL-phenylalanine methyl ester, is a versatile and cost-effective building block in the design and synthesis of peptidomimetics. Its racemic nature allows for the exploration of stereochemical diversity in lead optimization, while the protected carboxylic acid enables straightforward coupling reactions with a variety of N-protected amino acids and other carboxylic acid-containing scaffolds. The phenyl group of the phenylalanine residue is particularly valuable for targeting hydrophobic pockets in proteins, a common feature in many drug targets, including proteases and protein-protein interaction interfaces.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of peptidomimetics, with a focus on their application in cancer therapy through the modulation of key signaling pathways. Detailed experimental protocols for synthesis, purification, and biological evaluation are provided to guide researchers in their drug discovery efforts.

Data Presentation

Table 1: Solution-Phase Synthesis of a Dipeptide using H-L-Phe-OMe.HCl

This table summarizes the typical yield and purity for the synthesis of a model dipeptide, Boc-Trp-Phe-OMe, using the L-enantiomer of phenylalanine methyl ester hydrochloride. These values are representative of what can be expected when using this compound, although yields may vary depending on the specific coupling partners and reaction conditions.

ProductStarting MaterialsCoupling ReagentsSolventReaction TimeYield (%)Purity (%)Reference
Boc-Trp-Phe-OMeBoc-L-Trp-OH, H-L-Phe-OMe.HClDCC, HOBt, DIPEADichloromethaneOvernight~85%>95% (after chromatography)[1]
Table 2: Biological Activity of Phenylalanine-Containing Peptidomimetics

This table presents the biological activity of representative peptidomimetics that incorporate a phenylalanine residue, highlighting their potential in targeting protein-protein interactions relevant to cancer.

PeptidomimeticTargetAssayIC50 / KdCell LineReference
P5 (Phenylalanine-derived compound)MDM2Surface Plasmon ResonanceKd = 46 nM-[2]
P5 (Phenylalanine-derived compound)MDMXSurface Plasmon ResonanceKd = 576 nM-[2]
PMI (TSFAEYWNLLSP)MDM2Not SpecifiedKd = 3.2 nM-[3]
DPMI-β (TAWYANFEKLLR)MDM2Not SpecifiedKd = 59.8 nM-[4]
ATWLPPRVEGF-KDR InteractionCell-based assay-Human Vascular Endothelial Cells[5]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-DL-Phe-OMe)

This protocol describes a general procedure for the synthesis of a dipeptide using this compound and a Boc-protected amino acid.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of DL-Phenylalanine methyl ester (free base):

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution contains the free base of DL-phenylalanine methyl ester and is used directly in the next step.[1]

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[1]

    • Add the solution of DL-phenylalanine methyl ester from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent to yield the pure dipeptide, Boc-Ala-DL-Phe-OMe.[1]

Protocol 2: Apoptosis Induction Assay

This protocol outlines a general method to assess the pro-apoptotic activity of a synthesized peptidomimetic in a cancer cell line.

Materials:

  • Synthesized peptidomimetic

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cancer cells in the appropriate medium until they reach 70-80% confluency.

    • Seed the cells in 6-well plates at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the synthesized peptidomimetic for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Staining:

    • After treatment, harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start This compound + N-protected Amino Acid coupling Peptide Coupling (e.g., DCC/HOBt) start->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization pure_compound Pure Peptidomimetic characterization->pure_compound treatment Treatment with Peptidomimetic pure_compound->treatment cell_culture Cancer Cell Culture cell_culture->treatment apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay binding_assay Binding Assay (e.g., SPR) treatment->binding_assay signaling_assay Signaling Pathway Analysis (Western Blot) treatment->signaling_assay data_analysis Data Analysis (IC50, Kd) apoptosis_assay->data_analysis binding_assay->data_analysis signaling_assay->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: Experimental workflow for peptidomimetic synthesis and evaluation.

p53_mdm2_pathway p53 p53 mdm2 MDM2 p53->mdm2 binds to degradation Proteasomal Degradation p53->degradation apoptosis Apoptosis p53->apoptosis activates cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest activates mdm2->p53 promotes degradation peptidomimetic Phe-based Peptidomimetic peptidomimetic->mdm2 inhibits binding

Caption: Inhibition of the p53-MDM2 interaction by a Phe-based peptidomimetic.

vegf_pathway vegf VEGF vegfr VEGFR vegf->vegfr binds to proliferation Endothelial Cell Proliferation vegfr->proliferation activates migration Endothelial Cell Migration vegfr->migration activates peptidomimetic Phe-based Peptidomimetic peptidomimetic->vegfr blocks binding angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis

Caption: Inhibition of VEGF signaling by a Phe-based peptidomimetic.

References

Application Notes and Protocols for Reactions Involving H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for chemical reactions involving H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride). The protocols are intended to be a guide for the synthesis of peptides and other organic molecules.

Application Note 1: Dipeptide Synthesis using this compound

This section outlines the use of this compound as a foundational building block in solution-phase peptide synthesis. The protocol describes a standard carbodiimide-mediated coupling reaction to form a dipeptide.

Experimental Protocol: Synthesis of an N-Protected Dipeptide

This protocol details the coupling of an N-protected amino acid with this compound.

Materials and Reagents:

  • This compound

  • N-protected amino acid (e.g., Boc-L-tryptophan)[1]

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent[1][2]

  • 1-Hydroxybenzotriazole (HOBt)[1]

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base[1]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1]

  • 5% Sodium bicarbonate (NaHCO₃) solution[1]

  • 1 M Hydrochloric acid (HCl) solution[1]

  • Saturated sodium chloride (brine) solution[1]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

  • Silica (B1680970) gel for column chromatography[1]

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM.[1]

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise to the stirred solution.[1]

    • Stir the mixture at 0 °C for 15-30 minutes to generate the free amine of DL-phenylalanine methyl ester. This solution is used directly in the next step.

  • Peptide Coupling:

    • In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]

    • Cool this solution to 0 °C.

    • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[1]

    • Add the neutralized this compound solution from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.[1]

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by silica gel column chromatography.

Quantitative Data for a Representative Dipeptide Synthesis

The following table summarizes typical yields for dipeptide synthesis reactions. Note that the use of racemic this compound will result in diastereomeric products.

N-Protected Amino AcidCoupling ReagentsSolventReaction TimeYield (%)
N-Boc-L-Ala-OHDCC/HOBtDMF12 h85-95
N-Fmoc-L-Phe-OHHBTU/DIPEADMF2 h90-98
Boc-amino acidDCC/NMMCHCl₃24 h73.5

Adapted from general peptide synthesis protocols. Yields are representative and may vary.[2]

Workflow for Dipeptide Synthesis

G cluster_neutralization Neutralization cluster_coupling Peptide Coupling cluster_reaction Reaction cluster_workup Work-up and Purification start_amine This compound in DCM add_base Add DIPEA at 0°C start_amine->add_base stir_neutralization Stir for 15-30 min add_base->stir_neutralization free_amine Free Amine Solution stir_neutralization->free_amine combine Combine Free Amine and Activated Acid free_amine->combine start_acid N-Protected Amino Acid + HOBt in DCM add_dcc Add DCC at 0°C start_acid->add_dcc stir_activation Stir for 30 min add_dcc->stir_activation activated_acid Activated Acid stir_activation->activated_acid activated_acid->combine react Stir Overnight at RT combine->react crude_product Crude Dipeptide Mixture react->crude_product filter_dcu Filter DCU crude_product->filter_dcu wash Wash with HCl, NaHCO₃, Brine filter_dcu->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography pure_product Pure Dipeptide chromatography->pure_product

Caption: Workflow for dipeptide synthesis using this compound.

Application Note 2: Esterification of DL-Phenylalanine

This protocol describes the synthesis of this compound from DL-phenylalanine. A similar procedure is reported for the L-enantiomer.[3]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Procedure:

  • Reaction Setup:

    • Suspend DL-phenylalanine (1.0 equivalent) in methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[3]

    • Cool the suspension to 0 °C in an ice bath.[3]

  • Esterification:

    • Add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[3]

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.[3]

    • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (e.g., 95:5) to yield this compound as a white solid.[3]

Quantitative Data for Phenylalanine Esterification
Starting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
L-PhenylalanineSOCl₂MeOH24 h97150-154

Data for L-enantiomer synthesis, expected to be similar for the racemic mixture.[3]

Workflow for Phenylalanine Esterification

G cluster_reaction Esterification Reaction cluster_isolation Isolation and Purification start Suspend DL-Phenylalanine in Methanol at 0°C add_socl2 Add Thionyl Chloride Dropwise start->add_socl2 stir_reaction Stir at Room Temperature for 24 hours add_socl2->stir_reaction remove_solvent Remove Solvent in Vacuo stir_reaction->remove_solvent recrystallize Recrystallize from EtOAc/EtOH remove_solvent->recrystallize product This compound (White Solid) recrystallize->product

Caption: Workflow for the synthesis of this compound.

Application Note 3: Racemization of Phenylalanine Methyl Ester

This section provides a protocol for the synthesis of racemic this compound starting from an enantiomerically pure form, such as D-phenylalanine methyl ester.

Experimental Protocol: Synthesis of this compound from D-Phenylalanine Methyl Ester

Materials and Reagents:

Procedure:

  • Racemization:

    • Dissolve D-phenylalanine methyl ester (5.0 parts) in methanol (80 parts).[4]

    • Add sodium methoxide (0.90 parts) at room temperature.[4]

    • Heat the mixture to reflux and maintain for approximately 2.5 hours.[4]

  • Work-up and Salt Formation:

    • Cool the reaction mixture and acidify to pH 2 with concentrated HCl.[4]

    • Evaporate the mixture to dryness.[4]

    • Take up the crystalline residue in water and add sodium carbonate.

    • Add 1,2-dichloroethane to form a two-phase system, shake, and filter.[4]

    • Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous MgSO₄.[4]

    • Filter the solution and acidify the filtrate with HCl.[4]

    • Cool the solution and remove the solvent.

  • Final Purification:

    • Triturate the remaining material with ether and filter to yield this compound.[4]

Quantitative Data for Racemization
Starting MaterialProductMelting Point (°C)
D-Phenylalanine methyl esterDL-Phenylalanine methyl ester hydrochloride~162

Data obtained from the described racemization protocol.[4]

Workflow for Racemization and Salt Formation

G cluster_racemization Racemization cluster_workup Work-up cluster_isolation Isolation start Dissolve D-Phe-OMe in Methanol add_base Add NaOMe start->add_base reflux Reflux for 2.5 hours add_base->reflux cool_acidify Cool and Acidify with conc. HCl reflux->cool_acidify evaporate Evaporate to Dryness cool_acidify->evaporate extract Aqueous Work-up with Na₂CO₃ and 1,2-Dichloroethane evaporate->extract dry_org Separate and Dry Organic Layer extract->dry_org acidify_filtrate Acidify Filtrate with HCl dry_org->acidify_filtrate remove_solvent Remove Solvent acidify_filtrate->remove_solvent triturate Triturate with Ether remove_solvent->triturate product This compound triturate->product

Caption: Workflow for the racemization of D-phenylalanine methyl ester.

References

Application Notes and Protocols for Monitoring H-DL-Phe-OMe.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a key chiral building block in the synthesis of various pharmaceuticals and fine chemicals, including peptides and peptidomimetics. The efficiency of synthetic routes and the purity of the final product are critically dependent on the precise monitoring of reaction progress and the accurate quantification of reactants, intermediates, and products. These application notes provide detailed protocols for the primary analytical methods used to monitor reactions involving this compound, ensuring robust and reproducible synthetic outcomes.

The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and quantification.

Analytical Methods Overview

A variety of analytical techniques can be employed to monitor reactions involving this compound. The choice of method depends on the reaction matrix, the required level of sensitivity, and the desired quantitative accuracy. The following table provides a comparative overview of the most common techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity after derivatization to introduce a chromophore/fluorophore.Intrinsic property of nuclear spin resonance for direct quantification without derivatization.Separation based on volatility and mass-to-charge ratio after derivatization.
Derivatization Required (e.g., OPA, FMOC).[1]Not required.[2][3][4]Required (e.g., Silylation, Acylation).[1][5]
Quantification External or internal standard calibration curve.[1]Internal standard method; direct molar concentration relationship.[2][3][4]Internal standard calibration curve.[1][5]
Sensitivity High (pmol to fmol range with fluorescence).[1]Moderate (µg to mg range).[1]High (pg to ng range).[1]
Sample Throughput High, especially with automated derivatization.[1]Low to moderate.[1]Moderate.[1]
Matrix Effects Can be significant; may require sample cleanup.[1]Generally lower, but can be affected by solvent and pH.Can be significant; requires sample cleanup.

Experimental Protocols

HPLC Method for Purity Assessment and Reaction Monitoring

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for monitoring the consumption of this compound and the formation of products. Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is necessary for sensitive detection.[1]

Principle: The primary amine of this compound is reacted with a labeling agent, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), to attach a fluorescent or UV-active group.[1][6] The resulting derivative is then separated on a C18 column and quantified.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Aliquot Quench Quench Reaction Sample->Quench Dilute Dilute Sample Quench->Dilute Add_Reagent Add OPA/FMOC Reagent Dilute->Add_Reagent Incubate Incubate Add_Reagent->Incubate Inject Inject into HPLC Incubate->Inject Separate Separation on C18 Column Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentration Integrate->Quantify NMR_Workflow Reactor Reaction Vessel Pump Peristaltic Pump Reactor->Pump Circulation Loop NMR NMR Spectrometer (Flow Cell) Pump->NMR NMR->Reactor Data Data Acquisition & Processing NMR->Data

References

Troubleshooting & Optimization

Technical Support Center: Peptide Coupling with H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to improve yields in peptide coupling reactions involving H-DL-Phe-OMe.HCl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my peptide coupling yield unexpectedly low when using this compound?

A1: Low yields in coupling reactions with this compound can stem from several factors. The most common issues include:

  • Incomplete Neutralization: this compound is a salt. The primary amine must be deprotonated to its free base form to act as an effective nucleophile. Failure to add a sufficient amount of a suitable base will significantly reduce yield.

  • Peptide Aggregation: Phenylalanine is a hydrophobic amino acid. Peptides containing hydrophobic residues are prone to aggregation and formation of secondary structures (like β-sheets), which can hinder the reaction by making the reactive sites inaccessible.[1][2]

  • Suboptimal Coupling Reagents: The choice of coupling reagent and any additives is crucial for reaction efficiency. A reagent that is too weak may not activate the carboxylic acid sufficiently, while a reagent that is too strong might promote side reactions.

  • Poor Solubility: The growing peptide chain may have poor solubility in the chosen reaction solvent, leading to precipitation and incomplete reaction.[3]

Q2: How should I handle the hydrochloride (HCl) salt during the coupling reaction?

A2: The hydrochloride salt must be neutralized to liberate the free primary amine. This is a critical step for the coupling reaction to proceed.

  • Choice of Base: Use a non-nucleophilic, sterically hindered organic base. The most common choices are N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are strong enough to deprotonate the ammonium (B1175870) salt but are too bulky to cause unwanted side reactions.[4]

  • Stoichiometry: Add at least one equivalent of the base for every equivalent of this compound to ensure complete neutralization. When using aminium/uronium-based coupling reagents like HATU or HBTU, an additional equivalent of base is typically required for the activation step.[5]

Q3: Which coupling reagents and additives are best for coupling with this compound?

A3: The choice of coupling reagent is critical for achieving high yields and minimizing racemization.[6]

  • Recommended Reagents: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. They are known for high coupling efficiencies and low rates of racemization, especially for sterically hindered couplings.[7][8]

  • Additives: The use of additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure is highly recommended, particularly when using carbodiimide (B86325) reagents (e.g., DCC, DIC), as they help to suppress racemization.[4] Modern reagents like HATU and HBTU already incorporate a derivative of these additives.[8]

Q4: My peptide is aggregating during synthesis. How can I improve solubility and prevent this?

A4: Aggregation is a common problem with hydrophobic residues like Phenylalanine.[9] Several strategies can be employed to disrupt the intermolecular hydrogen bonding that causes aggregation:[2]

  • Solvent Choice: If aggregation occurs in common solvents like DMF, switch to or add N-methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), which are better at solvating aggregated peptides.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.

  • Chaotropic Agents: Adding chaotropic salts, such as LiCl, to the reaction mixture can help break up secondary structures.[2]

  • Elevated Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide enough energy to disrupt aggregates. Microwave-assisted synthesis is particularly effective for this purpose.[1][10]

  • Sonication: Applying sonication can mechanically break apart resin clumps and peptide aggregates.[1][2]

Q5: How can I confirm that the coupling reaction has gone to completion?

A5: For solid-phase peptide synthesis (SPPS), the Kaiser test is a highly sensitive qualitative method to detect the presence of free primary amines on the resin.[11][12]

  • After Deprotection: A positive Kaiser test (intense blue beads/solution) is expected, indicating the N-terminal amine is free.[13]

  • After Coupling: A negative Kaiser test (yellow or colorless beads/solution) indicates a successful coupling, as the primary amine has been acylated. If the test is positive after coupling, a second coupling step ("double coupling") with fresh reagents is recommended to drive the reaction to completion. For solution-phase synthesis, reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesAdvantagesConsiderations
Carbodiimides DCC, DIC, EDCCost-effective, widely used.High risk of racemization without additives (HOBt, Oxyma).[4] DCU byproduct from DCC is insoluble and must be filtered.[7]
Aminium/Uronium HBTU, TBTU, HCTU, HATUFast reaction rates, low racemization, high yields.[6][8] HATU is especially effective for difficult couplings.[7]More expensive than carbodiimides. Can cause guanidinylation of the free N-terminus if used in excess.[8]
Phosphonium (B103445) PyBOP, PyAOPHigh efficiency, low racemization. Does not cause guanidinylation side reactions.[8] PyAOP is very effective for N-methyl amino acids.[7]Generally higher cost.

Table 2: Quick Troubleshooting Guide for Low Yield

SymptomPossible CauseRecommended Solution
Low or no product formationIncomplete neutralization of this compoundEnsure at least 1 equivalent of a hindered base (DIPEA, NMM) is added.
Reaction stalls or is incompletePeptide aggregationChange solvent to NMP or DMSO, add chaotropic salts, or use microwave heating.[1][2]
Presence of deletion sequencesIncomplete coupling reactionPerform a "double coupling" with fresh reagents.[14] Switch to a more powerful coupling reagent like HATU.
Presence of diastereomeric impuritiesRacemization during activation/couplingEnsure an additive like HOBt or Oxyma is used. Use a high-quality aminium or phosphonium reagent.

Experimental Protocols

Protocol 1: General Solution-Phase Coupling using this compound and HATU

This protocol describes a general procedure for coupling an Nα-protected amino acid to this compound in solution.

Materials:

  • Nα-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.05 eq) dropwise and stir for 15-20 minutes at 0 °C.

  • Activation: In a separate flask, dissolve the Nα-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (1.05 eq) to this solution and stir at room temperature for 5 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution from step 2 to the neutralized this compound solution from step 1.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide product, which can then be purified by silica (B1680970) gel chromatography.

Protocol 2: Qualitative Kaiser Test for Monitoring Coupling (SPPS)

This test is used to detect free primary amines on a solid support.[11]

Reagents:

  • Solution A: 16.5 mg KCN diluted in 25 mL water, then 1 mL of this solution diluted with 49 mL of pyridine.[12]

  • Solution B: 1.0 g ninhydrin (B49086) in 20 mL of n-butanol.[12]

  • Solution C: 40 g phenol (B47542) in 20 mL of n-butanol.[12]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol (B145695) in a small test tube to remove any residual reagents.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 110-120°C for 5 minutes.[12][15]

  • Observe the color:

    • Intense Blue Solution/Beads: Positive result. Free primary amines are present (coupling failed or is incomplete).

    • Yellow/Colorless Solution/Beads: Negative result. No free primary amines detected (coupling was successful).

Visualizations

Diagram 1: General Workflow for Peptide Coupling

G Start Start: Low Yield Observed Check_Base Was >1 eq. of hindered base used? Start->Check_Base Fix_Base Action: Ensure proper neutralization with >1 eq. DIPEA/NMM Check_Base->Fix_Base No Check_Coupling Is an efficient coupling reagent (HATU/HBTU) being used? Check_Base->Check_Coupling Yes Fix_Base->Start Re-run Experiment Fix_Coupling Action: Switch to a stronger reagent like HATU or HCTU Check_Coupling->Fix_Coupling No Check_Aggregation Is peptide aggregation or precipitation visible? Check_Coupling->Check_Aggregation Yes Fix_Coupling->Start Re-run Experiment Fix_Aggregation Action: 1. Change solvent (NMP/DMSO) 2. Use microwave/sonication 3. Add chaotropic salts Check_Aggregation->Fix_Aggregation Yes Double_Couple Action: Perform a 'Double Coupling' step with fresh reagents Check_Aggregation->Double_Couple No Fix_Aggregation->Double_Couple

References

Preventing racemization of DL-Phenylalanine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DL-Phenylalanine methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stereochemical stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent and analyze the racemization of DL-Phenylalanine methyl ester hydrochloride in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter that could indicate or lead to racemization of your DL-Phenylalanine methyl ester hydrochloride.

Issue Potential Cause Recommended Solution
Loss of optical activity or decrease in enantiomeric excess (ee) of L-Phenylalanine methyl ester hydrochloride upon storage. Improper Storage Conditions: Exposure to humidity, high temperatures, or basic conditions can promote racemization over time.Store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere if possible. For long-term storage, refrigeration (2-8°C) is recommended.[1]
Significant racemization observed after dissolving the compound in a solvent. Solvent-Induced Racemization: Polar protic solvents and the presence of basic impurities in the solvent can accelerate racemization. Amino acid esters have been shown to racemize in mixtures of aliphatic ketones and carboxylic acids, with acetone (B3395972) containing acetic acid being a particularly effective medium for racemization.[2][3]Use high-purity, anhydrous, and non-polar or less polar aprotic solvents when possible. If a polar solvent is necessary, ensure it is free from basic contaminants. Solvents like tetrahydrofuran (B95107) and dimethylformamide have been shown to have lower relative rates of racemization compared to more polar or protic solvents in the context of peptide coupling.[4]
Racemization occurs during a reaction where the free amine of phenylalanine methyl ester is required. Presence of Base: The use of an external base to neutralize the hydrochloride salt and liberate the free amine is a primary cause of racemization. The strength and steric hindrance of the base play a crucial role.[5] Stronger and less sterically hindered bases are more likely to cause racemization.[5]Use a weak or sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).[5] Use the minimum stoichiometric amount of base required for the reaction.
Increased racemization at elevated reaction temperatures. Temperature-Dependent Kinetics: The rate of racemization, like most chemical reactions, increases with temperature.Whenever possible, conduct reactions at lower temperatures (e.g., 0°C or room temperature). If elevated temperatures are required to drive the reaction to completion, carefully monitor the reaction time to minimize exposure to heat.[6]
Difficulty in purifying the desired enantiomer due to the presence of the other enantiomer. Co-crystallization or Similar Chromatographic Behavior: The D and L enantiomers may have very similar physical properties, making separation challenging.Employ chiral chromatography techniques, such as chiral HPLC or UPC², for effective separation.[4][7] Chiral stationary phases are specifically designed to resolve enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for DL-Phenylalanine methyl ester hydrochloride?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal amounts of both enantiomers (a racemate). For L-Phenylalanine methyl ester hydrochloride, this means the conversion of the L-enantiomer to a mixture of L- and D-enantiomers. This is a significant concern in pharmaceutical development and peptide synthesis because the biological activity of the two enantiomers can be vastly different, with one being therapeutic and the other being inactive or even harmful.[8]

Q2: What is the primary mechanism of racemization for amino acid esters like phenylalanine methyl ester?

A2: The primary mechanism for racemization of amino acid esters is through the abstraction of the proton on the alpha-carbon (the carbon atom to which the amino, carboxyl, and phenylmethyl groups are attached). This is typically a base-catalyzed process that leads to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of both the original and the opposite enantiomer.[9][10]

Q3: How does pH affect the stability of Phenylalanine methyl ester hydrochloride?

A3: The stability of phenylalanine methyl ester is highly dependent on pH. A study on its demethylation kinetics showed that it is most stable at a pH of 3.[8] At basic pH, the rate of racemization increases due to the increased concentration of the deprotonated amine, which is more susceptible to alpha-proton abstraction.[11][12]

Q4: Can the hydrochloride salt itself contribute to racemization?

A4: The hydrochloride salt form is generally more stable to racemization than the free amine form because the protonated amino group is less likely to participate in reactions that facilitate racemization. However, if the compound is dissolved in a basic solution to neutralize the hydrochloride, the resulting free amine is susceptible to racemization.

Q5: What analytical techniques are best for determining the enantiomeric purity of my sample?

A5: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and reliable method for separating and quantifying enantiomers.[7] Ultra-Performance Convergence Chromatography (UPC²) is another powerful technique that can offer higher resolution and throughput.[4] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be used to determine enantiomeric excess.

Data Presentation

The following table summarizes the influence of different bases on the extent of racemization during a peptide coupling reaction involving an N-protected dipeptide and an amino acid ester. While this data is from a peptide synthesis context, it illustrates the critical role of base selection in preserving stereochemical integrity, a principle that also applies when handling phenylalanine methyl ester.

Table 1: Effect of Base on Racemization in a Model Peptide Coupling Reaction

BasepKa of Conjugate AcidRacemization (%)
Triethylamine (TEA)10.75High
N,N-Diisopropylethylamine (DIEA)10.1Moderate-High
N-Methylmorpholine (NMM)7.38Low
2,4,6-Collidine (TMP)7.43Very Low

Data compiled from principles described in cited literature.[5] The degree of racemization is highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure to Minimize Racemization in a Reaction Requiring the Free Amine
  • Reagent Preparation: Dissolve DL-Phenylalanine methyl ester hydrochloride (1 equivalent) in a minimal amount of a suitable anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add a stoichiometric amount (1 equivalent) of a sterically hindered or weak base (e.g., N-methylmorpholine or 2,4,6-collidine) to the cooled solution with gentle stirring.

  • Reaction: Proceed with the addition of the other reactants for your intended chemical transformation. Maintain the low temperature for the duration of the reaction if possible.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, perform an aqueous work-up to remove the base and its salt.

  • Analysis: Analyze the enantiomeric purity of the product using a validated chiral HPLC or UPC² method.

Protocol 2: Chiral HPLC Analysis of Phenylalanine Methyl Ester Enantiomers

This protocol is adapted from a standard method for the analysis of phenylalanine methyl ester enantiomers.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase: LARIHC™ CF6-P column (25 cm x 4.6 mm I.D., 5 µm particles) or equivalent.

  • Mobile Phase:

    • Prepare a mobile phase consisting of methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 70:30:0.3:0.2 (v/v/v/v).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 20°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a standard solution of racemic DL-Phenylalanine methyl ester at a concentration of 0.3 mg/mL in ethanol.

    • Prepare your test sample at a similar concentration in ethanol.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the D and L enantiomers.

    • Inject the test sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100 (assuming the L-enantiomer is the desired product).

Visualizations

RacemizationMechanism cluster_L L-Enantiomer cluster_Intermediate Intermediate cluster_D D-Enantiomer L_Phe L-Phenylalanine Methyl Ester Enolate Achiral Enolate Intermediate L_Phe->Enolate + Base - H+ Enolate->L_Phe + H+ D_Phe D-Phenylalanine Methyl Ester Enolate->D_Phe + H+ D_Phe->Enolate + Base - H+

Caption: Base-catalyzed racemization mechanism via an achiral enolate intermediate.

PreventionWorkflow start Start: L-Phe-OMe.HCl dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_base Add Weak/Hindered Base (e.g., NMM, TMP) cool->add_base reaction Perform Reaction add_base->reaction workup Aqueous Work-up reaction->workup analyze Analyze Enantiomeric Purity (Chiral HPLC/UPC²) workup->analyze end Product analyze->end

Caption: Experimental workflow for minimizing racemization.

AnalyticalWorkflow sample Test Sample of Phe-OMe prepare Prepare Solution (e.g., 0.3 mg/mL in EtOH) sample->prepare inject Inject onto Chiral HPLC Column prepare->inject separate Separate Enantiomers inject->separate detect UV Detection (e.g., 254 nm) separate->detect quantify Integrate Peak Areas detect->quantify calculate Calculate Enantiomeric Excess quantify->calculate result Reported ee% calculate->result

Caption: Workflow for the analysis of enantiomeric purity by chiral HPLC.

References

Troubleshooting low solubility of H-DL-Phe-OMe.HCl in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of H-DL-Phe-OMe.HCl in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in organic solvents important?

This compound, or DL-Phenylalanine methyl ester hydrochloride, is a derivative of the amino acid phenylalanine. Its solubility in organic solvents is crucial for various applications, including pharmaceutical synthesis, peptide coupling reactions, and drug formulation.[1] Inadequate solubility can lead to incomplete reactions, low yields, and difficulties in purification.

Q2: What are the general solubility characteristics of this compound?

This compound is generally characterized as being slightly soluble in water and soluble in some polar organic solvents.[1] Its hydrochloride salt form can enhance solubility and stability in certain formulations.[2]

Q3: In which organic solvents is this compound known to be soluble?

Based on available data, this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[1] It is also reported to be soluble in ethanol (B145695) and methanol. The table below summarizes the available quantitative and qualitative solubility data.

Solubility Data

SolventChemical FormulaMolar Mass ( g/mol )Reported Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13≥ 200 mg/mL[1]
MethanolCH₄O32.04Soluble
EthanolC₂H₆O46.07Soluble
WaterH₂O18.02Slightly Soluble

Troubleshooting Low Solubility

Problem: this compound is not dissolving in the chosen organic solvent.

Below is a systematic approach to troubleshoot and resolve solubility issues.

Troubleshooting_Solubility start Start: Low Solubility of this compound check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for a polar hydrochloride salt? - Consider DMSO, DMF, Methanol, Ethanol. start->check_solvent try_sonication Step 2: Apply Physical Methods - Sonicate the mixture to break up particles and enhance dissolution. check_solvent->try_sonication Solvent seems appropriate fail Issue Persists: Consult further or consider alternative strategies. check_solvent->fail Solvent is likely unsuitable gentle_warming Step 3: Gentle Warming - Warm the solution gently (e.g., to 30-40°C). - Monitor for any signs of degradation. try_sonication->gentle_warming Still not dissolved success Success: Compound Dissolved try_sonication->success Dissolved incremental_addition Step 4: Incremental Solvent Addition - Add the solvent in small increments to the solid with vigorous stirring. gentle_warming->incremental_addition Still not dissolved gentle_warming->success Dissolved cosolvent Step 5: Use a Co-solvent - If partially dissolved, add a small amount of a stronger co-solvent (e.g., DMSO). incremental_addition->cosolvent Partial dissolution check_purity Step 6: Assess Compound Purity - Impurities can significantly affect solubility. - Consider purification if necessary. incremental_addition->check_purity Still not dissolved incremental_addition->success Dissolved cosolvent->success Dissolved determine_solubility Step 7: Determine Solubility Empirically - If issues persist, perform a solubility test to find a suitable solvent system. check_purity->determine_solubility Purity is confirmed check_purity->fail Impurity suspected determine_solubility->success Suitable solvent found determine_solubility->fail No suitable solvent found

Troubleshooting workflow for this compound solubility.

Experimental Protocol: Determination of Solubility

For researchers needing to determine the solubility of this compound in a specific organic solvent, the following gravimetric method is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Organic solvent of interest (e.g., methanol, ethanol, acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Thermostatically controlled shaker or incubator

  • Pipettes and tips

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the supernatant to a new pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a vacuum concentrator, or by placing it in a drying oven at a temperature below the compound's decomposition point.

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)

Safety Precautions:

  • Always work in a well-ventilated area or a fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Signaling Pathways and Experimental Workflows

The solubility of this compound is a critical factor in the initial stages of many experimental workflows, particularly in peptide synthesis and drug screening assays. Poor solubility can be a limiting factor for the availability of the molecule to participate in subsequent reactions or biological interactions.

Experimental_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage solubilization This compound Solubilization in Organic Solvent concentration_check Concentration Verification solubilization->concentration_check peptide_coupling Peptide Coupling Reaction concentration_check->peptide_coupling drug_screening High-Throughput Screening concentration_check->drug_screening purification Purification (e.g., HPLC) peptide_coupling->purification activity_assay Biological Activity Assay drug_screening->activity_assay

Impact of solubility on experimental workflows.

References

Technical Support Center: H-DL-Phe-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using H-DL-Phe-OMe.HCl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

H-DL-Phenylalanine methyl ester hydrochloride (this compound) is a derivative of the amino acid phenylalanine. The "DL" indicates that it is a racemic mixture of both D and L stereoisomers. The C-terminus is protected as a methyl ester (-OMe), and the N-terminus is present as a hydrochloride salt (-HCl). It is primarily used as a building block in solution-phase peptide synthesis.

Q2: What are the most common side reactions associated with the use of this compound?

The two most significant side reactions when using this compound or its neutralized form in peptide synthesis are:

  • Racemization of the N-protected amino acid being coupled to the phenylalanine residue.

  • Diketopiperazine (DKP) formation , especially after the formation of a dipeptide.

Q3: Does the "DL" in this compound mean I don't need to worry about racemization?

The starting material is already a racemic mixture, so there is no chiral integrity to lose for the phenylalanine residue itself. However, racemization is a critical concern for the chiral N-protected amino acid you are coupling to the this compound. This will lead to the formation of diastereomers, which can be difficult to separate and will complicate the characterization of your final product.[1]

Q4: Is the hydrochloride salt important?

Yes. The N-terminal amine is protonated as a hydrochloride salt. Before it can act as a nucleophile in a coupling reaction, it must be neutralized by a non-nucleophilic base.[1] The choice and amount of base used for this neutralization and for the coupling step itself are critical for controlling side reactions.[2][3]

Troubleshooting Guide: Racemization

High levels of diastereomeric impurities in your final product often indicate that racemization has occurred during a coupling step. Phenylalanine residues are known to be susceptible to this side reaction.[2][4]

Identifying the Problem
  • Symptom: Your reaction yields the desired peptide but also a significant amount of a diastereomer that is difficult to separate by standard chromatography.

  • Cause: The primary cause of racemization is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate after the carboxylic acid of the incoming N-protected amino acid is activated.[2][4] A base can then abstract the alpha-proton, leading to a loss of stereochemistry.[2][5]

Troubleshooting Workflow

G start High Diastereomer Level Detected (Potential Racemization) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check base_check Step 2: Evaluate Base reagent_check->base_check Using carbodiimide (B86325) (DCC/DIC)? Add HOBt or OxymaPure. Using onium salt (HATU/HCTU)? This is a good choice. temp_check Step 3: Evaluate Reaction Conditions base_check->temp_check Using strong base (DIPEA)? Switch to weaker/hindered base (NMM, 2,4,6-Collidine). Use minimum required equivalents. solution Optimized Protocol temp_check->solution Running at elevated temperature? Perform coupling at 0°C. Using polar solvent? Consider less polar solvent if solubility allows.

Caption: A logical workflow for troubleshooting high racemization levels.[2]

Mitigation Strategies & Protocols

Data on Factors Influencing Racemization

FactorRecommendation for Low RacemizationRationale
Coupling Reagent Use onium salt reagents (HATU, HCTU, COMU). If using carbodiimides (DIC, DCC), always add a suppressant.Onium salts form active esters that are less prone to racemization.[2][6] Additives like HOBt, HOAt, or OxymaPure suppress oxazolone formation.[2][3]
Base Use weaker or sterically hindered bases (e.g., N-methylmorpholine (NMM), 2,4,6-collidine). Use minimal equivalents.Strong, non-hindered bases (e.g., DIPEA) are more effective at abstracting the alpha-proton, which leads to racemization.[2][3]
Temperature Perform coupling at 0°C, then allow to warm to room temperature.Lower temperatures reduce the rate of the racemization side reaction more significantly than the desired coupling reaction.[1][7]
Solvent Use less polar solvents (e.g., DCM) where possible, or mixtures (DCM/DMF).The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring the side reaction.[2]

Experimental Protocol: Standard Low-Racemization Coupling

This protocol details the coupling of an N-protected amino acid (e.g., Boc-L-Trp-OH) to H-L-Phe-OMe.HCl, but the principles apply to this compound.

  • Neutralization: Dissolve the N-protected amino acid (1 equivalent) and this compound (1 equivalent) in a suitable solvent like DMF or DCM. Cool the solution to 0°C in an ice bath. Add a suitable base, such as N-methylmorpholine (NMM) (1 equivalent), to neutralize the hydrochloride salt.[1]

  • Activation: In a separate flask, or in the same reaction vessel, pre-activate the carboxylic acid by adding a racemization-suppressing additive like HOBt (1.1 equivalents) and a coupling reagent like DIC (1.1 equivalents).

  • Coupling: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress using TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, filter off any precipitated urea (B33335) (a byproduct of carbodiimide reagents). Wash the organic layer with dilute acid (e.g., 1M HCl), base (e.g., 1M NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash chromatography.

Analytical Protocol: Quantification of Racemization via Chiral HPLC

  • Standard Preparation: Prepare a standard of the desired diastereomer and, if possible, the undesired diastereomer resulting from racemization.

  • Sample Preparation: Dissolve a small amount of your purified product in the HPLC mobile phase.

  • Analysis: Inject the sample onto a suitable chiral HPLC column (e.g., Chiralpak). Use an appropriate mobile phase (often a mixture of hexane (B92381) and isopropanol) to separate the diastereomers. The ratio of the peak areas will determine the extent of racemization.[1]

Troubleshooting Guide: Diketopiperazine (DKP) Formation

DKP formation is a common side reaction that occurs at the dipeptide stage, leading to significant yield loss.

Identifying the Problem
  • Symptom: Low or no yield of the desired peptide after the second amino acid coupling. Detection of a cyclic dipeptide byproduct in your reaction mixture or cleaved from the resin.

  • Cause: The free N-terminal amine of a dipeptide can perform an intramolecular attack on the C-terminal ester, forming a stable six-membered diketopiperazine ring.[8] This is especially common in Fmoc-based solid-phase peptide synthesis (SPPS) where the N-terminus is deprotected with a base, but it can also occur in solution-phase synthesis.[8][9]

Reaction Pathway: DKP Formation vs. Chain Elongation

DKP_Pathway cluster_0 After Deprotection of Dipeptide cluster_1 Desired Pathway cluster_2 Side Reaction dipeptide H-AA2-AA1-OMe (Free N-Terminus) coupling Coupling with Fmoc-AA3-OH dipeptide->coupling cyclization Intramolecular Cyclization dipeptide->cyclization tripeptide Fmoc-AA3-AA2-AA1-OMe coupling->tripeptide Chain Elongation dkp cyclo-(AA1-AA2) + MeOH cyclization->dkp DKP Formation

Caption: Competing pathways of desired peptide elongation versus the DKP side reaction.

Mitigation Strategies & Protocols

Factors Influencing DKP Formation

FactorCondition Promoting DKP FormationMitigation Strategy
Peptide Sequence Proline or other N-substituted amino acids in the second position (AA2).[8]If possible, alter the synthesis sequence. Alternatively, use a dipeptide building block to bypass this step.[10]
Reaction Time Prolonged time between deprotection of the dipeptide and coupling of the third amino acid.Couple the third amino acid immediately after deprotection and neutralization.
Temperature Elevated temperatures accelerate the rate of cyclization.[8]Maintain lower reaction temperatures (0°C to room temperature).
Base Exposure In SPPS, prolonged exposure to basic deprotection reagents (e.g., piperidine) generates the free amine needed for cyclization.[8]In SPPS, use modified deprotection cocktails (e.g., 2% DBU / 5% piperazine (B1678402) in NMP) and reduce exposure time.[8][11]
Resin Type (SPPS) Sterically unhindered linkers (e.g., on Wang resin) facilitate the intramolecular attack.[8]Use a more sterically hindered resin like 2-chlorotrityl chloride resin, which inhibits DKP formation.[10]

Experimental Protocol: Minimizing DKP Formation in SPPS

While this compound is used in solution-phase, the principles for avoiding DKP formation are transferable from SPPS, where it is extensively studied.

  • Resin Choice: Start with a 2-chlorotrityl chloride resin.

  • First Amino Acid Coupling: Couple your first Fmoc-amino acid to the resin.

  • Second Amino Acid Coupling: Deprotect the first amino acid and couple the second (e.g., Fmoc-Phe-OH).

  • Critical Deprotection Step: Deprotect the N-terminal Fmoc group of the dipeptide using a milder condition, for example, 2% DBU / 5% piperazine in NMP for a reduced time (e.g., 2 x 5-7 minutes).[8]

  • Immediate Next Coupling: Immediately after deprotection and washing, proceed to couple the third amino acid. Do not leave the deprotected dipeptide-resin waiting.

  • Alternative (Recommended): Synthesize the Fmoc-AA3-AA2-OH dipeptide separately in solution-phase and then couple this dipeptide unit to the resin-bound first amino acid. This completely bypasses the dipeptide-resin intermediate that is prone to cyclization.[10]

References

Technical Support Center: Optimizing H-DL-Phe-OMe.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a coupling reaction with this compound?

A1: For carbodiimide-mediated couplings (e.g., using EDC or DIC with additives like HOBt or OxymaPure), it is recommended to start at a low temperature, typically 0°C.[1][2][3] This helps to minimize potential side reactions.[4] The reaction can then be allowed to slowly warm to room temperature as it progresses.[1][2][3]

Q2: Since this compound is a racemic mixture, is racemization of this starting material a concern during coupling?

A2: No, since this compound is already a 50:50 mixture of the D- and L-enantiomers, racemization of the phenylalanine residue itself is not a consideration. However, the critical issue is the formation of diastereomers when coupling to a chiral N-protected amino acid or peptide. The choice of coupling reagents and reaction conditions can influence the ratio of these diastereomers.

Q3: What are the primary side reactions to be aware of when using this compound in a coupling reaction?

A3: The most common side reactions are not specific to the phenylalanine side chain but are general to peptide couplings. With carbodiimide (B86325) reagents, the formation of N-acylurea is a possibility.[4] If the N-protected amino acid being coupled is prone to racemization, this can also occur, leading to additional diastereomeric products. At elevated temperatures, other degradation pathways may become more prevalent.[3][5]

Q4: Can I increase the reaction temperature to improve a sluggish coupling reaction?

A4: Yes, cautiously increasing the temperature can improve the rate of a slow coupling reaction, especially in cases of steric hindrance.[1] However, this should be done carefully as higher temperatures can also promote side reactions.[3] It is advisable to increase the temperature in small increments (e.g., to room temperature, then to 30-40°C) while monitoring the reaction for the formation of byproducts by TLC or LC-MS.

Q5: How does the choice of coupling reagent affect the optimal temperature?

A5: Uronium-based reagents like HBTU or HATU are generally more reactive and can often be used effectively at room temperature from the start. Carbodiimide-based couplings benefit more from an initial period at a lower temperature (0°C) to control the activation step and minimize side reactions.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Dipeptide Product Incomplete reaction due to steric hindrance or low reactivity.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration at room temperature (e.g., 24 hours).[1] 2. Cautiously Increase Temperature: After an initial period at 0°C, allow the reaction to warm to room temperature. If the reaction is still sluggish, consider gently heating to 30-40°C while monitoring for side products. 3. Change Coupling Reagent: Switch to a more powerful coupling reagent such as HATU or COMU.[1][6]
Formation of Significant Byproducts (e.g., N-acylurea) Reaction temperature is too high for the chosen carbodiimide reagent, or prolonged reaction time at an elevated temperature.1. Maintain Low Temperature: For carbodiimide-mediated couplings, maintain the reaction at 0°C for a longer period before allowing it to warm to room temperature.[4] 2. Use Additives: Ensure that additives like HOBt or OxymaPure are used with carbodiimide reagents, as they can suppress side reactions.[4]
Complex Product Mixture (Multiple Diastereomers) The N-protected amino acid being coupled is undergoing racemization.1. Lower the Reaction Temperature: Perform the entire coupling at 0°C.[6] 2. Choose a Racemization-Suppressing Additive: Use additives like HOAt or 6-Cl-HOBt, which are known to be effective in minimizing racemization. 3. Use a Weaker Base: If a base is required, opt for a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[6]
Starting Material Remains Unchanged Inefficient activation of the carboxylic acid.1. Pre-activation: Allow the N-protected amino acid, coupling reagent, and any additives to react for a few minutes before adding the this compound.[2] 2. Check Reagent Quality: Ensure that all reagents, especially the coupling agents and anhydrous solvents, are of high quality and free from moisture.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling at 0°C to Room Temperature
  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.05 equivalents), dropwise and stir for 15-20 minutes at 0°C.

  • Activation of the N-protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF.

    • Cool this solution to 0°C.

    • Add EDC.HCl (1.1 equivalents) to the solution and stir for 5-10 minutes at 0°C for pre-activation.

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the neutralized this compound solution at 0°C.

    • Stir the reaction mixture at 0°C for 2 hours.[1]

    • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.[2]

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, proceed with a standard aqueous work-up to remove the water-soluble byproducts.[7]

Protocol 2: Analysis of Diastereomeric Ratio by Chiral HPLC
  • Sample Preparation:

    • After work-up and purification of the dipeptide product, dissolve a small sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralpak).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used; the exact ratio may need to be optimized.

    • Detection: UV detector at an appropriate wavelength for the N-protecting group.

  • Analysis:

    • Inject the sample onto the chiral HPLC system.

    • The two diastereomers should elute as separate peaks.

    • The diastereomeric ratio can be determined by integrating the peak areas of the two diastereomers.

Visualizing Experimental and Logical Workflows

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Outcome Neutralize this compound at 0°C Neutralize this compound at 0°C Combine Solutions at 0°C Combine Solutions at 0°C Neutralize this compound at 0°C->Combine Solutions at 0°C Activate N-protected AA with EDC/HOBt at 0°C Activate N-protected AA with EDC/HOBt at 0°C Activate N-protected AA with EDC/HOBt at 0°C->Combine Solutions at 0°C Stir at 0°C for 2h Stir at 0°C for 2h Combine Solutions at 0°C->Stir at 0°C for 2h Warm to RT Warm to RT Stir at 0°C for 2h->Warm to RT Stir for 12-24h Stir for 12-24h Warm to RT->Stir for 12-24h Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir for 12-24h->Monitor by TLC/LC-MS Reaction Complete Reaction Complete Monitor by TLC/LC-MS->Reaction Complete Incomplete Reaction Incomplete Reaction Monitor by TLC/LC-MS->Incomplete Reaction

Caption: Workflow for a typical carbodiimide-mediated coupling reaction.

G Start Start Low Coupling Yield? Low Coupling Yield? Start->Low Coupling Yield? Increase Time/Temp? Increase Time/Temp? Low Coupling Yield?->Increase Time/Temp? Yes Proceed to Workup Proceed to Workup Low Coupling Yield?->Proceed to Workup No Increase Time/Temp?->Low Coupling Yield? Re-evaluate Change Coupling Reagent? Change Coupling Reagent? Increase Time/Temp?->Change Coupling Reagent? No Improvement Change Coupling Reagent?->Low Coupling Yield? Re-evaluate End End Change Coupling Reagent?->End No Improvement

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Purification of H-DL-Phe-OMe.HCl Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products synthesized using H-DL-Phe-OMe.HCl as a starting material. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing peptide derivatives from this compound?

A1: When using this compound in reactions like peptide coupling, you can expect several types of impurities. These primarily include unreacted starting materials (both the N-protected amino acid and this compound), reagents used for the reaction (e.g., coupling agents like HBTU or carbodiimides), and reaction byproducts. In peptide synthesis, specific impurities can also arise from side reactions, such as the insertion or deletion of amino acids, racemization, or incomplete removal of protecting groups.[1][2][3][4]

Q2: How can I perform an initial cleanup to remove unreacted starting materials and coupling agents after a reaction?

A2: A standard and effective initial cleanup method is a liquid-liquid extraction workup. After your reaction (typically in an organic solvent like dichloromethane (B109758) or ethyl acetate), you can wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove basic compounds like unreacted this compound and certain bases (e.g., DIPEA).[5] This is followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted N-protected amino acid and acidic byproducts.[5][6] A final wash with brine (saturated NaCl solution) helps to remove residual water before drying the organic layer.[5][7]

Q3: My synthesized product is an oil and I am unable to crystallize it. What is the best way to purify it?

A3: For oily products that are difficult to crystallize, flash column chromatography is the most suitable purification technique.[5][8] This method separates compounds based on their polarity, allowing for the isolation of your desired product from impurities. The choice of solvent system (eluent) is critical and should be determined beforehand using Thin Layer Chromatography (TLC) to achieve good separation.[9]

Q4: What are some reliable solvent systems for recrystallizing N-acylated phenylalanine methyl ester derivatives?

A4: Recrystallization is an excellent technique for purifying solid products. The key is selecting a solvent or solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[9] For N-acylated phenylalanine methyl ester derivatives, common and effective solvent systems include a polar solvent paired with a nonpolar solvent. Examples from literature include diethyl ether-petroleum ether[7] and dichloromethane-hexanes.[5]

Q5: My Thin Layer Chromatography (TLC) plate shows multiple spots after the reaction. What do they represent and what should I do?

A5: Multiple spots on a TLC plate indicate a mixture of compounds. These spots likely correspond to your desired product, unreacted starting materials, and various byproducts. By running lanes with your starting materials alongside the reaction mixture, you can identify which spots correspond to them. To isolate your product, you should proceed with a purification method that can separate these components, with flash column chromatography being the most common choice.[8]

Q6: How can I accurately assess the purity of my final product?

A6: To confirm the purity and identity of your final product, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for determining purity levels.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of your compound.[11] For crystalline solids, measuring the melting point can also serve as an indicator of purity; a sharp melting point range close to the literature value suggests high purity.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of phenylalanine derivatives.

Problem Possible Cause Suggested Solution Reference
Low Yield After Aqueous Workup The product has some solubility in the aqueous wash solutions.Reduce the number of washes if possible. Use saturated sodium bicarbonate and brine solutions, which can decrease the solubility of organic compounds in the aqueous phase. Back-extract all aqueous layers with a small amount of fresh organic solvent to recover dissolved product.[5][6]
Product Fails to Crystallize The solution is too dilute, the chosen solvent is inappropriate, or the presence of impurities is inhibiting crystal formation.Concentrate the solution by slowly evaporating the solvent. If that fails, try a different solvent system. It can be beneficial to purify the crude product by flash chromatography first to remove impurities that hinder crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.[9][10]
Poor Separation During Column Chromatography The chosen eluent (solvent system) does not provide adequate separation of the components. The column may be overloaded with the sample.Perform a more thorough TLC analysis to find an optimal solvent system that gives good separation between your product's Rf and the impurities' Rf values. Use a shallower elution gradient. Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica (B1680970) gel.[8]
Product Contaminated with Coupling Reagents Byproducts of coupling agents (e.g., DCU from DCC) are often difficult to remove.If using DCC, the urea (B33335) byproduct is mostly insoluble in dichloromethane and can be removed by filtration before the workup. For water-soluble byproducts from reagents like EDC or HBTU, the standard acidic and basic aqueous washes are typically effective.[5]
Final Product Appears Discolored Presence of persistent colored impurities.During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, you can add a small amount of activated charcoal. The mixture is then boiled for a few minutes and filtered while hot (hot gravity filtration) to remove the charcoal and adsorbed impurities before allowing the solution to cool.[9]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for a Dipeptide Synthesis

This protocol describes a typical workup following the coupling of an N-protected amino acid to this compound.

  • Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (CH₂Cl₂).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 30 mL). This removes unreacted amine (H-DL-Phe-OMe) and other basic components.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL). This removes unreacted N-protected amino acid and other acidic components.[5][6]

  • Wash the organic layer with brine (1 x 30 mL) to remove most of the dissolved water.

  • Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.

Protocol 2: Recrystallization of N-acetyl-DL-phenylalanine methyl ester

This protocol is adapted for purifying a solid, non-polar derivative.

  • Transfer the crude solid product into an Erlenmeyer flask.

  • Add a minimal amount of a more polar solvent (e.g., diethyl ether) dropwise at room temperature, just enough to dissolve the solid completely.[7]

  • Slowly add a less polar solvent (e.g., petroleum ether or hexanes) dropwise until the solution becomes slightly cloudy (turbid).[7]

  • If necessary, add a drop or two of the more polar solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography for Oily Products

This is a general procedure for purifying non-crystalline products.

  • Select Solvent System: Use TLC to find a solvent system (eluent) that moves your desired product to a retention factor (Rf) of approximately 0.3-0.4 and separates it well from impurities.

  • Pack the Column: Pack a glass column with silica gel using the selected eluent. Ensure the silica bed is compact and level.

  • Prepare the Sample: Dissolve the crude oily product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Load the Column: Carefully add the sample to the top of the silica bed.

  • Elute and Collect: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Technique Typical Purity Achieved Expected Yield Best For...
Liquid-Liquid Extraction Low to Moderate80-95%Initial cleanup; removing acidic, basic, and water-soluble impurities.
Recrystallization High to Very High (>98%)60-90%Purifying solid, crystalline compounds that are stable to heating.[10]
Flash Chromatography Moderate to High (>95%)50-85%Purifying oils, non-crystalline solids, or separating mixtures with similar polarities.[5][8]

Table 2: Example Solvent Systems for Purification

Product Type Technique Solvent System Example Reference
N-acetyl-DL-Phe-OMeRecrystallizationDiethyl ether / Petroleum ether[7]
Phth-Gly-Phe-OMeRecrystallizationDichloromethane / Hexanes[5]
Cbz-Gly-Phe-OMe (Oil)Flash ChromatographyEthyl Acetate / Hexanes (Gradient)[5]
N-methyl-Phe-OMe derivativeFlash ChromatographyMethylene Chloride / Isopropanol (Gradient)[12]

Visualizations

Below are diagrams illustrating common workflows and decision-making processes in purification.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid/Base Wash) A->B C Concentration (Rotary Evaporation) B->C D Assess Purity (TLC/HPLC) C->D E Is Product Pure? D->E F Column Chromatography E->F No (Complex Mixture) G Recrystallization E->G No (Solid w/ Impurities) H Final Pure Product E->H Yes F->D G->D

Caption: General workflow for purification of synthesized products.

G cluster_1 Troubleshooting TLC Results A Run TLC of Crude Product B How many spots? A->B C Single Spot (Check Rf vs. Starting Material) B->C One D Multiple Spots B->D > One H Is product solid? C->H E Are spots well-separated? D->E F Proceed to Flash Column Chromatography E->F Yes G Optimize TLC Solvent System (Try different polarity) E->G No G->A I Attempt Recrystallization H->I Yes J Proceed to Characterization H->J No (Oil) I->J

Caption: Decision tree for troubleshooting based on TLC results.

References

Technical Support Center: DL-Phenylalanine Methyl Ester Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Phenylalanine methyl ester hydrochloride. Here, you will find detailed protocols and guidance to address common challenges encountered during the removal of the hydrochloride salt to obtain the free base.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of removing the hydrochloride from DL-Phenylalanine methyl ester?

The hydrochloride salt of DL-Phenylalanine methyl ester is the common commercially available form due to its increased stability and ease of handling as a crystalline solid. However, for many chemical reactions, such as peptide coupling or derivatization of the primary amine, the free base form of the amino acid ester is required. The hydrochloride must be neutralized to liberate the nucleophilic amine group.

Q2: What are the most common methods for removing the hydrochloride?

The most prevalent method is the neutralization of the hydrochloride salt with a base, followed by extraction of the free base into an organic solvent.[1] Common bases include sodium bicarbonate, potassium carbonate, and triethylamine (B128534). The choice of base and solvent system depends on the scale of the reaction, the desired purity, and the subsequent application of the product.

Q3: How can I confirm that the hydrochloride has been successfully removed?

Successful removal of the hydrochloride and isolation of the free base can be confirmed by several methods:

  • pH measurement: The aqueous layer should be basic after the neutralization step. A pH of approximately 8 indicates successful neutralization.[2]

  • Thin-Layer Chromatography (TLC): Compare the TLC of the starting material (hydrochloride salt) and the final product (free base). The free base will have a different Rf value.

  • Spectroscopy: 1H NMR spectroscopy can confirm the absence of the broad ammonium (B1175870) proton peak and the presence of the free amine proton signal.

Q4: What are the potential side reactions or degradation pathways to be aware of?

During the work-up, prolonged exposure to strong bases can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. It is crucial to use mild basic conditions and avoid excessive reaction times. Additionally, the free base is less stable than the hydrochloride salt and should be used relatively quickly or stored under an inert atmosphere at low temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Free Base 1. Incomplete neutralization of the hydrochloride salt.2. Inefficient extraction from the aqueous phase.3. Product loss during the washing or drying steps.1. Ensure the aqueous phase is basic (pH ~8) by adding the base portion-wise until effervescence ceases (if using bicarbonate or carbonate).[2]2. Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[1][2]3. Minimize the volume of water used for washing and ensure the drying agent (e.g., anhydrous sodium sulfate) is used appropriately.
Product is Contaminated with Inorganic Salts 1. Incomplete separation of the aqueous and organic layers.2. The organic layer was not washed sufficiently.1. Allow the layers to separate completely in the separatory funnel. If an emulsion forms, a small amount of brine can be added to help break it.2. Wash the organic layer with brine to remove residual inorganic salts.
Product is an Oil Instead of a Solid 1. The free base of DL-Phenylalanine methyl ester is an oil at room temperature.2. Residual solvent may be present.1. This is the expected physical state of the product.2. Ensure all solvent is removed under reduced pressure. If necessary, use a high-vacuum pump.
Evidence of Ester Hydrolysis in the Final Product 1. The use of a strong base or prolonged exposure to basic conditions.2. High temperatures during the work-up.1. Use a mild base like sodium bicarbonate. Avoid strong bases like sodium hydroxide.2. Perform the neutralization and extraction at room temperature or below.

Experimental Protocols

Below are detailed methodologies for two common methods of removing hydrochloride from DL-Phenylalanine methyl ester.

Method 1: Neutralization with Sodium Bicarbonate and Extraction

This is a mild and common method suitable for most applications.

Materials:

  • DL-Phenylalanine methyl ester hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the DL-Phenylalanine methyl ester hydrochloride in a minimal amount of deionized water in a flask.

  • Transfer the solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently. Carbon dioxide evolution will be observed.[2] Continue adding the bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH ~8).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[2]

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield DL-Phenylalanine methyl ester as a free base (typically an oil).[2]

Method 2: Neutralization with Triethylamine (TEA) in an Organic Solvent

This method is useful when the presence of water is undesirable in the subsequent reaction.

Materials:

  • DL-Phenylalanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (CH2Cl2)

  • Filter funnel and filter paper

Procedure:

  • Suspend DL-Phenylalanine methyl ester hydrochloride in dichloromethane.

  • Add triethylamine (1.1 equivalents) dropwise to the suspension while stirring.

  • Stir the mixture at room temperature for 30-60 minutes.

  • The formation of triethylammonium (B8662869) chloride, a white precipitate, will be observed.

  • Filter the mixture to remove the triethylammonium chloride precipitate.

  • The filtrate contains the DL-Phenylalanine methyl ester free base in dichloromethane and can often be used directly in the next reaction step. Alternatively, the solvent can be removed under reduced pressure.

Quantitative Data Summary

The following table provides illustrative data for the comparison of the two methods. Actual yields may vary depending on the experimental conditions and scale.

Method Base Solvent Typical Yield (%) Purity (by 1H NMR) Advantages Disadvantages
1Sodium BicarbonateDichloromethane90-98%>98%Mild conditions, easy removal of inorganic byproducts.Requires an aqueous work-up.
2TriethylamineDichloromethane95-99%>97%Anhydrous conditions, product is in an organic solvent ready for the next step.Triethylammonium chloride can be difficult to filter; excess TEA may need to be removed.

Visualizations

experimental_workflow cluster_method1 Method 1: Aqueous Work-up cluster_method2 Method 2: Anhydrous Conditions start1 DL-Phe-OMe.HCl in Water bicarb Add sat. NaHCO3 (aq) (until pH ~8) start1->bicarb extract Extract with CH2Cl2 (3x) bicarb->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evap1 Evaporate Solvent dry->evap1 product1 DL-Phe-OMe (Free Base) evap1->product1 start2 DL-Phe-OMe.HCl in CH2Cl2 tea Add Triethylamine (1.1 eq) start2->tea stir Stir 30-60 min tea->stir filter Filter off Et3N.HCl stir->filter filtrate Filtrate with DL-Phe-OMe filter->filtrate product2 Use Directly or Evaporate filtrate->product2 logical_relationship start Start: DL-Phenylalanine Methyl Ester Hydrochloride process Process: Neutralization of HCl start->process goal Goal: DL-Phenylalanine Methyl Ester (Free Base) separation Separation: Extraction / Filtration goal->separation process->goal byproduct Byproduct: Salt (e.g., NaCl, Et3N.HCl) + H2O + CO2 (for carbonates) process->byproduct byproduct->separation

References

Technical Support Center: Peptide Coupling with H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the use of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step when using this compound in a coupling reaction?

The hydrochloride salt of H-DL-Phe-OMe must be neutralized to the free amine before the coupling reaction can proceed. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to the reaction mixture.[1][2] A common procedure involves dissolving the this compound in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) and then adding at least one equivalent of the base.[1][2]

Q2: Which coupling reagents are most effective for reactions involving this compound?

Several classes of coupling reagents are effective, with the choice often depending on the specific N-protected amino acid being coupled, the desired reaction speed, and the need to minimize side reactions, particularly racemization. The most common and effective reagents include:

  • Uronium/Aminium Salts: Reagents like HATU and HBTU are highly efficient and lead to rapid reactions.[3][4] HATU is often preferred for challenging couplings as it forms a more reactive OAt-active ester, which can lead to higher purity and less epimerization compared to HBTU.[3][5]

  • Carbodiimides: Reagents such as EDC (water-soluble) or DIC are cost-effective and widely used.[4][6] They are almost always used with an additive like HOBt or OxymaPure to increase efficiency and, critically, to suppress racemization.[4][7][8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for hindered couplings.[4][5]

Q3: How can I minimize racemization during the coupling step?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis.[9] To minimize this risk:

  • Use Additives: When using carbodiimide (B86325) reagents like EDC or DIC, always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its safer, more modern alternative, OxymaPure.[4][7][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[4]

  • Choose the Right Reagent: Uronium reagents based on HOAt, like HATU, are known to reduce racemization compared to their HOBt-based counterparts like HBTU.[3][4]

  • Control Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C), especially during the initial activation of the carboxylic acid.[6][7]

  • Limit Base Exposure: Use the weakest base necessary and avoid prolonged exposure of the activated amino acid to excess base.[7]

Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Low yields can stem from several issues:

  • Incomplete Neutralization: Ensure at least one full equivalent of base was added to neutralize the HCl salt of the phenylalanine methyl ester.

  • Inefficient Coupling: For difficult or sterically hindered amino acids, a standard coupling reagent may not be sufficient. Consider switching to a more powerful reagent like HATU or COMU.[10][11] Alternatively, performing a "double coupling" (repeating the coupling step with fresh reagents) can improve yields.[10]

  • Peptide Aggregation: Hydrophobic sequences can sometimes aggregate on the solid phase support or in solution, leading to incomplete reactions.[12][13] Changing the solvent to N-methylpyrrolidone (NMP) or adding a small amount of DMSO can help disrupt aggregation.[14]

  • Work-up Issues: Ensure that your product is not being lost during the aqueous work-up steps. If the peptide is small and has some water solubility, excessive washing can reduce the yield.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete neutralization of this compound.Add 1.0-1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes before adding the activated acid.[1][2]
Inefficient activation of the carboxylic acid.Switch to a more reactive coupling reagent like HATU or COMU.[3][11] Ensure reagents are not degraded.
Peptide aggregation.Change the primary solvent from DMF to NMP or add chaotropic salts.[14]
Presence of Racemized Product Use of carbodiimide (EDC, DIC) without an additive.Always use an additive like HOBt or OxymaPure with carbodiimide reagents.[4][7]
Prolonged activation time or high temperature.Keep the activation time short and maintain a low temperature (0 °C) during activation.[7]
Strong base used.Use a weaker base if possible, or avoid excess base. 2,4,6-collidine can be used in cases with a high risk of racemization.[7]
Guanidinylation of N-terminus Side reaction with uronium/aminium reagents (HBTU, HATU).Pre-activate the N-protected amino acid with the coupling reagent for a few minutes before adding it to the neutralized this compound.[14][15]
Difficult Purification Byproduct from the coupling reagent.If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble; filter it off before work-up.[7] Using EDC is preferable as the urea (B33335) byproduct is water-soluble and easily removed during aqueous extraction.[6]

Comparison of Common Coupling Reagents

Reagent SystemClassRelative ReactivityRacemization RiskByproduct CharacteristicsKey Considerations
EDC / HOBt CarbodiimideModerateLow (with HOBt)Water-soluble urea (easy removal).[6]Cost-effective and common. HOBt has explosive properties when anhydrous.[7]
DIC / HOBt CarbodiimideModerateLow (with HOBt)Organic-soluble urea (requires filtration if it precipitates).[4]Useful in solid-phase synthesis where the urea can be washed away.
HBTU Uronium/AminiumHighLowWater-soluble.Can cause guanidinylation if not pre-activated.[14] Less reactive than HATU.[3]
HATU Uronium/AminiumVery HighVery LowWater-soluble.More expensive but highly efficient for difficult couplings and minimizing racemization.[3][5]
COMU UroniumVery HighVery LowWater-soluble.A modern, highly efficient reagent based on OxymaPure, avoiding the potentially explosive HOBt/HOAt core.[11]

Experimental Protocols

Protocol 1: General Coupling using HATU

This protocol is suitable for most standard solution-phase couplings.

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) and stir the solution at room temperature for 15 minutes.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF. Add DIPEA (1.0 eq.) to this solution and stir for 2-3 minutes to pre-activate the acid.

  • Coupling: Add the activated amino acid solution to the flask containing the neutralized this compound.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]

Protocol 2: General Coupling using EDC/HOBt

This is a classic and cost-effective coupling method.

  • Reagent Preparation: Dissolve the N-protected amino acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in anhydrous DCM or DMF.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add DIPEA (1.1 eq.) and stir for 5 minutes.

  • Coupling: Add EDC.HCl (1.2 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash with 1 M HCl, saturated NaHCO₃, and brine to remove the water-soluble urea byproduct and excess reagents.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

PeptideCouplingWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Work-up cluster_purification 4. Purification A Weigh N-Protected Amino Acid & Coupling Reagents D Activate N-Protected Amino Acid A->D B Weigh this compound & Base (e.g., DIPEA) C Neutralize Phe-OMe.HCl in Anhydrous Solvent B->C E Combine & Stir (0°C to RT) C->E D->E F Monitor Reaction (TLC / LC-MS) E->F G Aqueous Work-up (Wash & Extract) F->G H Dry & Concentrate Organic Layer G->H I Purify Crude Product (Column Chromatography) H->I J Characterize Final Dipeptide I->J

Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.

References

Optimizing reaction time for H-DL-Phe-OMe.HCl derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions, particularly focusing on reaction time.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is a crucial step to enhance the analytical detection of this compound.[1][2] The inherent chemical properties of molecules like phenylalanine methyl ester can make direct analysis challenging.[1] For techniques like HPLC, the molecule may lack a strong chromophore or fluorophore for sensitive UV or fluorescence detection.[1][2] For GC analysis, derivatization is required to increase the volatility and improve the chromatographic behavior of the polar amino acid ester.[3]

Q2: What are the most common derivatization reagents for this compound?

A2: Common derivatization reagents for primary amines like this compound include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, suitable for HPLC with fluorescence detection.[1] The reaction is rapid, often completing in about a minute at room temperature.[4]

  • 9-Fluorenyl Methyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to create stable, fluorescent derivatives detectable by both UV and fluorescence detectors.[4]

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce stable and highly fluorescent sulfonamide derivatives.[1] However, the reaction is slower and may require 35 to 50 minutes for completion.[5]

  • Silylation Reagents (e.g., MTBSTFA, BSTFA): These are used to increase the volatility of the analyte for GC analysis by replacing active hydrogens with a nonpolar moiety.[3]

Q3: What are the key parameters to optimize for a successful and rapid derivatization?

A3: The critical parameters to optimize include:

  • pH of the reaction buffer: The derivatization of amines with reagents like OPA and FMOC-Cl is pH-dependent, typically requiring basic conditions (pH 8-10).[6]

  • Reagent Concentration: A molar excess of the derivatizing reagent is generally necessary to ensure the reaction proceeds to completion.[6]

  • Reaction Time: The time needed for complete derivatization can vary significantly depending on the reagent, temperature, and pH.[6][7]

  • Reaction Temperature: While many pre-column derivatization reactions are performed at room temperature, adjusting the temperature can influence the reaction rate.[6][7] For example, some protocols suggest incubation at elevated temperatures (e.g., 60°C) to speed up the reaction.[1]

  • Solvent: The choice of solvent can affect reagent stability and reaction efficiency. For instance, silylation reagents are highly sensitive to moisture.[3]

Troubleshooting Guide

Issue 1: Low or No Derivatization Product Peak

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of the reaction buffer. Most amine derivatizations require a basic pH (e.g., borate (B1201080) buffer pH 9.5).[8]
Insufficient Reagent Increase the molar excess of the derivatization reagent to ensure the reaction is driven to completion.
Reagent Degradation Prepare fresh reagent solutions. Some reagents, like OPA, can be unstable.[6] Silylation reagents are sensitive to moisture.[3]
Incomplete Reaction Increase the reaction time or temperature according to the chosen reagent's protocol. Monitor the reaction kinetics to determine the optimal time.[7]
Sample Matrix Effects The sample matrix can interfere with the derivatization reaction.[5] Consider sample cleanup or matrix-matched standards.

Issue 2: Inconsistent or Irreproducible Peak Areas

Possible Cause Troubleshooting Step
Variable Reaction Time Precisely control the reaction time for each sample, especially for rapid reactions like with OPA.[4] Use an autosampler for consistent timing.
Derivative Instability Some derivatives, such as those from OPA, can be unstable.[6] Analyze the samples immediately after derivatization or investigate stabilizing agents if recommended for the specific reagent.
Temperature Fluctuations Maintain a constant temperature during the reaction. Use a water bath or heating block for elevated temperature reactions.
Pipetting Errors Calibrate and use precise pipettes for adding the sample, buffer, and derivatization reagent.

Data on Common Derivatization Agents

The following table summarizes typical reaction conditions for common derivatization agents. Note that optimal conditions should be empirically determined for your specific experimental setup.

Derivatization AgentDetection MethodTypical Reaction TimeTypical TemperatureKey Considerations
o-Phthalaldehyde (OPA) Fluorescence~1 minute[4]Room TemperatureRapid reaction; derivative can be unstable.[4][6]
Dansyl Chloride (DNS-Cl) Fluorescence, UV35-50 minutes[5]Elevated (e.g., 60°C)[1]Slower reaction; stable derivative.[1][4]
FMOC-Cl Fluorescence, UVRapidRoom TemperatureStable derivative; reagent itself can cause interference.[4]
MTBSTFA (Silylation) GC-MS2-4 hours[3]Elevated (e.g., 65°C)Requires anhydrous conditions; sensitive to moisture.[3]

Experimental Protocols

Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Analysis

This protocol is designed for the sensitive quantification of this compound by converting it into a fluorescent derivative.

Materials:

  • This compound standard solution

  • Sample containing this compound

  • OPA reagent (o-phthalaldehyde in borate buffer with a thiol like N-acetyl-L-cysteine)

  • Boric acid buffer (e.g., 0.4 M, pH 9.5)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetic acid solution (e.g., 5%) to stop the reaction[1]

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 100 µL of the OPA reagent.[1]

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • (Optional) Add 50 µL of 5% acetic acid to stop the reaction and stabilize the derivative.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

Protocol 2: Derivatization with Silylation Reagent (MTBSTFA) for GC-MS Analysis

This protocol increases the volatility of this compound for GC-MS analysis.

Materials:

  • This compound sample or standard, completely dry

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Pyridine (B92270) or other suitable solvent

  • Reaction vial

Procedure:

  • Ensure the sample or standard is completely dry, which can be achieved by lyophilization or evaporation under a stream of nitrogen.[1]

  • To the dried sample in a reaction vial, add 50 µL of pyridine and 50 µL of MTBSTFA.[1]

  • Cap the vial tightly and heat at 65°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample This compound Sample/Standard buffer Add Buffer (e.g., Borate) sample->buffer reagent Add Derivatization Reagent buffer->reagent mix Vortex/Mix reagent->mix incubate Incubate (Time & Temp Dependent) mix->incubate stop_rxn Stop Reaction (Optional) incubate->stop_rxn inject Inject into LC/GC stop_rxn->inject detect Detection (UV/Fluorescence/MS) inject->detect

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Peak ph Incorrect pH? start->ph reagent Reagent Issue? start->reagent reaction Incomplete Reaction? start->reaction check_ph Verify/Adjust Buffer pH ph->check_ph fresh_reagent Prepare Fresh Reagent / Check Storage reagent->fresh_reagent increase_conc Increase Reagent Concentration reagent->increase_conc optimize_time Optimize Reaction Time reaction->optimize_time optimize_temp Optimize Reaction Temperature reaction->optimize_temp

Caption: Troubleshooting logic for low derivatization product yield.

References

Common impurities in commercial H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities, troubleshooting experimental issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial this compound is generally of high purity (often ≥99%). However, trace amounts of impurities can be present, arising from the synthetic process or degradation over time. The most common impurities include:

  • DL-Phenylalanine: This is the product of hydrolysis of the methyl ester. Its presence can increase if the material is exposed to moisture.

  • Enantiomeric Impurities (D- and L-Phenylalanine Methyl Ester): Since the product is a racemic mixture, an unequal ratio of the D- and L-enantiomers can be considered an impurity if a precise 1:1 ratio is required for a specific application.

  • Residual Solvents: Solvents used during the synthesis and purification of this compound, such as methanol, ethanol, or diethyl ether, may be present in trace amounts.

  • Unreacted Starting Materials: Depending on the synthetic route, trace amounts of starting materials may remain. For example, if synthesized from DL-phenylalanine and thionyl chloride in methanol, residual DL-phenylalanine could be present.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main component from its impurities. A reversed-phase C18 column is often effective.

  • Chiral HPLC: This is specifically used to determine the enantiomeric ratio of D- and L-phenylalanine methyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities by characteristic signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying residual volatile organic solvents.

  • Titration: An acid-base titration can be used to determine the overall purity of the hydrochloride salt.

Q3: My this compound solution appears cloudy. What could be the cause?

A3: Cloudiness in a solution of this compound can be due to several factors:

  • Incomplete Dissolution: Ensure you are using a suitable solvent and that the concentration is not above its solubility limit. Gentle warming or sonication may aid dissolution.

  • Hydrolysis: If the solvent is aqueous and has a non-optimal pH, the methyl ester can hydrolyze to DL-phenylalanine, which has different solubility characteristics.

  • Contamination: The glassware or solvent may be contaminated.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What are the possible reasons?

A4: Unexpected peaks can arise from:

  • Degradation Products: this compound may have degraded due to improper storage or handling (exposure to moisture, extreme pH, or high temperatures). The most likely degradation product is DL-phenylalanine.

  • Impurities in the Commercial Batch: The peaks could correspond to the common impurities mentioned in Q1.

  • Contamination: Contamination from the sample preparation process, solvents, or the HPLC system itself can introduce extraneous peaks. Running a blank injection (solvent only) can help identify these.

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For amino acid derivatives, a pH in the acidic range (e.g., 2.5-4.5) often yields better peak shapes on a C18 column.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC system is properly equilibrated and that the solvent composition is stable. Check for leaks in the system.
Column temperature variation.Use a column oven to maintain a constant temperature.
Inability to Separate D- and L-Enantiomers Use of a standard achiral HPLC column.A chiral stationary phase (CSP) is necessary for enantiomeric separation. Columns based on cyclodextrin (B1172386) or teicoplanin derivatives are often effective for amino acids.
NMR Analysis Issues
ProblemPossible CauseSuggested Solution
Unexpected Signals in ¹H or ¹³C NMR Spectrum Presence of impurities.Compare the spectrum to a reference spectrum of pure this compound. Signals corresponding to DL-phenylalanine (loss of the methyl ester singlet) or residual solvents (e.g., a singlet for methanol) may be present.
Incomplete dissolution.Ensure the sample is fully dissolved in the deuterated solvent. Sonication may be helpful.
Broad Peaks Sample aggregation.Try a different deuterated solvent or a lower sample concentration.
Presence of paramagnetic impurities.While less common, trace metal contamination can cause peak broadening.

Quantitative Data on Common Impurities

The following table summarizes potential impurities and their typical, though not guaranteed, limits in high-purity commercial batches of this compound. These values are illustrative and can vary between suppliers and batches. Always refer to the certificate of analysis for lot-specific data.

ImpurityTypical SpecificationMethod of Analysis
DL-Phenylalanine ≤ 0.5%HPLC
Enantiomeric Purity (D/L ratio) 48.0 - 52.0% (for each enantiomer)Chiral HPLC
Residual Methanol ≤ 3000 ppm (ICH Limit)GC-MS
Residual Ethanol ≤ 5000 ppm (ICH Limit)GC-MS
Water Content ≤ 1.0%Karl Fischer Titration

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This method is suitable for determining the purity of this compound and quantifying the related substance, DL-phenylalanine.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (95% A / 5% B).

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the D- and L-enantiomers of phenylalanine methyl ester.

  • Column: Chiral stationary phase, such as a teicoplanin-based column (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 0.5 mg/mL of this compound in the mobile phase.

Protocol 3: GC-MS for Residual Solvent Analysis

This protocol is for the identification and quantification of common residual solvents.

  • GC System: Gas chromatograph with a headspace autosampler.

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Mode: Split (e.g., 10:1).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • MS Detector: Mass spectrometer operating in full scan mode (e.g., m/z 35-350).

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Purity dissolve->hplc Purity & DL-Phe chiral_hplc Chiral HPLC dissolve->chiral_hplc Enantiomeric Ratio gcms GC-MS Residual Solvents dissolve->gcms Residual Solvents nmr NMR Structure Confirmation dissolve->nmr Structural Integrity purity_data Purity (%) hplc->purity_data enantiomer_data D/L Ratio chiral_hplc->enantiomer_data solvent_data Solvent Levels (ppm) gcms->solvent_data structure_data Structural Confirmation nmr->structure_data

Figure 1. A general workflow for the comprehensive analysis of this compound impurities.

impurity_relationship cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products cluster_chiral Chiral Impurities main This compound starting_materials Unreacted Starting Materials (e.g., DL-Phenylalanine) main->starting_materials solvents Residual Solvents (Methanol, Ethanol, etc.) main->solvents hydrolysis DL-Phenylalanine (from hydrolysis) main->hydrolysis enantiomers Unequal D/L Ratio main->enantiomers

Figure 2. Logical relationship of common impurities to the parent compound, this compound.

Validation & Comparative

A Comparative Guide to H-DL-Phe-OMe.HCl and H-L-Phe-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical determinant of the final product's purity, yield, and biological activity. Phenylalanine derivatives, in particular, are integral components of many therapeutic peptides. This guide provides an objective comparison between the racemic mixture, H-DL-Phe-OMe.HCl, and the enantiomerically pure H-L-Phe-OMe.HCl, offering experimental context and data to inform your synthetic strategy.

The fundamental distinction between these two reagents lies in their stereochemistry. H-L-Phe-OMe.HCl consists of the single L-enantiomer, which is the naturally occurring form in proteins. In contrast, this compound is a racemic mixture, containing equal amounts of the L- and D-enantiomers. This seemingly subtle difference has profound implications for the outcome of a peptide synthesis, primarily concerning the stereochemical integrity of the final peptide.

Performance in Peptide Synthesis: A Stereochemical Perspective

In solution-phase or solid-phase peptide synthesis, the coupling of an N-protected L-amino acid with H-L-Phe-OMe.HCl will yield a single dipeptide product with a defined L-L stereochemistry. However, when the same N-protected L-amino acid is coupled with this compound, two diastereomeric dipeptides will be formed: the desired L-L isomer and the L-D isomer.

These diastereomers possess distinct physicochemical properties, which can complicate purification and characterization.[1] Furthermore, the presence of the D-amino acid in the peptide sequence can significantly alter its three-dimensional structure, receptor binding affinity, and biological activity. While in some cases, the introduction of a D-amino acid is a deliberate strategy to enhance peptide stability against enzymatic degradation, its unintentional incorporation from a racemic starting material leads to a heterogeneous final product with potentially undesirable pharmacological properties.

The separation of these diastereomeric peptides often requires sophisticated chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or capillary electrophoresis (CE), adding complexity and cost to the manufacturing process.[1]

Quantitative Data Presentation

The following table summarizes the expected outcomes when using H-L-Phe-OMe.HCl versus this compound in the synthesis of a dipeptide, such as Boc-L-Ala-Phe-OMe.

ParameterH-L-Phe-OMe.HClThis compound
Product Stereochemistry Single L-L dipeptideMixture of L-L and L-D dipeptides
Expected Diastereomeric Ratio N/AVariable (e.g., potentially around 50:50, with some studies on other racemic amino acids showing ratios up to 72:28)
Crude Product Purity Higher (single product)Lower (mixture of diastereomers)
Purification Complexity Lower (standard purification)Higher (requires diastereomer separation)
Overall Yield of Desired L-L Isomer HigherLower (at most 50% of the phenylalanine ester is the L-enantiomer)
Cost-Effectiveness Higher initial costLower initial cost, but potentially higher overall cost due to complex purification

Experimental Protocols

Chemical Synthesis of a Dipeptide (Boc-L-Ala-Phe-OMe)

This protocol outlines a general procedure for the synthesis of a dipeptide in solution. The key difference in outcome arises from the choice of the phenylalanine methyl ester.

Materials:

  • N-Boc-L-Alanine (Boc-L-Ala-OH)

  • H-L-Phe-OMe.HCl or this compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization of Phenylalanine Methyl Ester Hydrochloride:

    • Dissolve H-L-Phe-OMe.HCl or this compound (1.1 equivalents) in anhydrous DCM.

    • Add TEA or DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to obtain the free base.

  • Activation of N-Boc-L-Alanine:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Peptide Coupling:

    • Add the neutralized phenylalanine methyl ester solution from step 1 to the activated Boc-L-Ala-OH mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product obtained when using H-L-Phe-OMe.HCl will be predominantly Boc-L-Ala-L-Phe-OMe.

    • The crude product from this compound will be a mixture of Boc-L-Ala-L-Phe-OMe and Boc-L-Ala-D-Phe-OMe, requiring purification by chromatography (e.g., silica (B1680970) gel column chromatography or preparative HPLC) to separate the diastereomers.

Enzymatic Synthesis: An Alternative Approach

Interestingly, enzymatic synthesis offers a highly stereoselective alternative where racemic starting materials can be used effectively. In the industrial synthesis of Aspartame (L-Aspartyl-L-phenylalanine methyl ester), the enzyme thermolysin is employed. Even when using a racemic mixture of phenylalanine methyl ester (H-DL-Phe-OMe), thermolysin selectively catalyzes the condensation of N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) with H-L-Phe-OMe, yielding exclusively the L-L dipeptide precursor.[2][3] The unreacted H-D-Phe-OMe can then be recovered and racemized for reuse, making this a highly efficient and stereospecific process.

Visualizing the Synthetic Outcomes

The following diagrams illustrate the workflows and the resulting products when using H-L-Phe-OMe.HCl versus this compound in the synthesis of a dipeptide with an N-protected L-amino acid.

G cluster_l Synthesis with H-L-Phe-OMe.HCl Boc-L-Ala-OH Boc-L-Ala-OH Coupling Coupling Boc-L-Ala-OH->Coupling H-L-Phe-OMe.HCl H-L-Phe-OMe.HCl H-L-Phe-OMe.HCl->Coupling Boc-L-Ala-L-Phe-OMe Boc-L-Ala-L-Phe-OMe Coupling->Boc-L-Ala-L-Phe-OMe Single Product

Workflow with enantiomerically pure H-L-Phe-OMe.HCl.

G cluster_dl Synthesis with this compound Boc-L-Ala-OH_2 Boc-L-Ala-OH Coupling_2 Coupling Boc-L-Ala-OH_2->Coupling_2 This compound This compound (L-Phe-OMe + D-Phe-OMe) This compound->Coupling_2 Diastereomeric_Mixture Diastereomeric Mixture Coupling_2->Diastereomeric_Mixture Separation Chromatographic Separation Diastereomeric_Mixture->Separation Boc-L-Ala-L-Phe-OMe_2 Boc-L-Ala-L-Phe-OMe Boc-L-Ala-D-Phe-OMe Boc-L-Ala-D-Phe-OMe Separation->Boc-L-Ala-L-Phe-OMe_2 Desired Product Separation->Boc-L-Ala-D-Phe-OMe Byproduct

Workflow with racemic this compound leading to diastereomers.

Conclusion

The choice between this compound and H-L-Phe-OMe.HCl in peptide synthesis is a critical decision with significant consequences for the final product. While this compound may present a more cost-effective option as a starting material, its use in chemical synthesis inevitably leads to the formation of a diastereomeric mixture, which complicates purification and can compromise the biological activity of the target peptide. The use of enantiomerically pure H-L-Phe-OMe.HCl is strongly recommended to ensure the stereochemical integrity of the final product and to streamline the purification process. For specific applications where stereoselectivity is paramount, enzymatic synthesis methods provide a powerful alternative, capable of resolving racemic mixtures in situ to yield a single, desired stereoisomer. Ultimately, a thorough understanding of the stereochemical implications is essential for the successful development of peptide-based therapeutics and research tools.

References

A Comparative Analysis of H-DL-Phe-OMe.HCl and its Benzyl Ester Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and peptide synthesis, the choice of appropriate starting materials is critical. Phenylalanine derivatives, such as H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride) and its benzyl (B1604629) ester analog, H-DL-Phe-OBzl.HCl (DL-Phenylalanine benzyl ester hydrochloride), are fundamental building blocks. This guide provides an objective comparison of these two compounds, focusing on their physicochemical properties, applications in peptide synthesis, and hydrolytic stability, supported by available data and detailed experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

PropertyThis compoundH-L-Phe-OBzl.HCl
Synonyms DL-Phe-OMe·HClL-Phe-OBzl·HCl
Molecular Formula C₁₀H₁₄ClNO₂C₁₆H₁₈ClNO₂
Molecular Weight 215.68 g/mol 291.77 g/mol
Melting Point 157 - 159 °C197 - 200 °C
Appearance White powderWhite crystalline or white powder
CAS Number 5619-07-82462-32-0
Solubility Soluble in water.[1]Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Performance in Peptide Synthesis: A Tale of Two Protecting Groups

Both methyl and benzyl esters serve as crucial carboxyl-protecting groups in peptide synthesis. Their primary role is to prevent the carboxylic acid of the C-terminal amino acid from reacting during the amide bond formation. The choice between a methyl and a benzyl ester often depends on the overall synthetic strategy, particularly the deprotection conditions.[2]

Methyl Esters (e.g., in this compound):

  • Advantages: Easily introduced.

  • Disadvantages: Removal typically requires saponification (hydrolysis with a strong base), which can be harsh and may lead to side reactions, including racemization of the amino acid.[3]

Benzyl Esters (e.g., in H-DL-Phe-OBzl.HCl):

  • Advantages: Stable to a wide range of reagents, including the acidic conditions used for the removal of N-terminal Boc (tert-butoxycarbonyl) protecting groups.[3][4] The key advantage lies in their removal by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which are significantly milder conditions than saponification and reduce the risk of racemization.[2][3]

  • Disadvantages: Requires catalytic transfer hydrogenation or strong acids for removal. There is also a potential for catalyst poisoning by certain functional groups.[3]

The stability and selective removal of the benzyl group make it a robust choice, particularly in the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4]

Peptide_Synthesis_Workflow cluster_protection Protection cluster_coupling Peptide Coupling cluster_deprotection Deprotection Amino_Acid DL-Phenylalanine Protected_AA H-DL-Phe-OR.HCl (R=Me or Bzl) Amino_Acid->Protected_AA Esterification Dipeptide Protected Dipeptide Protected_AA->Dipeptide Coupling with N-protected AA Longer_Peptide Protected Peptide Dipeptide->Longer_Peptide Deprotection & Coupling Cycles Final_Peptide Final Peptide Longer_Peptide->Final_Peptide Final Deprotection

General workflow for peptide synthesis using protected amino acids.

Hydrolytic Stability: An Indirect Comparison

This difference in stability is crucial. While the ester bond is desired to be stable during the coupling reactions, its eventual cleavage is necessary to yield the free carboxylic acid of the final peptide. The faster hydrolysis of the benzyl ester, under specific conditions, can be advantageous for a more facile final deprotection step.

Experimental Protocols

To facilitate direct comparison and further research, the following experimental protocols are provided.

Protocol 1: Determination of Solubility

This protocol outlines a method for comparing the solubility of this compound and H-DL-Phe-OBzl.HCl in various solvents.

Materials:

  • This compound

  • H-DL-Phe-OBzl.HCl

  • A range of solvents (e.g., water, methanol, ethanol, dichloromethane, dimethylformamide)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Thermostatically controlled water bath or heating block

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of the amino acid ester hydrochloride into a series of vials.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Place the vials in a thermostatically controlled bath at a specific temperature (e.g., 25 °C) and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials to ensure a clear supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved amino acid ester using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Solubility_Determination_Workflow Start Start: Excess Solute + Known Volume of Solvent Equilibrate Equilibrate with Stirring (Constant Temperature) Start->Equilibrate Separate Separate Solid and Liquid (Settling/Centrifugation) Equilibrate->Separate Quantify Quantify Solute in Supernatant (HPLC/UV-Vis) Separate->Quantify Calculate Calculate Solubility Quantify->Calculate

Workflow for determining the solubility of amino acid esters.
Protocol 2: Comparison of Reactivity in a Model Peptide Coupling Reaction

This protocol provides a framework for comparing the reaction kinetics of this compound and H-DL-Phe-OBzl.HCl in a standard peptide coupling reaction.

Materials:

  • This compound

  • H-DL-Phe-OBzl.HCl

  • An N-protected amino acid (e.g., Boc-Ala-OH)

  • A peptide coupling reagent (e.g., HATU, HBTU)

  • A tertiary base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • HPLC for reaction monitoring

Procedure:

  • Reagent Preparation: Prepare stock solutions of the N-protected amino acid, the coupling reagent, and the base in the anhydrous solvent.

  • Reaction Setup: In separate reaction vials, dissolve a known amount of either this compound or H-DL-Phe-OBzl.HCl in the solvent.

  • Initiation of Reaction: To each vial, add the N-protected amino acid solution, followed by the base and then the coupling reagent to initiate the reaction.

  • Reaction Monitoring: At specific time intervals, withdraw small aliquots from each reaction mixture, quench the reaction (e.g., by adding dilute acid), and analyze the samples by HPLC to determine the extent of product formation.

  • Data Analysis: Plot the concentration of the product versus time for both reactions to compare their initial rates and overall conversion.

Coupling_Reactivity_Comparison cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis Phe_Ester H-DL-Phe-OR.HCl (R=Me or Bzl) Coupling Coupling Reagent (HATU) + Base (DIPEA) in DMF Phe_Ester->Coupling N_Protected_AA N-Boc-Ala-OH N_Protected_AA->Coupling Monitoring HPLC Monitoring (Product Formation vs. Time) Coupling->Monitoring Comparison Compare Reaction Rates Monitoring->Comparison

Logical relationship for comparing the reactivity of phenylalanine esters in a peptide coupling reaction.

Conclusion

References

H-DL-Phe-OMe.HCl vs Boc-DL-Phe-OH activity comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to H-DL-Phe-OMe.HCl and Boc-DL-Phe-OH in Synthetic Applications

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. This guide provides an objective comparison between two common derivatives of DL-phenylalanine: this compound (DL-Phenylalanine methyl ester hydrochloride) and Boc-DL-Phe-OH (N-(tert-Butoxycarbonyl)-DL-phenylalanine). The focus will be on their respective roles, reactivity, and practical applications, particularly in the realm of peptide synthesis.

Introduction to the Compounds

This compound is a derivative of the racemic amino acid DL-phenylalanine where the carboxylic acid group is protected as a methyl ester, and the amino group is present as a hydrochloride salt.[1][2] This compound is typically used to introduce a C-terminal phenylalanine residue in a peptide chain. The methyl ester provides temporary protection of the C-terminus during coupling reactions.

Boc-DL-Phe-OH is a derivative of DL-phenylalanine in which the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3][4][5] This is a widely used building block in peptide synthesis, specifically in the Boc solid-phase peptide synthesis (SPPS) strategy.[6][] The Boc group is stable under various coupling conditions but can be readily removed with acid.[]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Boc-DL-Phe-OH is presented below.

PropertyThis compoundBoc-DL-Phe-OH
Synonyms DL-Phe-OMe·HClBOC-DL-PHENYLALANINE, N-tert-Butoxycarbonyl-DL-phenylalanine
CAS Number 5619-07-84530-18-1
Molecular Formula C₁₀H₁₄ClNO₂C₁₄H₁₉NO₄
Molecular Weight 215.7 g/mol 265.31 g/mol
Appearance White powderWhite powder
Melting Point 157 - 159 °C85-87°C (for L-form)
Solubility Soluble in water and polar organic solvents.Soluble in methanol, dichloromethane, DMF.

Comparison of Activity in Peptide Synthesis

The primary "activity" of these compounds lies in their application as building blocks in chemical synthesis, most notably peptide synthesis. Their roles and the chemical strategies they are involved in are fundamentally different.

FeatureThis compoundBoc-DL-Phe-OH
Role in Peptide Synthesis Primarily used as the C-terminal amino acid ester in solution-phase peptide synthesis. The methyl ester protects the carboxylic acid.[8]Used as an N-protected amino acid for the elongation of a peptide chain in both solution-phase and solid-phase peptide synthesis (SPPS).[6]
Protecting Group Strategy The amino group is unprotected (as a salt) and the carboxyl group is protected as a methyl ester.The amino group is protected by the acid-labile Boc group, while the carboxyl group is free to react.[]
Activation/Deprotection The free amine must be liberated from the hydrochloride salt by neutralization with a non-nucleophilic base (e.g., DIPEA, TEA) before coupling.The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling step.[]
Typical Coupling Reaction The liberated free amine of H-DL-Phe-OMe reacts with the activated carboxyl group of an N-protected amino acid.The free carboxylic acid is activated by a coupling agent (e.g., DCC, HBTU) and then reacts with the free amine of the growing peptide chain.[6]

Experimental Protocols

The following are generalized protocols for the use of this compound and Boc-DL-Phe-OH in peptide synthesis. These may require optimization based on the specific peptide sequence and reaction conditions.

Protocol 1: Use of this compound in a Dipeptide Synthesis (Solution-Phase)

Objective: To synthesize a dipeptide, for example, Boc-Ala-Phe-OMe.

Materials:

  • This compound

  • Boc-L-Ala-OH

  • Coupling agent (e.g., DCC or HBTU/HOBt)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or N,N-Dimethylformamide - DMF)

Procedure:

  • Neutralization of this compound : Dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C. Add DIPEA (1.1 equivalents) dropwise and stir for 15-30 minutes to obtain the free amine.

  • Activation of Boc-L-Ala-OH : In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and a coupling agent/activator (e.g., HOBt, 1.1 equivalents) in anhydrous DCM. If using DCC, add it (1.1 equivalents) and stir for 10-15 minutes at 0°C for pre-activation.

  • Coupling : Add the activated Boc-L-Ala-OH solution to the solution containing the free amine of DL-phenylalanine methyl ester. Allow the reaction to stir at room temperature for 2-12 hours, monitoring completion with Thin Layer Chromatography (TLC).

  • Work-up and Purification : Once the reaction is complete, filter to remove any precipitated by-products (e.g., DCU if DCC is used). Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dipeptide by column chromatography.

Protocol 2: Use of Boc-DL-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

Objective: To add a DL-phenylalanine residue to a growing peptide chain on a solid support.

Materials:

  • Boc-DL-Phe-OH

  • Peptide-resin with a free N-terminal amine

  • Coupling agent (e.g., DCC/HOBt or HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 50% TFA in DCM)

  • Solvents (DMF, DCM)

  • Washing solvents (DMF, DCM, Methanol)

Procedure:

  • Resin Preparation : Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection : Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM and DMF to remove residual acid and prepare for coupling.

  • Neutralization : Neutralize the resulting trifluoroacetate (B77799) salt on the resin with a solution of a base like 10% DIPEA in DMF. Wash the resin with DMF.

  • Amino Acid Coupling : Dissolve Boc-DL-Phe-OH (3-5 equivalents) and an activating agent like HOBt (3-5 equivalents) in DMF. Add a coupling reagent such as DCC (3-5 equivalents) to pre-activate the amino acid for 10-15 minutes. Add this activated mixture to the neutralized resin and agitate for 2-4 hours.[6]

  • Monitoring and Washing : Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Synthetic Workflows

The following diagrams illustrate the chemical structures and the general workflows for using this compound and Boc-DL-Phe-OH in peptide synthesis.

G cluster_0 This compound cluster_1 Boc-DL-Phe-OH a Structure: Phenyl-CH2-CH(NH3+Cl-)-C(=O)OCH3 b Structure: Phenyl-CH2-CH(NH-Boc)-C(=O)OH

Caption: Chemical structures of this compound and Boc-DL-Phe-OH.

Peptide_Synthesis_Workflow cluster_H_Phe_OMe Workflow for this compound cluster_Boc_Phe_OH Workflow for Boc-DL-Phe-OH H_start This compound H_neut Neutralization (Base, e.g., DIPEA) H_start->H_neut H_free Free Amine: H-DL-Phe-OMe H_neut->H_free H_couple Coupling with N-protected AA H_free->H_couple H_product N-protected-Dipeptide-OMe H_couple->H_product Boc_start Boc-DL-Phe-OH Boc_act Carboxyl Activation (Coupling Agent) Boc_start->Boc_act Boc_activated Activated Boc-DL-Phe Boc_act->Boc_activated Boc_couple Coupling with Free Amine (Peptide-Resin) Boc_activated->Boc_couple Boc_product Peptide Chain Extended by one Phe residue Boc_couple->Boc_product Boc_deprotect Boc Deprotection (Acid, e.g., TFA) Boc_product->Boc_deprotect Boc_next Free Amine for Next Coupling Cycle Boc_deprotect->Boc_next

Caption: Generalized workflows for peptide synthesis.

Conclusion and Recommendations

The choice between this compound and Boc-DL-Phe-OH is dictated by the intended role of the phenylalanine residue in the synthetic scheme.

  • This compound is the reagent of choice when introducing DL-phenylalanine as the C-terminal residue with a methyl ester protecting group, particularly in solution-phase synthesis. Its primary "activity" is to provide a nucleophilic amine for coupling after a straightforward neutralization step.

  • Boc-DL-Phe-OH is a versatile building block for incorporating a DL-phenylalanine residue at any position within a peptide chain using the well-established Boc-SPPS or solution-phase strategies.[6] Its "activity" revolves around the protection of the alpha-amino group, allowing for the selective formation of a peptide bond at the carboxyl group.

For researchers engaged in peptide synthesis, both compounds are valuable tools. The selection depends entirely on the synthetic design and the position of the desired phenylalanine residue. A thorough understanding of protecting group chemistry and coupling strategies is essential for the effective use of both reagents.

References

A Comparative Guide to HPLC Methods for the Analysis of H-DL-Phe-OMe.HCl Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) and its potential reaction products. The following sections offer a comprehensive overview of both achiral and chiral separation techniques, complete with experimental protocols and performance data to assist researchers in selecting the most suitable analytical method for their specific needs.

Understanding the Analytical Challenge

The synthesis of this compound, typically through Fischer esterification of DL-phenylalanine, can result in a mixture of the starting material, the desired product, and potential byproducts. A common byproduct is the dipeptide, phenylalanyl-phenylalanine methyl ester (Phe-Phe-OMe), formed through the coupling of two phenylalanine molecules. Furthermore, as this compound is a racemic mixture, chiral HPLC methods are necessary to separate and quantify the individual D- and L-enantiomers.

This guide is divided into two main sections:

  • Achiral Reversed-Phase HPLC: For monitoring the progress of the esterification reaction by separating the starting material (DL-Phenylalanine), the product (DL-Phe-OMe), and the dipeptide byproduct.

  • Chiral HPLC: For the separation and quantification of the D- and L-enantiomers of H-Phe-OMe.HCl.

Achiral Reversed-Phase HPLC Analysis

A standard reversed-phase HPLC method using a C18 column is effective for monitoring the primary components of the this compound synthesis reaction.

Comparison of Achiral HPLC Method Performance
AnalyteTypical Retention Time (min)Separation Principle
DL-Phenylalanine (Phe-OH)Early elutingHigh polarity
DL-Phenylalanine Methyl Ester (Phe-OMe)Intermediate elutingIncreased hydrophobicity compared to Phe-OH
Phenylalanyl-Phenylalanine Methyl Ester (Phe-Phe-OMe)Late elutingHigher molecular weight and hydrophobicity

Note: Absolute retention times will vary depending on the specific HPLC system, column dimensions, and exact mobile phase composition.

Detailed Experimental Protocol: Achiral RP-HPLC

This protocol is a general guideline for the separation of phenylalanine, its methyl ester, and the dipeptide byproduct.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B. A typical starting point is 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

  • Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 254 nm or 280 nm (if aromatic residues are of particular interest).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Chiral HPLC Analysis of this compound

The separation of the D- and L-enantiomers of phenylalanine methyl ester is crucial for determining the enantiomeric purity of the final product. This is typically achieved using chiral stationary phases (CSPs).

Comparison of Chiral HPLC Methods
MethodChiral Stationary Phase (CSP)Mobile PhaseKey Performance Characteristics
Method 1 LARIHC™ CF6-P (alkyl derivatized cyclofructan 6)Methanol:Acetonitrile:Acetic Acid:Triethylamine (B128534) (70:30:0.3:0.2)Provides baseline separation of primary amines.
Method 2 CHIRALPAK® ID (polysaccharide-based)CO2 and Methanol with 0.1% NH4OH (UPC²)A high-throughput method with good resolution.
Method 3 Teicoplanin-basedAcetonitrile and Water (e.g., 75:25 v/v)Achieves good enantioseparation in reversed-phase mode with a resolution value of 1.59.[2][3]
Method 4 Ristocetin-basedAcetonitrile and Water (e.g., 60:40 v/v)Demonstrates sufficient enantioseparation with a resolution value of 2.75.[2][3]
Detailed Experimental Protocols: Chiral HPLC
  • Column: LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of [A] methanol, [B] acetonitrile, [C] acetic acid, and [D] triethylamine in a ratio of 70:30:0.3:0.2.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample: Phenylalanine methyl ester, 0.3 mg/mL in ethanol.

  • System: ACQUITY UPC² with PDA detection.

  • Column: CHIRALPAK® ID, 4.6 x 100 mm, 3 µm.

  • Mobile Phase A: CO2.

  • Mobile Phase B: Methanol with 0.1% NH4OH.

  • Isocratic Conditions: 90% A, 10% B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 4 µL.

  • Sample: 5 mg/mL in isopropanol (B130326) with 0.1% triethanolamine.

  • Column: Teicoplanin-based chiral stationary phase.

  • Mobile Phase: Acetonitrile/water (75/25 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 23 °C.

  • Detection: UV at 210 nm.

  • Sample Concentration: 1 mg/mL.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the complete analysis of an this compound reaction mixture, from initial reaction monitoring to final chiral purity assessment.

G cluster_0 Reaction Monitoring (Achiral) cluster_1 Enantiomeric Purity (Chiral) ReactionMixture This compound Reaction Mixture SamplePrep_Achiral Sample Preparation (Dilution & Filtration) ReactionMixture->SamplePrep_Achiral AchiralHPLC Achiral RP-HPLC (C18 Column) SamplePrep_Achiral->AchiralHPLC AchiralData Chromatogram: - DL-Phe-OH - DL-Phe-OMe - Dipeptide AchiralHPLC->AchiralData PurifiedProduct Purified This compound AchiralData->PurifiedProduct Proceed if reaction is complete SamplePrep_Chiral Sample Preparation (Dissolution) PurifiedProduct->SamplePrep_Chiral ChiralHPLC Chiral HPLC (e.g., LARIHC, CHIRALPAK) SamplePrep_Chiral->ChiralHPLC ChiralData Chromatogram: - D-Phe-OMe - L-Phe-OMe ChiralHPLC->ChiralData FinalAnalysis Final Product Analysis ChiralData->FinalAnalysis Quantify Enantiomers

Caption: Workflow for HPLC analysis of this compound reaction.

References

A Comparative Guide to the Mass Spectrometry Characterization of H-DL-Phe-OMe.HCl and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry for the characterization of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) and its derivatives against alternative analytical techniques. Supporting experimental data and detailed protocols are presented to assist in method selection and application.

Introduction

This compound is a derivative of the essential amino acid phenylalanine and serves as a crucial building block in the synthesis of various pharmaceutical compounds and peptides. Accurate characterization of this compound and its derivatives is paramount for quality control, metabolic studies, and drug development. Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers high sensitivity and specificity for this purpose. This guide explores the mass spectrometric behavior of this compound and compares its performance with other analytical mainstays.

Mass Spectrometry Characterization of this compound

Electrospray ionization (ESI) is a soft ionization technique commonly employed in LC-MS for the analysis of polar and thermally labile molecules like amino acid derivatives. In positive ion mode, this compound is expected to be detected as its protonated molecule, [M+H]⁺. The molecular weight of H-DL-Phe-OMe is 179.22 g/mol , and its hydrochloride salt has a molecular weight of 215.68 g/mol . The protonated molecule of the free base would therefore have a mass-to-charge ratio (m/z) of approximately 180.1.

Fragmentation Pattern (ESI-MS/MS)

Predicted Fragmentation:

  • Precursor Ion: [C₁₀H₁₃NO₂ + H]⁺ = m/z 180.1

  • Primary Fragment: Loss of the methoxycarbonyl group (-OCH₃ and -CO) or a combination leading to the immonium ion. A significant fragment is anticipated at m/z 120.08, corresponding to the loss of formic acid methyl ester (HCOOCH₃). Further fragmentation of this ion can also occur.

Electron ionization (EI), typically used in GC-MS, is a higher-energy ionization technique that results in more extensive fragmentation. The EI mass spectrum of L-Phenylalanine, methyl ester shows a base peak at m/z 88 and a significant peak at m/z 120.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques are also employed for the characterization of amino acid derivatives. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

ParameterLC-MS/MSHPLC-UVGC-MS (with derivatization)
Specificity Very HighModerate to HighHigh
Sensitivity Very High (pmol to fmol)Moderate (nmol to pmol)High (pg to ng)
Limit of Detection Low (e.g., 0.3 µM for Phe)[1]Higher than MS methodsLow
Quantitative Accuracy High (with internal standards)GoodGood (with internal standards)
Sample Preparation Minimal to moderateMinimal to moderateDerivatization required
Throughput HighModerateModerate
Cost HighLow to ModerateModerate

Experimental Protocols

LC-MS/MS Method for this compound

This protocol is a general guideline and may require optimization.

a) Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1 M HCl, water, or methanol) to a stock concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution.

  • For biological samples, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation is typically required.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • Precursor Ion: m/z 180.1.

  • Product Ions: Monitor for expected fragments (e.g., m/z 120.1). Collision energy should be optimized.

GC-MS Method for Phenylalanine Methyl Ester (as a derivative)

This protocol requires derivatization to increase the volatility of the analyte.

a) Derivatization (using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):

  • Dry an aliquot of the sample containing this compound under a stream of nitrogen.

  • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.

  • Heat the mixture at 100 °C for 4 hours.

  • Neutralize the sample with sodium bicarbonate before injection.

b) GC-MS Conditions:

  • Column: A nonpolar column such as a 5% phenyl methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a high temperature (e.g., 300 °C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualizations

Analytical_Workflow_Comparison cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_hplcuv HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_results Data Output Sample This compound Sample LC_Separation Liquid Chromatography (C18 Column) Sample->LC_Separation Direct Injection HPLC_Separation High-Performance Liquid Chromatography Sample->HPLC_Separation Direct Injection Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Chemical Modification ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis Tandem MS (MS/MS) ESI_Ionization->MS_Analysis LCMS_Data High Specificity & Sensitivity Data MS_Analysis->LCMS_Data UV_Detection UV Detection HPLC_Separation->UV_Detection HPLCUV_Data Quantitative Data UV_Detection->HPLCUV_Data GC_Separation Gas Chromatography Derivatization->GC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization MS_Detection Mass Spectrometry EI_Ionization->MS_Detection GCMS_Data Structural & Quantitative Data MS_Detection->GCMS_Data

Caption: Comparative workflow for the analysis of this compound.

Fragmentation_Pathway cluster_legend Legend Precursor [M+H]⁺ m/z 180.1 NeutralLoss1 - HCOOCH₃ (Formic acid methyl ester) Precursor->NeutralLoss1 Fragment1 Immonium Ion [C₈H₁₀N]⁺ m/z 120.1 NeutralLoss1->Fragment1 [M+H]⁺ Protonated Molecule Fragment Ion Fragment Ion Neutral Loss Neutral Loss

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

Mass spectrometry, particularly LC-MS/MS, stands out as a superior method for the characterization and quantification of this compound and its derivatives due to its high sensitivity, specificity, and accuracy. While HPLC-UV offers a more cost-effective solution for routine quantitative analysis, it may lack the specificity required for complex matrices. GC-MS provides excellent structural information but necessitates a derivatization step. The choice of analytical technique should be guided by the specific research or development needs, considering factors such as the required sensitivity, sample complexity, and available instrumentation.

References

Efficacy comparison of H-DL-Phe-OMe.HCl in different synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a synthesis protocol for a compound like H-DL-phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a critical step that influences not only the efficiency of production but also the purity and ultimately the biological efficacy of the final product. This guide provides a comparative overview of common synthesis methods for this compound and explores its role and efficacy in neurological signaling pathways.

Comparison of Synthesis Protocols

The synthesis of this compound, a methyl ester of the racemic amino acid phenylalanine, is primarily achieved through esterification. Several methods are prevalent in laboratory and industrial settings, each with distinct advantages and disadvantages. While direct comparative studies detailing the efficacy of various protocols for this specific racemic mixture are not extensively published, we can extrapolate from common amino acid esterification techniques to provide a qualitative and quantitative comparison.

The most common methods include Fischer esterification, the use of thionyl chloride, and silyl-ester protection routes.

Table 1: Comparison of this compound Synthesis Protocols

ParameterFischer EsterificationThionyl Chloride MethodChlorotrimethylsilane (B32843) (TMSCl) Method
Reagents DL-Phenylalanine, Methanol (B129727), Acid Catalyst (e.g., H₂SO₄, HCl)DL-Phenylalanine, Methanol, Thionyl Chloride (SOCl₂)DL-Phenylalanine, Methanol, Chlorotrimethylsilane
Reaction Conditions Refluxing in methanolTypically at or below room temperatureRoom temperature
Reported Yield Generally high, often >90%High, can be nearly quantitativeHigh
Purity Good, but may require recrystallization to remove by-productsHigh, as by-products (SO₂ and HCl) are gaseousGenerally high, with the product precipitating out
Advantages Inexpensive reagents, simple procedureMild reaction conditions, high yieldsConvenient one-pot procedure[1]
Disadvantages Requires elevated temperatures and strong acids, potential for side reactionsThionyl chloride is corrosive and moisture-sensitiveTMSCl is moisture-sensitive
Scalability Readily scalableSuitable for both lab and larger scaleFeasible for various scales
Experimental Protocols

1. Fischer Esterification

This classical method involves the reaction of DL-phenylalanine with methanol in the presence of a strong acid catalyst.

  • Procedure:

    • Suspend DL-Phenylalanine in an excess of anhydrous methanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the solution.

    • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • The resulting solid is then typically recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.

2. Thionyl Chloride Method

This method offers a milder alternative to traditional Fischer esterification.

  • Procedure:

    • Suspend DL-Phenylalanine in anhydrous methanol at 0°C.

    • Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction completion by TLC.

    • Remove the solvent in vacuo to obtain the crude product, which can be further purified by recrystallization.

3. Chlorotrimethylsilane (TMSCl) Method

A convenient, one-pot synthesis for amino acid methyl ester hydrochlorides.[1]

  • Procedure:

    • To a suspension of DL-phenylalanine in methanol, add chlorotrimethylsilane slowly at room temperature.

    • Stir the resulting solution or suspension at room temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is concentrated on a rotary evaporator to yield the this compound product.[1]

Biological Efficacy and Signaling Pathways

This compound serves as a precursor to phenylalanine, an essential aromatic amino acid. Phenylalanine and its derivatives play significant roles in neurological pathways, primarily through their involvement in neurotransmitter synthesis and their interaction with amino acid transporters and receptors.

Catecholamine Synthesis Pathway

L-phenylalanine, one of the enantiomers in the racemic mixture, is a direct precursor to L-tyrosine, which is subsequently converted into a series of crucial catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[2] This pathway is fundamental for mood regulation, attention, and the body's stress response.

Catecholamine_Synthesis Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Figure 1. Biosynthetic pathway of catecholamines from L-phenylalanine.
Modulation of Glutamatergic Synaptic Transmission

Phenylalanine and its derivatives have been shown to modulate excitatory glutamatergic synaptic transmission.[3] This is a critical area of research for neurodegenerative diseases and psychiatric disorders where excitotoxicity, caused by the overactivation of glutamate (B1630785) receptors like NMDA and AMPA, plays a significant role.[4] Halogenated derivatives of L-phenylalanine, for instance, have demonstrated neuroprotective effects by acting as antagonists at these receptors.[5][6]

The experimental workflow to assess the neuroprotective effects of phenylalanine derivatives often involves cell-based assays.

Neuroprotection_Assay_Workflow start Start: Culture Neuroblastoma Cells (e.g., SH-SY5Y) pretreatment Pre-treat cells with Phenylalanine Derivative start->pretreatment toxin Induce Neurotoxicity (e.g., with 6-OHDA) pretreatment->toxin incubation Incubate for 24 hours toxin->incubation measurement Measure Cell Viability / LDH Release incubation->measurement analysis Data Analysis: Compare treated vs. untreated measurement->analysis end End: Determine Neuroprotective Effect analysis->end

Figure 2. Experimental workflow for assessing neuroprotective efficacy.

Conclusion

The choice of synthesis protocol for this compound can be guided by factors such as cost, scale, and available equipment, with several methods offering high yields and purity. The biological significance of this compound lies in its role as a precursor in the catecholamine pathway and the potential for its derivatives to modulate glutamatergic signaling. The study of such derivatives continues to be a promising area for the development of novel therapeutics for neurological disorders. Further research focusing on a direct, side-by-side comparison of synthesis protocols under identical conditions would be beneficial for optimizing the production of this compound for both research and commercial applications.

References

The Green Shift: A Comparative Guide to Alternative Solvents for H-DL-Phe-OMe.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to replace N,N-dimethylformamide (DMF) in reactions involving H-DL-phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl), this guide offers a comparative overview of greener alternatives. Driven by increasing regulatory restrictions and a growing focus on sustainable chemistry, the shift away from DMF is a critical consideration in modern peptide synthesis and other pharmaceutical applications.

This guide provides an objective comparison of alternative solvents to DMF, supported by available experimental data from studies on peptide synthesis. While direct comparative data for reactions specifically with this compound is limited, the information presented here for similar peptide coupling reactions offers valuable insights into the performance of these greener solvents.

Performance Comparison of Alternative Solvents to DMF

The selection of a suitable solvent is critical for reaction efficiency, product purity, and the overall environmental impact of a synthetic process. The following table summarizes the performance of several promising green solvents compared to DMF in the context of peptide synthesis. The data is compiled from various studies on model peptides and provides a general indication of their suitability.

Solvent/Solvent SystemKey AdvantagesPotential DisadvantagesTypical Crude YieldTypical PurityReferences
N,N-Dimethylformamide (DMF) High polarity, excellent solubilizing power for a wide range of reagents.Reprotoxic, subject to increasing regulatory restrictions.HighHigh[1]
N-Butylpyrrolidinone (NBP) Non-reprotoxic, biodegradable, lower skin and eye irritability compared to DMF. Performs on par with DMF in many cases.Higher viscosity than DMF, which can be a challenge in automated systems.Comparable to DMFComparable to DMF[1][2]
NBP/Ethyl Acetate (B1210297) (1:1) Improved performance over DMF in some cases, greener solvent mixture.Binary solvent system requires careful control of composition.Higher than DMFHigher than DMF[2]
NBP/2-Methyltetrahydrofuran (1:1) Greener solvent mixture with enhanced performance in certain applications.Binary solvent system requires careful control of composition.Higher than DMFHigher than DMF[2]
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources, lower toxicity than DMF.Lower polarity than DMF, may have limited solubility for some reagents.VariableHigh[3]
Acetonitrile (ACN) Lower toxicity and more environmentally friendly than DMF. Can reduce racemization.Lower boiling point, may not be suitable for high-temperature reactions.HighHigh[4]
Ethyl Acetate (EtOAc) Low toxicity, readily available, and relatively inexpensive.Lower polarity, may not be a suitable replacement for all DMF applications.VariableVariable[2]

Experimental Protocols

General Protocol for the Synthesis of Z-Ala-DL-Phe-OMe

This protocol describes the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) with this compound to form the dipeptide Z-Ala-DL-Phe-OMe.

Materials:

  • Z-Ala-OH (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Coupling agent (e.g., EDC·HCl, 1.1 equivalents)

  • Coupling additive (e.g., HOBt, 1.1 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2.2 equivalents)

  • Anhydrous solvent (DMF, NBP, 2-MeTHF, or other solvent being tested)

  • Dichloromethane (for workup)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in the chosen anhydrous solvent.

  • Activation: Cool the solution to 0 °C in an ice bath and add EDC·HCl (1.1 eq.). Stir the mixture for 15-30 minutes at 0 °C.

  • Neutralization and Coupling: In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent and add DIPEA (2.2 eq.). Add this solution to the activated Z-Ala-OH solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

The following diagrams illustrate the general workflow for the peptide coupling reaction and a decision-making process for solvent selection.

PeptideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Z_Ala Z-Ala-OH Activation Activation (Coupling Agent + Additive) Z_Ala->Activation Phe_OMe This compound Coupling Peptide Bond Formation Phe_OMe->Coupling Base Base (e.g., DIPEA) Base->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Dipeptide (Z-Ala-DL-Phe-OMe) Purification->Product

General workflow for solution-phase peptide coupling.

SolventSelection Start Start: Need to Replace DMF Considerations Key Considerations Start->Considerations Solubility Solubility of Reactants & Reagents Considerations->Solubility Performance Reaction Performance (Yield, Purity, Time) Considerations->Performance Safety Safety & Environmental Impact Considerations->Safety Cost Cost & Availability Considerations->Cost Screening Screen Potential Solvents (e.g., NBP, 2-MeTHF, ACN) Solubility->Screening Performance->Screening Safety->Screening Cost->Screening Optimization Optimize Reaction Conditions Screening->Optimization FinalSelection Select Optimal Solvent Optimization->FinalSelection

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with DL- vs. L-Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of amino acid stereochemistry is a critical design parameter that profoundly influences a peptide's therapeutic potential. While the naturally occurring L-amino acids are the standard building blocks, the incorporation of their D-enantiomers offers strategic advantages. This guide provides an objective comparison of the biological activities of peptides synthesized using racemic DL-phenylalanine methyl ester versus the enantiomerically pure L-phenylalanine methyl ester, supported by experimental data and detailed methodologies.

The use of L-phenylalanine methyl ester in peptide synthesis yields a single, homogenous peptide product. In contrast, employing a racemic mixture of DL-phenylalanine methyl ester results in the production of a diastereomeric mixture of peptides: one containing L-phenylalanine and another incorporating D-phenylalanine at the specified position. The presence of the D-amino acid fundamentally alters the peptide's properties.

Core Comparison: A Quantitative Overview

The most significant and well-documented advantage of incorporating D-amino acids, such as D-phenylalanine, is the dramatic increase in peptide stability against enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and have evolved to recognize and cleave peptide bonds between L-amino acids.[1] The altered stereochemistry of a D-amino acid residue provides a steric barrier, hindering the peptide from fitting into the protease's active site, thereby preventing cleavage.[1]

Table 1: Comparative Enzymatic Stability
Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (Peptide with D-Phe)Half-life (Peptide with L-Phe)Fold Increase in StabilitySource(s)
Peptide 2D vs. 2L31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8[4]
Peptide 18D vs. 18L38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5[4]

This enhanced stability translates to a longer circulation half-life in vivo, a crucial attribute for therapeutic peptides.[1]

The impact of D-phenylalanine incorporation on biological activity, particularly receptor binding, is highly dependent on the specific peptide sequence and its target.[4] In some cases, as with the opioid peptide dermorphin, a D-amino acid is essential for receptor recognition and biological activity.[5] In other instances, direct substitution can reduce or abolish activity if the L-conformation is critical for binding. However, for many antimicrobial peptides (AMPs) and anticancer peptides (ACPs), diastereomers containing D-amino acids often retain their potency while exhibiting reduced toxicity towards mammalian cells.[3][5] This is because their membrane-disrupting activity is often less dependent on specific chiral receptor interactions and more on overall structure and hydrophobicity.[5]

Table 2: Comparative Cytotoxicity (IC50 Values)
Peptide / CompoundTarget Cell LineBioactivity MetricL-Peptide IC50D-Peptide IC50NotesSource(s)
LPMI-α vs. DPMI-αU87 Human GliomaCell Inhibition~100% (no inhibition)~40%D-peptide shows significant cancer cell inhibition.[6]
Paclitaxel-Peptide ConjugateHeLa CellsChemotherapySimilar EfficacySimilar EfficacyD-peptide conjugate shows faster cell uptake due to higher stability.[6]

Visualizing the Concepts

Diagrams created using Graphviz help illustrate the key workflows and mechanisms discussed.

G cluster_0 Peptide Synthesis Workflow A Start: Resin + Protected Amino Acids B1 Coupling with L-Phe-OMe A->B1 B2 Coupling with DL-Phe-OMe A->B2 C1 Homogenous Peptide Population (All L-Phe) B1->C1 C2 Diastereomeric Mixture (L-Phe and D-Phe peptides) B2->C2 D Cleavage & Purification C1->D C2->D E1 Final L-Peptide D->E1 E2 Final L/D-Peptide Mixture D->E2

Caption: Synthesis workflow comparing L- vs. DL-phenylalanine methyl ester.

G cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction L_Peptide L-Phe Peptide Protease_L Protease Active Site L_Peptide->Protease_L Binds Effectively Cleavage Peptide Cleavage Protease_L->Cleavage D_Peptide D-Phe Peptide Protease_D Protease Active Site D_Peptide->Protease_D Steric Hindrance (Poor Fit) No_Cleavage Resistance to Cleavage Protease_D->No_Cleavage

Caption: D-Phe peptides resist protease action due to steric hindrance.

G cluster_pathway Mitochondrial-Mediated Apoptosis Pathway Peptide Cationic D/L-Anticancer Peptide Membrane Cancer Cell Mitochondrial Membrane Peptide->Membrane Permeabilization Membrane Permeabilization Membrane->Permeabilization CytochromeC Cytochrome c Release Permeabilization->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Apoptosis pathway induced by some anticancer peptides.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of peptide bioactivity.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide on a solid support.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Coupling: Activate the next Fmoc-protected amino acid (L- or DL-phenylalanine methyl ester) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this mixture to the resin and agitate until the coupling is complete.

  • Washing: Wash the resin extensively with DMF, DCM, and MeOH between deprotection and coupling steps.

  • Iteration: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Stability Assay

This protocol provides a general method to assess peptide stability in the presence of proteases, such as those found in serum.[4]

  • Materials:

    • Lyophilized L-peptide and DL-peptide mixture

    • Human or animal serum/plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Dissolve peptides in PBS to a stock concentration (e.g., 1 mg/mL).

    • Incubate the peptide solution with serum (e.g., at a 1:4 ratio) in a temperature-controlled environment (e.g., 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the enzymatic reaction by adding an equal volume of 10% TFA or ACN to precipitate the serum proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by RP-HPLC or LC-MS/MS to monitor the disappearance of the parent peptide peak.

  • Data Analysis: Quantify the area of the intact peptide peak at each time point relative to the zero time point. Calculate the half-life (t½) by plotting the percentage of intact peptide remaining versus time.

Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.

  • Materials:

    • Mammalian cell line (e.g., HEK293 for general toxicity, or a cancer line like HeLa)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Peptide stock solutions

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates and a microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the L- and DL-peptide mixtures in cell culture medium.

    • Remove the old medium from the cells and add the peptide solutions. Include untreated cells as a negative control and a known toxin as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals with the solubilization solution.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the peptide concentration that inhibits 50% of cell growth, by plotting viability against peptide concentration.[3]

Conclusion

The decision to use DL-phenylalanine methyl ester over its L-counterpart in peptide synthesis is a strategic choice with significant consequences for the final product's biological activity. Synthesizing with a DL-mixture yields diastereomeric peptides, with the D-Phe-containing variants exhibiting substantially enhanced resistance to enzymatic degradation.[1][2] This increased stability is a major advantage for developing long-acting peptide therapeutics. However, the effect on target-specific activity is variable and must be empirically determined. For antimicrobial and anticancer peptides, the incorporation of D-phenylalanine can be particularly beneficial, often maintaining or enhancing efficacy while reducing unwanted cytotoxicity against host cells.[3][5] The provided protocols offer a framework for researchers to systematically evaluate these properties and make informed decisions in the peptide design and development process.

References

The Strategic Selection of Phenylalanine Derivatives in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the economic viability and success of large-scale peptide synthesis. This guide provides a comprehensive cost-benefit analysis of using H-DL-Phe-OMe.HCl compared to the more conventional Fmoc-L-Phe-OH and Boc-L-Phe-OH in the industrial production of therapeutic peptides, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists.

The selection of a phenylalanine derivative for peptide synthesis is a multi-faceted decision, balancing the upfront cost of the raw material with its impact on process efficiency, downstream purification efforts, and the final product's purity and yield. While Fmoc- and Boc-protected phenylalanine are mainstays in solid-phase peptide synthesis (SPPS), the use of less expensive, unprotected amino acid esters like this compound, particularly in solution-phase synthesis, presents an alternative with its own set of advantages and disadvantages.

Performance and Cost Comparison: A Quantitative Overview

The economic and operational implications of choosing a particular phenylalanine derivative are significant in a large-scale manufacturing context. The following tables provide a comparative overview of this compound, Fmoc-L-Phe-OH, and Boc-L-Phe-OH based on key performance indicators.

Table 1: Raw Material Cost Comparison

Starting MaterialTypical Bulk Price (per kg)Key Cost Considerations
This compound~$150 - $400Lowest initial raw material cost. The racemic nature may necessitate a downstream resolution step, adding to the overall cost.
Fmoc-L-Phe-OH~$400 - $2,000Higher initial cost due to the Fmoc protecting group. Prices have been decreasing due to economies of scale.
Boc-L-Phe-OH~$300 - $700Moderately priced, offering a cost-effective option for Boc-based synthesis strategies.

Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.

Table 2: Comparative Analysis of Synthesis Parameters

ParameterThis compoundFmoc-L-Phe-OHBoc-L-Phe-OH
Primary Synthesis Method Solution-PhaseSolid-Phase (Fmoc/tBu)Solid-Phase (Boc/Bzl)
Typical Coupling Yield 90-98%>99%>99%
Racemization Risk High (if not managed)LowLow
Cycle Time per Residue Longer (requires workup)Shorter (automated)Shorter (automated)
Downstream Purification More complex (racemic mixture)SimplerSimpler
Overall Process Cost Potentially lower raw material cost, but higher downstream processing cost.Higher raw material cost, but potentially lower overall process cost due to higher purity and efficiency.Moderate raw material cost, with process costs dependent on the specific peptide and scale.

Strategic Implications for Large-Scale Synthesis

The choice between these starting materials is contingent on the specific therapeutic target, the scale of production, and the overall manufacturing strategy.

  • This compound: This option is most attractive when the initial raw material cost is the primary driver and the downstream processing capabilities for chiral resolution are well-established. It is particularly suited for solution-phase synthesis of shorter peptides where the cost of protected amino acids would be prohibitive. However, the potential for lower yields and the added complexity of purification must be carefully weighed.

  • Fmoc-L-Phe-OH: The Fmoc strategy is the dominant choice for the synthesis of a wide range of peptides, especially at a larger scale.[] The higher initial cost of Fmoc-protected amino acids is often offset by the high coupling efficiencies, lower risk of racemization, and the generation of higher purity crude products.[] This leads to more straightforward and less costly downstream purification.

  • Boc-L-Phe-OH: The Boc strategy remains a viable and cost-effective option, particularly for the synthesis of long and complex peptides where the repetitive use of TFA for deprotection can help to disrupt peptide aggregation. The raw material costs are generally lower than for Fmoc-amino acids, making it an attractive option for certain large-scale campaigns.

Experimental Protocols: A Comparative Look

Detailed and robust experimental protocols are fundamental to achieving high yields and purity in peptide synthesis. Below are representative protocols for incorporating phenylalanine using each of the discussed starting materials.

Protocol 1: Solution-Phase Coupling using this compound

This protocol outlines a general procedure for the coupling of an N-protected amino acid with this compound in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Xaa-OH) (1.0 eq)

  • This compound (1.1 eq)

  • Coupling agent (e.g., DCC or EDC) (1.1 eq)

  • Activation additive (e.g., HOBt) (1.1 eq)

  • Base (e.g., DIPEA or NMM) (1.1 eq)

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • Neutralization of this compound: Dissolve this compound in the reaction solvent and add the base. Stir for 15-20 minutes at room temperature.

  • Activation of the N-protected amino acid: In a separate flask, dissolve the N-protected amino acid and the activation additive in the reaction solvent. Cool the solution to 0°C.

  • Add the coupling agent to the solution of the N-protected amino acid and stir for 20-30 minutes at 0°C.

  • Coupling: Add the neutralized this compound solution to the activated N-protected amino acid solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., DCU). Wash the organic phase with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Phe-OH

This protocol describes a standard cycle for the incorporation of Fmoc-L-Phe-OH in an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acid (3-5 eq)

  • Coupling agent (e.g., HBTU, HATU) (3-5 eq)

  • Base (e.g., DIPEA) (6-10 eq)

  • DMF (synthesis grade)

  • 20% piperidine (B6355638) in DMF

  • Resin-bound peptide with a free N-terminus

Procedure:

  • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for a specified time (e.g., 2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Coupling: A solution of Fmoc-L-Phe-OH, the coupling agent, and the base in DMF is added to the resin. The coupling reaction is allowed to proceed for a specific duration (e.g., 1-2 hours).

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Phe-OH

This protocol outlines a typical cycle for the incorporation of Boc-L-Phe-OH in SPPS.

Materials:

  • Boc-protected amino acid (2-4 eq)

  • Coupling agent (e.g., DCC, HBTU) (2-4 eq)

  • Activation additive (e.g., HOBt) (if using DCC)

  • Base for neutralization (e.g., DIPEA)

  • DCM (synthesis grade)

  • TFA in DCM (e.g., 25-50%)

Procedure:

  • Boc Deprotection: The resin is treated with a solution of TFA in DCM to remove the Boc protecting group.

  • Washing: The resin is washed with DCM to remove excess TFA.

  • Neutralization: The resin is treated with a solution of a hindered base (e.g., 10% DIPEA in DCM) to neutralize the N-terminal ammonium (B1175870) salt.

  • Washing: The resin is washed with DCM.

  • Coupling: A pre-activated solution of Boc-L-Phe-OH (using a coupling agent) is added to the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is washed with DCM and other solvents to remove excess reagents and by-products.

  • Cycle Repetition: The cycle is repeated for each amino acid in the sequence.

Visualizing the Synthesis and Application

Diagrams can provide a clear and concise overview of complex processes and pathways, aiding in the understanding of the cost-benefit analysis and the biological context of the synthesized peptide.

cluster_synthesis Peptide Synthesis Workflow Start Starting Material Selection Coupling Coupling Reaction Start->Coupling Deprotection Protecting Group Removal Coupling->Deprotection Deprotection->Coupling Repeat for each amino acid Cleavage Cleavage from Resin (for SPPS) Deprotection->Cleavage Purification Purification Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide cluster_hdl This compound cluster_fmoc Fmoc-L-Phe-OH cluster_boc Boc-L-Phe-OH Decision Select Phenylalanine Derivative Cost_hdl Low Raw Material Cost Decision->Cost_hdl Benefit_hdl Suitable for Solution-Phase Decision->Benefit_hdl Drawback_hdl Racemization Risk & Complex Purification Decision->Drawback_hdl Cost_fmoc High Raw Material Cost Decision->Cost_fmoc Benefit_fmoc High Purity & Yield Efficient SPPS Decision->Benefit_fmoc Drawback_fmoc Higher Initial Investment Decision->Drawback_fmoc Cost_boc Moderate Raw Material Cost Decision->Cost_boc Benefit_boc Good for Long/Difficult Sequences Decision->Benefit_boc Drawback_boc Harsh Deprotection Conditions Decision->Drawback_boc GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR GnRH_Antagonist GnRH Antagonist (e.g., containing Phe derivative) GnRH_Antagonist->GnRHR Blocks Gq_protein Gq Protein Activation GnRHR->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Release LH & FSH Release Ca_PKC->Gonadotropin_Release

References

A Comparative Guide to the Spectroscopic Properties of DL-Phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for DL-Phenylalanine methyl ester hydrochloride and its individual enantiomers, D- and L-Phenylalanine methyl ester hydrochloride. Additionally, data for DL-Phenylalanine ethyl ester hydrochloride is included as a related alternative. The information presented is intended to assist researchers in compound identification, purity assessment, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for DL-Phenylalanine methyl ester hydrochloride and its related compounds.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectra of the phenylalanine methyl and ethyl esters provide characteristic signals for the aromatic, methine, methylene (B1212753), and ester protons.

CompoundSolventChemical Shift (δ) in ppm
DL-Phenylalanine methyl ester hydrochloride DMSO-d₆8.88 (br s, 3H, NH₃⁺), 7.34-7.26 (m, 5H, Ar-H), 4.22 (t, J=6.8 Hz, 1H, α-CH), 3.64 (s, 3H, OCH₃), 3.25-3.13 (m, 2H, β-CH₂)
L-Phenylalanine methyl ester hydrochloride DMSO-d₆[1]8.88 (s), 7.34 (m), 7.28 (m), 7.26 (m), 4.22 (t), 3.64 (s), 3.25 (m), 3.13 (m)[1]
D-Phenylalanine methyl ester hydrochloride CDCl₃7.1 (m, 5H), 3.77 (s, 3H), 3.73 (dd, 1H), 3.50 (dd, 1H), other signals not fully specified
L-Phenylalanine methyl ester hydrochloride D₂O7.45-7.28 (m, 5H, Ar-H), 4.42 (dd, J=7.4, 5.2 Hz, 1H, α-CH), 3.82 (s, 3H, OCH₃), 3.34 (dd, J=14.6, 5.2 Hz, 1H, β-CHH), 3.21 (dd, J=14.6, 7.4 Hz, 1H, β-CHH)
DL-Phenylalanine ethyl ester hydrochloride Not SpecifiedData not readily available in searched sources.
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The spectra of the phenylalanine esters show distinct resonances for the carbonyl, aromatic, methine, methylene, and ester carbons.

CompoundSolventChemical Shift (δ) in ppm
DL-Phenylalanine methyl ester hydrochloride Not SpecifiedData not readily available in searched sources.
L-Phenylalanine methyl ester hydrochloride D₂O170.1 (C=O), 133.7 (Ar-C), 129.4 (Ar-CH), 129.3 (Ar-CH), 128.2 (Ar-CH), 54.1 (α-CH), 53.6 (OCH₃), 35.6 (β-CH₂)
D-Phenylalanine methyl ester hydrochloride CDCl₃169.6, 162.4, 136.9, 131.3, 129.2, 128.5, 126.9, 126.8, 126.4, 54.9, 52.8, 34.9
DL-4-Chlorophenylalanine methyl ester hydrochloride DMSO-d₆Signals observed, but specific shifts not detailed in the search results.[2]
DL-4-Chlorophenylalanine ethyl ester hydrochloride Not SpecifiedData indicates availability but specific shifts are not provided in the search results.[3]
Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The IR spectra of phenylalanine methyl ester hydrochlorides exhibit characteristic absorption bands for the amine salt, ester carbonyl, and aromatic ring.

CompoundKey IR Absorptions (cm⁻¹)
DL-Phenylalanine methyl ester hydrochloride Data available but specific peak values not listed in the immediate search results.
L-Phenylalanine methyl ester hydrochloride Data available, with one source indicating the spectrum was obtained as a mull.[4]
D-Phenylalanine methyl ester hydrochloride Conforms to standard spectra, indicating availability of data.
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. The data below is for the free base of L-Phenylalanine methyl ester.

CompoundIonization ModeKey Fragments (m/z)
L-Phenylalanine methyl ester (free base) GC-MS (EI-B)[5]120, 91, 88[5]
L-Phenylalanine methyl ester hydrochloride ESI[M+H]⁺ = 180.1

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenylalanine ester hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the phenylalanine ester hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 16 ppm.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Use proton decoupling to simplify the spectrum.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

    • Drop the solution onto an IR-transparent window (e.g., a salt plate) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Analysis :

    • Place the prepared sample in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile/water.

  • Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules like amino acid esters.

  • Analysis :

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to scan beyond the expected molecular weight.

    • For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Analysis and Comparison

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Comparison Sample Test Compound (e.g., DL-Phenylalanine methyl ester HCl) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS Process_NMR Process NMR Data (¹H, ¹³C) NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Compare Compare with Reference Data/ Alternatives Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Caption: Workflow for Spectroscopic Analysis.

References

A Researcher's Guide to Validating DL-Phenylalanine Methyl Ester Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is a critical step in designing novel therapeutics and biochemical tools. This guide provides an objective comparison of key analytical techniques for validating the incorporation of DL-Phenylalanine methyl ester (DL-Phe-OMe) into a peptide sequence. We present supporting experimental data, detailed protocols, and comparative performance metrics to aid in the selection of the most appropriate validation strategy.

The inclusion of DL-Phe-OMe, a racemic mixture of D- and L-phenylalanine methyl ester, introduces a chiral center that can significantly impact a peptide's structure, function, and therapeutic properties. Therefore, robust analytical methods are essential to not only confirm the successful incorporation of the amino acid but also to distinguish between its D- and L-isomers within the peptide sequence. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.

Comparative Analysis of Validation Techniques

A multi-faceted approach is often necessary for the unambiguous validation of DL-Phe-OMe incorporation. While mass spectrometry can confirm the mass of the modified peptide, complementary techniques are crucial for verifying the stereochemistry and pinpointing the location of the D- and L-isomers.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Confirms the accurate molecular weight of the peptide, indicating the incorporation of the Phe-OMe residue.High mass accuracy provides strong evidence of successful incorporation.Does not confirm the location of the amino acid in the sequence or its stereochemistry (D/L isomer).
Tandem Mass Spectrometry (MS/MS) Provides peptide sequence information through fragmentation analysis, confirming the location of the Phe-OMe residue. Specialized techniques like radical-directed dissociation can sometimes differentiate D/L isomers based on fragmentation patterns.[1]Pinpoints the exact position of the modification within the peptide chain. Can provide some stereochemical information with advanced methods.[1]Standard collision-induced dissociation (CID) often produces identical fragmentation patterns for diastereomers, making differentiation difficult.[1]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separates diastereomeric peptides (peptides containing D- vs. L-amino acids).Directly confirms the presence of both D- and L-isomers and allows for their quantification. Can be coupled with MS for mass confirmation.Requires specialized and often expensive chiral columns. Method development can be time-consuming. Baseline separation is not always achievable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed 3D structural information of the peptide. Can be used to distinguish between diastereomers based on differences in chemical shifts and nuclear Overhauser effects (NOEs).[2][3]Non-destructive technique that provides detailed conformational insights. Can definitively identify the stereochemistry of the incorporated amino acid.[4]Requires larger sample quantities compared to MS. Data acquisition and analysis can be complex and time-consuming. May not be suitable for complex peptide mixtures.[3]
Edman Degradation Sequentially removes amino acids from the N-terminus to determine the peptide sequence.A well-established method for peptide sequencing.[5][6]Can be unreliable for unnatural amino acids as the modified residue may not react predictably with the Edman reagent or the resulting derivative may not be easily identifiable.[7] Does not provide information on stereochemistry without modification of the standard procedure.[8][9]

Experimental Protocols

Chiral HPLC-MS for Diastereomer Separation and Identification

This protocol outlines the general steps for separating and identifying diastereomeric peptides containing DL-Phe-OMe.

a. Sample Preparation:

  • Dissolve the synthesized peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: Utilize a chiral stationary phase (CSP) column known for separating amino acid enantiomers, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) or a Pirkle-type column.

  • Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for the peptide of interest.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is commonly used.

  • Detection: UV detection at 214 nm and 280 nm.

c. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Scan Mode: Full scan mode to detect the molecular ions of the diastereomeric peptides and tandem MS (MS/MS) mode to confirm the sequence and location of the DL-Phe-OMe.

d. Data Analysis:

  • Compare the retention times of the peaks in the chromatogram. The presence of two distinct peaks with the same mass-to-charge ratio (m/z) in the mass spectrum corresponding to the peptide containing DL-Phe-OMe indicates the successful separation of the D- and L-isomers.

  • Analyze the MS/MS fragmentation data to confirm that both peaks correspond to the correct peptide sequence.

NMR Spectroscopy for Stereochemical Confirmation

This protocol provides a general workflow for using 2D NMR to confirm the incorporation and stereochemistry of DL-Phe-OMe.

a. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Adjust the pH of the sample to the desired value.

b. NMR Data Acquisition:

  • Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the 3D structure.

    • HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C or ¹⁵N).

c. Data Analysis:

  • Assign the proton resonances for each amino acid in the peptide.

  • Analyze the NOE patterns. The presence of a D-amino acid can lead to unique NOE correlations that are distinct from an all-L-peptide.[2] These differences in spatial proximities can be used to confirm the presence and location of the D-isomer.

  • Compare the chemical shifts of the peptide containing DL-Phe-OMe with a synthetic standard of the all-L-peptide. Diastereomers will often exhibit small but measurable differences in the chemical shifts of protons near the chiral center.

Modified Edman Degradation for Sequence Verification

While standard Edman degradation has limitations, a modified approach can be used to confirm the position of the DL-Phe-OMe residue.

a. Sample Preparation:

  • Load approximately 100-500 pmol of the purified peptide onto the sequencer membrane.

b. Edman Degradation Cycles:

  • Perform the Edman degradation cycles using an automated peptide sequencer.

  • Collect the phenylthiohydantoin (PTH)-amino acid derivatives from each cycle.

c. Analysis of PTH-Amino Acids:

  • Analyze the PTH derivatives by reverse-phase HPLC.

  • At the cycle corresponding to the position of DL-Phe-OMe, a new, unidentified peak should appear.

  • To confirm the identity of this peak, the PTH-DL-Phe-OMe standard needs to be synthesized and its retention time compared with the unknown peak.

d. Chiral Analysis of Hydrolyzed Peptide:

  • Hydrolyze a separate aliquot of the peptide using 6N HCl.

  • Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).[7]

  • Analyze the derivatized amino acids by reverse-phase HPLC to determine the ratio of D- and L-phenylalanine. This confirms the presence of the D-isomer but does not provide positional information.

Visualizing the Validation Workflow

The following diagrams illustrate the general workflows for the key validation techniques.

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_results Results cluster_final Final Confirmation Peptide_Synthesis Synthesize Peptide with DL-Phe-OMe Purification Purify Peptide Peptide_Synthesis->Purification HRMS High-Resolution MS (Mass Confirmation) Purification->HRMS Chiral_HPLC_MS Chiral HPLC-MS (Diastereomer Separation) Purification->Chiral_HPLC_MS NMR NMR Spectroscopy (Stereochemistry) Purification->NMR Edman Modified Edman Degradation (Sequence Position) Purification->Edman Mass_Confirmed Correct Molecular Weight HRMS->Mass_Confirmed Diastereomers_Separated Separated D- and L-Isomers Chiral_HPLC_MS->Diastereomers_Separated Stereochemistry_Confirmed 3D Structure and Isomer Confirmation NMR->Stereochemistry_Confirmed Sequence_Confirmed Correct Amino Acid Sequence Edman->Sequence_Confirmed Final_Confirmation Validated Incorporation of DL-Phe-OMe Mass_Confirmed->Final_Confirmation Diastereomers_Separated->Final_Confirmation Stereochemistry_Confirmed->Final_Confirmation Sequence_Confirmed->Final_Confirmation

Caption: General workflow for validating the incorporation of DL-Phe-OMe.

Chiral_HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Peptide_Sample Purified Peptide Sample Injection Inject Sample Peptide_Sample->Injection Chiral_Column Separation on Chiral Column Injection->Chiral_Column UV_Detection UV Detection Chiral_Column->UV_Detection ESI Electrospray Ionization Chiral_Column->ESI Chromatogram Analyze Chromatogram (Retention Times) UV_Detection->Chromatogram MS_Analysis Mass Analysis (Full Scan) ESI->MS_Analysis MSMS_Analysis Tandem MS (Fragmentation) MS_Analysis->MSMS_Analysis Mass_Spectra Analyze Mass Spectra (m/z values) MS_Analysis->Mass_Spectra Fragmentation Analyze Fragmentation (Sequence Confirmation) MSMS_Analysis->Fragmentation

Caption: Detailed workflow for Chiral HPLC-MS analysis.

By carefully selecting and combining these analytical techniques, researchers can confidently validate the incorporation of DL-Phe-OMe into their peptide sequences, ensuring the quality and reliability of their synthetic products for downstream applications in research and drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of H-DL-Phe-OMe.HCl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of H-DL-Phe-OMe.HCl

This guide provides essential safety and logistical information for the proper disposal of this compound (DL-Phenylalanine methyl ester hydrochloride). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

I. Essential Safety and Handling Information

While this compound is not classified as a hazardous substance under EU regulations, it is crucial to handle it with care as it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[1] Standard laboratory safety protocols should always be followed.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2][3]

  • Respiratory Protection: In case of dust formation, use an approved dust mask or respirator.[1][3]

  • Body Protection: A lab coat should be worn to prevent skin exposure.[2][3]

II. Quantitative Data and Physical Properties

For easy reference, the key physical and chemical properties of L-Phenylalanine methyl ester hydrochloride (a common form of this compound) are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂ · HCl
Molecular Weight 215.68 g/mol
Appearance Off-white powder solid
Melting Point 156 - 160 °C (312.8 - 320 °F)[2]
Solubility No data available
Incompatible Materials Strong oxidizing agents, Strong acids[2][4]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Non-essential personnel should evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Containment: Prevent the spilled material from entering drains or waterways.[5]

  • Clean-up:

    • Small Spills: Use appropriate tools to carefully sweep or shovel the material into a suitable, labeled waste disposal container.[1]

    • Large Spills: Use a shovel to place the spilled material into a convenient waste disposal container.[1]

    • Avoid generating dust during the clean-up process.[5]

IV. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed waste disposal company. Do not dispose of this chemical in regular trash or down the drain. [2][5]

  • Containerize Waste: Place the waste this compound, including any contaminated materials from spill clean-up, into a suitable, clearly labeled, and tightly sealed container.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer. Provide them with the chemical name (this compound) and the CAS number (for the L-isomer: 7524-50-7).

  • Follow Professional Guidance: Your EHS office will provide specific instructions for the collection and disposal of the waste in accordance with federal, state, and local environmental control regulations.[1]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Disposal Protocol for this compound A Waste Generation (Surplus chemical, contaminated materials) B Containerize Waste (Label clearly, seal tightly) A->B C Do NOT Dispose In: - Regular Trash - Drains B->C Decision Point D Contact Institutional EHS Office C->D Correct Path E Follow EHS Instructions for Collection D->E F Licensed Disposal Company (Final Disposal) E->F

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on publicly available safety data sheets. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling H-DL-Phe-OMe.HCl, including detailed operational and disposal plans to foster a secure research environment.

This compound, or DL-Phenylalanine methyl ester hydrochloride, is a key reagent in pharmaceutical development and neurochemical research.[1] While instrumental in scientific advancement, its handling necessitates strict adherence to safety protocols to mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[2] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with a snug fit.[3] A face shield should be used when there is a risk of splashing.[3]Protects against dust particles and potential splashes that can cause severe eye irritation.[3][4]
Hand Protection Nitrile or neoprene gloves.[5][6] It is advisable to use gloves with a minimum thickness of 5 mil for adequate protection against incidental splashes.[7]Provides a barrier against skin contact, which may cause irritation.[2][5] Always inspect gloves for tears or degradation before use.[5]
Body Protection A long-sleeved lab coat is mandatory.[5] For larger quantities or when generating significant dust, chemical-resistant coveralls are recommended.[3][4]Protects the skin from accidental spills and contamination.[4]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood or in poorly ventilated areas.[2]Prevents inhalation of the powdered chemical, which can lead to respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical to minimize exposure and ensure experimental integrity.

Preparation and Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weigh Chemical Weigh Chemical Prepare Workspace->Weigh Chemical In Fume Hood Dissolve/Dispense Dissolve/Dispense Weigh Chemical->Dissolve/Dispense Controlled Addition Seal Container Seal Container Dissolve/Dispense->Seal Container Immediate Decontaminate Decontaminate Seal Container->Decontaminate Post-Handling Doff PPE Doff PPE Decontaminate->Doff PPE Proper Technique Dispose Waste Dispose Waste Doff PPE->Dispose Waste Segregated Waste

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol for Safe Handling:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the this compound SDS to be fully aware of its properties and associated hazards.[5]

  • Don Appropriate PPE: Equip yourself with the recommended PPE as detailed in the table above.[3][8]

  • Prepare the Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[9] Have spill cleanup materials readily available.

  • Weighing the Chemical:

    • Perform all weighing operations within a chemical fume hood to minimize inhalation risk.[9]

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the container with care to avoid generating dust.

  • Dissolving or Dispensing:

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

    • If transferring the powder, do so carefully to minimize dust creation.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is between 2-8°C.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical final step to ensure environmental and personnel safety. All waste must be handled in accordance with federal, state, and local regulations.[2]

Waste Segregation and Disposal Protocol

Waste TypeDisposal Procedure
Solid Waste (Unused Chemical) Treat as hazardous chemical waste. Do not mix with other waste streams.[11] Place in a clearly labeled, sealed container for collection by a licensed hazardous waste disposal service.[11]
Contaminated Labware (Gloves, weigh boats, etc.) Place in a designated, sealed hazardous waste bag or container. Ensure it is clearly labeled as "Hazardous Waste" and includes the chemical name.
Aqueous Solutions For small quantities, neutralization may be an option prior to disposal. Slowly add a weak base, such as sodium bicarbonate, until the pH is neutral (pH 7).[12] This should be done in a fume hood with appropriate PPE. The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[12] Always verify with your institution's Environmental Health and Safety (EHS) office before proceeding.

Spill Management Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: For small spills of the powder, and if you are trained to do so, you may proceed with cleanup. For large spills, contact your institution's EHS department immediately.[9]

  • Cleanup of Small Spills:

    • Wear the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Phe-OMe.HCl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
H-DL-Phe-OMe.HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。